Methyl 4-bromo-2-chloro-5-fluorobenzoate
Description
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Properties
IUPAC Name |
methyl 4-bromo-2-chloro-5-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO2/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIGMHTZDYRUGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4-bromo-2-chloro-5-fluorobenzoate: A Key Building Block for Advanced Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Polysubstituted Aromatic Intermediate
In the intricate landscape of medicinal chemistry and drug discovery, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. Methyl 4-bromo-2-chloro-5-fluorobenzoate (CAS Number: 908248-32-8), a polysubstituted aromatic ester, has emerged as a compound of significant interest. Its unique arrangement of halogen substituents on the phenyl ring offers a versatile platform for complex molecular construction, particularly through modern catalytic cross-coupling reactions.
This guide, intended for practicing researchers and drug development professionals, provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this key intermediate. By delving into the causality behind experimental choices and grounding claims in verifiable sources, this document serves as a practical resource for leveraging this compound in advanced synthetic campaigns.
Physicochemical and Safety Data
A thorough understanding of a compound's fundamental properties and safety profile is the bedrock of its effective and safe utilization in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 908248-32-8 | [1][2] |
| Molecular Formula | C₈H₅BrClFO₂ | [1][2] |
| Molecular Weight | 267.48 g/mol | [3][4] |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1Cl)Br)F | [3] |
| InChI Key | STIGMHTZDYRUGA-UHFFFAOYSA-N | [4] |
| Physical Form | Solid | [4] |
| Purity | Typically ≥95% | [4] |
| Storage | Sealed in a dry environment at room temperature. | [4] |
Safety Profile:
As a halogenated aromatic compound, appropriate safety precautions are essential during handling and use.
-
GHS Pictogram: GHS07 (Exclamation mark)[4]
-
Signal Word: Warning[4]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[4]
Synthesis and Purification: A Two-Stage Approach
The synthesis of this compound is logically approached via the esterification of its corresponding carboxylic acid precursor, 4-bromo-2-chloro-5-fluorobenzoic acid. This precursor itself can be synthesized through established halogenation and oxidation methodologies.
Diagram: Synthetic Pathway
Caption: General synthetic strategy for this compound.
Part 1: Synthesis of 4-bromo-2-chloro-5-fluorobenzoic Acid (Precursor)
The synthesis of the carboxylic acid precursor is a critical first stage. While multiple routes exist for related compounds, a common strategy involves the bromination of a suitable chlorinated and fluorinated benzoic acid or the oxidation of a corresponding toluene derivative. Patents describing the synthesis of related hypoglycemic drugs often detail robust methods for preparing such precursors[5][6].
Part 2: Esterification Protocol
The final step is a classic Fischer esterification. The choice of an acid catalyst is crucial for activating the carbonyl group of the carboxylic acid, making it susceptible to nucleophilic attack by methanol. Thionyl chloride (SOCl₂) is a particularly effective reagent as it converts the carboxylic acid to an acyl chloride in situ, which is highly reactive towards the alcohol, and generates only gaseous byproducts (SO₂ and HCl)[7].
Detailed Protocol: Fischer Esterification using Thionyl Chloride and Methanol
This protocol is a representative, self-validating procedure based on well-established methods for the esterification of substituted benzoic acids[7][8].
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon), add 4-bromo-2-chloro-5-fluorobenzoic acid (1.0 eq.).
-
Add anhydrous methanol (approx. 10-15 mL per gram of carboxylic acid) to the flask. Cool the resulting suspension to 0 °C in an ice-water bath.
-
Causality: The use of anhydrous methanol and an inert atmosphere is critical to prevent the hydrolysis of the thionyl chloride and the intermediate acyl chloride, which would otherwise revert to the starting carboxylic acid and reduce the yield. Cooling to 0 °C controls the initial exothermic reaction between thionyl chloride and methanol.
-
-
Reagent Addition:
-
Slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq.) dropwise to the stirred suspension via the dropping funnel over 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
Causality: A slight excess of thionyl chloride ensures complete conversion of the carboxylic acid. Slow addition is a key safety and control measure.
-
-
Reaction and Monitoring:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (typically around 65-70 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting carboxylic acid is consumed (typically 2-4 hours).
-
Self-Validation: The disappearance of the starting material spot/peak and the appearance of a new, less polar product spot/peak provides a clear and reliable indication of reaction completion.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess methanol and SOCl₂.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Causality: The aqueous washes are essential for removing inorganic byproducts and unreacted starting materials, simplifying the final purification. The bicarbonate wash is a critical step to ensure all acidic components are removed.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the pure this compound as a solid.
-
Spectroscopic Analysis
While a complete, publicly available, high-resolution spectral dataset for this specific compound is scarce, data from patents and comparison with analogous structures allow for a reliable characterization.
¹H NMR Spectroscopy: A patent (WO2017058821A1) reports the following ¹H NMR data for a compound prepared from this compound, which provides insight into the aromatic region:
-
¹H NMR (300 MHz, CDCl₃): δ 7.56 (d, J = 9.9 Hz, 1H), 7.38-7.27 (m, 1H)[9].
Based on the structure and data from similar compounds, the expected ¹H NMR spectrum would show:
-
Aromatic Protons (2H): Two distinct signals in the aromatic region (approx. 7.4-7.8 ppm). Due to the substitution pattern, these protons would appear as doublets, with coupling constants influenced by the adjacent fluorine atom.
-
Methyl Protons (3H): A sharp singlet at approximately 3.9 ppm, corresponding to the methyl ester protons.
¹³C NMR Spectroscopy: The predicted ¹³C NMR spectrum would display 8 distinct signals:
-
Carbonyl Carbon: A signal around 164-166 ppm.
-
Aromatic Carbons: Six signals in the aromatic region (approx. 115-140 ppm). The carbons directly bonded to the halogens will show characteristic shifts and C-F coupling.
-
Methyl Carbon: A signal around 52-53 ppm.
Mass Spectrometry (MS): The Electron Ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of one bromine (¹⁹Br/⁸¹Br ≈ 1:1) and one chlorine (³⁵Cl/³⁷Cl ≈ 3:1) atom.
Reactivity and Synthetic Applications
The utility of this compound stems from the differential reactivity of its halogen substituents, making it an ideal substrate for sequential, site-selective cross-coupling reactions.
Diagram: Reactivity Hierarchy in Cross-Coupling
Caption: Reactivity of C-X bonds towards Pd(0) oxidative addition.
The carbon-bromine (C-Br) bond is significantly more reactive towards oxidative addition with a Palladium(0) catalyst than the more robust carbon-chlorine (C-Cl) bond[1]. This allows for selective functionalization at the C4 position while leaving the C2-chloro substituent intact for subsequent transformations.
Application in Medicinal Chemistry: Sonogashira Coupling
A key, documented application of this compound is its use as a substrate in the Sonogashira coupling reaction. This powerful palladium- and copper-catalyzed reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne.
A U.S. Patent (US7576099B2) details the use of this compound in the synthesis of amide derivatives intended as ion-channel ligands, which are of interest for the treatment of pain[3][10].
Experimental Protocol: Sonogashira Coupling
The following is an adapted protocol from the patent literature, demonstrating the practical application of the title compound[3][10].
-
Reaction Setup:
-
In a sealed reaction vessel, suspend this compound (1.0 eq.), Copper(I) iodide (CuI, 0.1 eq.), and a palladium catalyst such as bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, 0.1 eq.) in a mixture of triethylamine (Et₃N) and dimethylformamide (DMF).
-
Causality: The palladium complex is the primary catalyst for the oxidative addition to the C-Br bond. CuI acts as a co-catalyst, facilitating the formation of a copper acetylide intermediate which then undergoes transmetalation to the palladium center. The amine base (Et₃N) is crucial for neutralizing the HX byproduct generated in the catalytic cycle.
-
-
Reagent Addition:
-
Add the terminal alkyne (e.g., 3,3-dimethyl-1-butyne, 1.5 eq.) to the suspension.
-
-
Reaction Conditions:
-
Seal the vessel and stir the mixture at an elevated temperature (e.g., 100 °C) until the reaction is complete, as monitored by HPLC or LC-MS.
-
Self-Validation: The consumption of the starting material and the formation of the desired coupled product with the expected mass can be unequivocally tracked, validating the progress and completion of the reaction.
-
-
Workup and Purification:
-
After cooling, the reaction mixture is typically filtered to remove catalyst residues, diluted with an organic solvent, and subjected to aqueous washes to remove the amine base and DMF.
-
The final product is then purified by standard methods such as column chromatography.
-
This documented use in a Sonogashira reaction unequivocally establishes this compound as a valuable and practical building block for accessing complex molecular architectures in drug discovery programs.
Conclusion
This compound is a strategically designed synthetic intermediate whose value lies in the predictable and differential reactivity of its halogen substituents. While a complete public spectral dataset remains elusive, its documented application in palladium-catalyzed cross-coupling reactions provides a clear and authoritative context for its utility. This guide has synthesized available data to present a robust framework for its synthesis, handling, and, most importantly, its application in the construction of complex pharmaceutical targets. For the medicinal chemist, this compound represents a versatile tool for introducing a highly functionalized phenyl moiety, enabling the rapid exploration of chemical space and the efficient assembly of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design | Performance Analytics [scinapse.io]
- 3. US7576099B2 - Amide derivatives as ion-channel ligands and pharmaceutical compositions and methods of using the same - Google Patents [patents.google.com]
- 4. This compound | 908248-32-8 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural sensitivity of CH vibrational band in methyl benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 8. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 9. WO2017058821A1 - Therapeutic compounds and methods of use thereof - Google Patents [patents.google.com]
- 10. US20060194801A1 - Amide derivatives as ion-channel ligands and pharmaceutical compositions and methods of using the same - Google Patents [patents.google.com]
An In-depth Technical Guide to Methyl 4-bromo-2-chloro-5-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Foreword
Methyl 4-bromo-2-chloro-5-fluorobenzoate is a halogenated aromatic ester of significant interest in the field of medicinal chemistry and drug discovery. Its polysubstituted phenyl ring provides a versatile scaffold for the synthesis of complex organic molecules. The presence of multiple halogen atoms (bromine, chlorine, and fluorine) offers unique opportunities to modulate the physicochemical and pharmacokinetic properties of derivative compounds, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, offering insights into its synthesis, reactivity, and safe handling.
Chemical Identity and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 908248-32-8 | [1] |
| Molecular Formula | C₈H₅BrClFO₂ | [1] |
| Molecular Weight | 267.48 g/mol | [1] |
| Appearance | Solid | [1] |
| Storage Temperature | Sealed in dry, room temperature | [2] |
Spectroscopic Profile
Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While experimental spectra are not publicly available, predicted spectroscopic data can provide a useful reference for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR spectra are essential for structural elucidation.
Predicted ¹H NMR Spectrum: The proton NMR spectrum is expected to show two aromatic protons and a methyl singlet. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the halogen and ester groups.
Predicted ¹³C NMR Spectrum: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule, including the carbonyl carbon of the ester, the methyl carbon, and the six carbons of the aromatic ring. The chemical shifts will be significantly affected by the attached halogens.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
-
C=O stretch (ester): around 1720-1740 cm⁻¹
-
C-O stretch (ester): around 1250-1300 cm⁻¹
-
C-H stretch (aromatic and methyl): around 2900-3100 cm⁻¹
-
C-X stretches (C-Br, C-Cl, C-F): in the fingerprint region below 1500 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry will show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine and chlorine. The fragmentation pattern can provide further structural information.
Synthesis and Reactivity
Proposed Synthesis
A common and effective method for the synthesis of this compound is the Fischer esterification of the corresponding carboxylic acid, 4-bromo-2-chloro-5-fluorobenzoic acid, with methanol in the presence of an acid catalyst.[3][4]
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-2-chloro-5-fluorobenzoic acid in an excess of methanol.
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the solution.[2]
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by recrystallization or column chromatography.
Caption: Fischer esterification of 4-bromo-2-chloro-5-fluorobenzoic acid.
Reactivity Profile
The reactivity of this compound is primarily dictated by its functional groups: the ester and the halogen substituents on the aromatic ring.
-
Ester Group: The methyl ester can undergo hydrolysis back to the carboxylic acid under acidic or basic conditions. It can also be converted to other esters via transesterification or to amides by reaction with amines.
-
Aromatic Halogens: The bromine and chlorine atoms can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, making this compound a valuable building block for the synthesis of more complex molecules.[5] The fluorine atom is generally less reactive in these types of reactions. The positions of the halogens also influence the regioselectivity of further electrophilic aromatic substitution reactions.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated benzoic acids and their esters are important pharmacophores and synthetic intermediates in drug discovery.[5][6] The introduction of halogens can significantly impact a molecule's biological activity by altering its electronic properties, lipophilicity, and metabolic stability.
While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are found in various biologically active compounds. It serves as a versatile building block for the synthesis of novel compounds with potential therapeutic applications, including but not limited to:
-
Enzyme Inhibitors: The substituted phenyl ring can be elaborated to create potent and selective inhibitors of various enzymes.[7]
-
Receptor Ligands: The scaffold can be modified to develop ligands for a variety of cellular receptors.
-
Agrochemicals: Halogenated aromatic compounds are also prevalent in the design of modern pesticides and herbicides.
Caption: Synthetic utility of this compound.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
Hazard Identification
Based on available safety data, this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures
When handling this compound, the following precautionary statements should be observed:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a dry and cool place.[2]
Disposal
Dispose of this chemical and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the development of new pharmaceuticals and other advanced materials. Its unique pattern of halogen substitution provides a rich platform for chemical modification. This guide has summarized the available information on its physical properties, synthesis, reactivity, and safety. Further experimental investigation into its properties and applications is warranted to fully explore the potential of this versatile chemical building block.
References
- 1. This compound | 908248-32-8 | ILB24832 [biosynth.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. namiki-s.co.jp [namiki-s.co.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl 4-bromo-2-chloro-5-fluorobenzoate molecular weight and formula
An In-depth Technical Guide to Methyl 4-bromo-2-chloro-5-fluorobenzoate for Advanced Research and Development
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development engaged with this compound. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, characterization, reactivity, and application, grounded in established chemical principles and supported by authoritative references.
Core Molecular Profile and Physicochemical Properties
This compound is a polysubstituted aromatic ester, a chemical scaffold of significant interest in the synthesis of complex organic molecules. Its utility stems from the distinct electronic environments and reactivity conferred by the three different halogen atoms (Bromine, Chlorine, and Fluorine) and the methyl ester group. These features allow for selective, stepwise functionalization, making it a valuable building block in the synthesis of pharmaceutical agents and novel materials.
The core physicochemical properties are summarized below, providing the foundational data required for experimental design.
| Property | Value | Source |
| Chemical Formula | C₈H₅BrClFO₂ | [1] |
| Molecular Weight | 267.48 g/mol | Calculated |
| CAS Number | 908248-32-8 | [1][2] |
| Appearance | White to off-white solid/powder | Inferred from related compounds |
| Purity | Typically >95% | [1] |
| Storage Temperature | 4-8°C, in a dry, well-sealed environment | [1] |
Spectroscopic Characterization: A Self-Validating System
Confirmation of the identity and purity of this compound is paramount. Spectroscopic analysis provides a definitive fingerprint of the molecule. While specific spectra are proprietary to suppliers, the expected patterns can be predicted based on the structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring.
-
Aromatic Protons: Two doublets will be present, one for the proton at the C3 position and one for the proton at the C6 position. The coupling between these protons will be influenced by the adjacent fluorine atom.
-
Methyl Protons: A sharp singlet, integrating to three protons, will appear in the upfield region (typically around 3.9 ppm) corresponding to the methyl group of the ester.
¹³C NMR Spectroscopy
The carbon NMR will be more complex, showing eight distinct signals for each carbon atom in the unique electronic environments of the molecule. The carbons bonded to halogens will exhibit characteristic shifts, and the carbon-fluorine coupling will be observable.
Mass Spectrometry
Mass spectrometry is crucial for confirming the molecular weight and isotopic pattern. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion peak, providing unambiguous confirmation of the elemental composition.
Spectroscopic data for this compound is available from suppliers, allowing for direct comparison and validation.[3]
Synthesis Pathway and Experimental Protocol
The synthesis of polysubstituted benzene rings like this compound often involves a multi-step sequence starting from simpler, commercially available precursors. A common and logical approach is the functionalization of a substituted aniline derivative via a Sandmeyer-type reaction, followed by esterification.
Retrosynthetic Analysis and Strategy
A plausible synthetic route begins with 2-amino-4-bromo-5-fluorobenzoic acid. The amino group can be converted to a chloro group, and the carboxylic acid can be esterified. This approach is advantageous as it leverages well-established and high-yielding transformations. A related synthesis for a similar compound, methyl 4-bromo-2-cyano-5-fluorobenzoate, starts from methyl 2-amino-4-bromo-5-fluorobenzoate, demonstrating the viability of this strategy.[4]
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol
Step 1: Esterification of 2-Amino-4-bromo-5-fluorobenzoic acid
-
Suspend 2-amino-4-bromo-5-fluorobenzoic acid (1.0 eq) in methanol (10 volumes).
-
Cool the mixture in an ice bath to 0-5°C.
-
Slowly add concentrated sulfuric acid (0.2 eq) dropwise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 2-amino-4-bromo-5-fluorobenzoate.
Step 2: Synthesis of this compound
-
Dissolve the intermediate from Step 1 (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5°C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5°C to form the diazonium salt. Stir for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will be observed.
-
Stir the reaction at room temperature for 2-3 hours.
-
Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the final product.
Chemical Reactivity and Applications in Drug Discovery
The true value of this compound lies in its potential for diverse chemical transformations, enabling the synthesis of complex molecular architectures.
Key Reactivity Centers
The molecule has several reactive sites that can be addressed with high selectivity:
-
C-Br Bond: The carbon-bromine bond is the most versatile site for cross-coupling reactions such as Suzuki, Stille, or Heck couplings to introduce new carbon-carbon bonds. It is also amenable to Buchwald-Hartwig amination.
-
C-Cl Bond: The carbon-chlorine bond is generally less reactive than the C-Br bond in cross-coupling reactions, allowing for selective functionalization at the bromine position first.
-
Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other derivatives. It can also be reduced to an alcohol.
-
Aromatic Ring: The fluorine atom activates the ring for nucleophilic aromatic substitution (SₙAr), although conditions are typically harsh.
Reactivity and Transformation Diagram
Caption: Key reaction pathways for this compound.
Role in Medicinal Chemistry
Halogenated benzoic acids and their esters are crucial intermediates in the synthesis of a wide array of pharmaceuticals.[5][6] They are incorporated into molecules designed to treat cancer, depression, and viral infections.[5] For instance, the core structure can be elaborated into complex molecules like potent and orally active murine double minute 2 (MDM2) inhibitors, which are a promising class of anti-cancer agents currently in clinical development.[7] The strategic placement of halogens can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, including its binding affinity, metabolic stability, and cell permeability.
Safety, Handling, and Storage
As a laboratory chemical, proper handling is essential.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Recommended storage is between 4-8°C.[1]
Conclusion
This compound is more than a simple chemical reagent; it is a versatile and enabling tool for advanced chemical synthesis. Its polysubstituted nature provides a robust platform for creating molecular diversity, making it an indispensable asset in the fields of drug discovery, materials science, and organic chemistry. This guide provides the foundational knowledge for its effective and safe utilization in a research setting.
References
- 1. aobchem.com [aobchem.com]
- 2. This compound | 908248-32-8 [chemicalbook.com]
- 3. This compound(908248-32-8) 1H NMR spectrum [chemicalbook.com]
- 4. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]
- 5. csnvchem.com [csnvchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Characterization of Methyl 4-bromo-2-chloro-5-fluorobenzoate
Abstract
This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of Methyl 4-bromo-2-chloro-5-fluorobenzoate (CAS No: 908248-32-8), a halogenated aromatic ester often utilized as a building block in pharmaceutical and agrochemical synthesis.[1][2][3] We present a detailed, field-proven approach to its characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not just spectral data, but the underlying scientific rationale for data interpretation and protocol design. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility.
Introduction to this compound
This compound is a polysubstituted benzene derivative with the molecular formula C₈H₅BrClFO₂.[2][4] Its utility as a synthetic intermediate necessitates unambiguous structural confirmation and purity assessment, which is reliably achieved through a combination of modern spectroscopic techniques. The strategic placement of four different substituents on the aromatic ring—bromo, chloro, fluoro, and a methyl ester group—creates a unique electronic environment. This results in a distinct and predictable spectroscopic fingerprint, which is essential for quality control and reaction monitoring in synthetic workflows. This guide will deconstruct the predicted spectral data based on first principles and established empirical rules of spectroscopy.
Integrated Spectroscopic Analysis Workflow
The confirmation of a chemical structure is not reliant on a single technique but on the convergence of evidence from multiple orthogonal methods. Our standard workflow for small molecule characterization is a multi-step process designed for maximum confidence and data richness.
Caption: Integrated workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale for NMR Analysis
NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing unparalleled insight into the carbon-hydrogen framework. For this compound, ¹H NMR will reveal the number of distinct protons, their chemical environment, and their connectivity through spin-spin coupling. Critically, coupling to the ¹⁹F nucleus will provide definitive evidence for the relative positions of the fluorine and hydrogen atoms. ¹³C NMR complements this by identifying all unique carbon environments, including the quaternary carbons of the aromatic ring and the carbonyl carbon of the ester.
Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data at a probe temperature of 298 K.
-
Use a standard pulse program with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Collect 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire data using a proton-decoupled pulse sequence.
-
Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Employ a wider spectral window (e.g., 0-220 ppm) to ensure all carbons, especially the carbonyl, are observed.[5]
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) with Fourier transformation, followed by phase and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS signal.
Predicted ¹H NMR Spectral Data & Interpretation
Due to the substitution pattern, the aromatic region will contain two signals, each corresponding to one proton. The methyl group of the ester will appear as a singlet. Predictions are based on established substituent chemical shift (SCS) effects and spin-spin coupling rules.[6]
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Predicted Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment | Rationale |
|---|---|---|---|---|
| ~7.85 | Doublet (d) | J(H,F) ≈ 7-8 Hz | H-6 | This proton is deshielded by the adjacent electron-withdrawing bromine atom and the ester group. It will be split into a doublet by the fluorine atom at position 5. |
| ~7.45 | Doublet (d) | J(H,F) ≈ 9-10 Hz | H-3 | This proton is ortho to the chlorine atom and meta to the bromine. It will also be split into a doublet by the fluorine atom at position 5. |
| ~3.95 | Singlet (s) | N/A | -OCH₃ | The methyl protons of the ester are isolated and thus appear as a singlet. The chemical shift is typical for a methyl ester. |
Predicted ¹³C NMR Spectral Data & Interpretation
The proton-decoupled ¹³C NMR spectrum is predicted to show 8 distinct signals, one for each carbon in the molecule. The chemical shifts are heavily influenced by the electronegativity of the attached substituents and resonance effects.[5]
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Predicted Shift (ppm) | Assignment | Rationale |
|---|---|---|
| ~164-166 | C=O | The carbonyl carbon of the ester group is highly deshielded and appears at the downfield end of the spectrum, a characteristic feature.[5] |
| ~158-161 (d) | C-5 | This carbon is directly attached to the highly electronegative fluorine atom, causing a large downfield shift and a significant C-F coupling (¹JCF). |
| ~135-138 (d) | C-3 | This aromatic carbon is adjacent to the chlorine atom and will show a smaller C-F coupling (²JCF). |
| ~132-134 | C-1 | This is the quaternary carbon attached to the ester group. |
| ~125-128 | C-6 | The carbon atom attached to a proton, deshielded by the adjacent bromine. |
| ~120-123 (d) | C-2 | This carbon is attached to chlorine and adjacent to the ester; it will exhibit C-F coupling. |
| ~118-120 (d) | C-4 | This carbon is directly attached to bromine and will show a C-F coupling. |
| ~52-54 | -OCH₃ | The methyl carbon of the ester appears in the typical upfield region for sp³ hybridized carbons attached to oxygen. |
Infrared (IR) Spectroscopy
Rationale for IR Analysis
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For this compound, IR analysis will confirm the presence of the key aromatic ester functionality. Aromatic esters exhibit a characteristic pattern of three strong bands related to the C=O and C-O stretching vibrations, often referred to as the "Rule of Three".[7][8]
Experimental Protocol (ATR-FTIR)
-
Sample Preparation: Place a small, solvent-free amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Predicted IR Spectral Data & Interpretation
The spectrum will be dominated by absorptions from the aromatic ester group.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
|---|---|---|---|
| ~3100-3000 | Weak-Medium | Aromatic C-H Stretch | Stretching vibrations of the C-H bonds on the aromatic ring. |
| ~1730-1715 | Strong | C=O Stretch (Ester) | This is the most intense and characteristic peak. Its position is slightly lower than a saturated ester due to conjugation with the aromatic ring.[7][9] |
| ~1310-1250 | Strong | Asymmetric C-C-O Stretch | Part of the "Rule of Three" for aromatic esters, this band is a key diagnostic feature.[7] |
| ~1130-1100 | Strong | Symmetric O-C-C Stretch | The third strong band characteristic of the ester functional group.[7] |
| ~1600, ~1475 | Medium | Aromatic C=C Bending | Vibrations associated with the benzene ring itself. |
| ~1100-1000 | Medium-Strong | C-F Stretch | The carbon-fluorine bond stretch typically appears in this region. |
| < 800 | Medium-Strong | C-Cl, C-Br Stretches | Carbon-halogen stretches for chlorine and bromine appear at lower frequencies. |
Mass Spectrometry (MS)
Rationale for MS Analysis
Mass spectrometry provides the molecular weight and, through high-resolution analysis, the elemental formula of a compound. The fragmentation pattern gives corroborating structural information. For this molecule, the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio) will create a highly characteristic isotopic pattern for the molecular ion and any halogen-containing fragments, serving as a powerful diagnostic tool.[10][11]
Experimental Protocol (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. This high energy ensures fragmentation and produces a reproducible spectrum.
-
Mass Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
-
Data Acquisition: Scan a mass range appropriate for the compound (e.g., m/z 40-350) to detect the molecular ion and key fragments.
Predicted Mass Spectrum & Fragmentation Analysis
The molecular weight of C₈H₅BrClFO₂ is approximately 267.48 g/mol . The mass spectrum will show a complex molecular ion cluster due to the isotopes of Br and Cl.
Table 4: Predicted Key Ions in the Mass Spectrum
| m/z (for lowest mass isotopes) | Ion Identity | Rationale for Formation |
|---|---|---|
| 266 | [M]⁺• (C₈H₅⁷⁹Br³⁵ClFO₂) | The molecular ion. A complex isotopic pattern will be observed at M, M+2, M+4, and M+6. |
| 235 | [M - OCH₃]⁺ | Loss of a methoxy radical (•OCH₃) is a common fragmentation pathway for methyl esters. |
| 207 | [M - OCH₃ - CO]⁺ | Subsequent loss of carbon monoxide (a neutral molecule) from the [M - OCH₃]⁺ ion. |
| 77 | [C₆H₅]⁺ | While less common in heavily substituted rings, fragmentation leading to a phenyl cation is possible.[10] |
References
- 1. 908248-32-8|this compound|BLD Pharm [bldpharm.com]
- 2. aobchem.com [aobchem.com]
- 3. This compound | 908248-32-8 [chemicalbook.com]
- 4. This compound | 908248-32-8 | ILB24832 [biosynth.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyasia.com [spectroscopyasia.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. youtube.com [youtube.com]
synthesis of Methyl 4-bromo-2-chloro-5-fluorobenzoate
An In-Depth Technical Guide to the Synthesis of Methyl 4-bromo-2-chloro-5-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, scientifically grounded overview of the synthesis of this compound, a key building block in modern medicinal chemistry and materials science. As a senior application scientist, my objective is to move beyond a simple recitation of steps, offering instead a narrative that explains the causality behind experimental choices, ensuring both technical accuracy and field-proven insight.
The synthesis of this compound is most effectively achieved through a robust two-stage process. The strategy begins with the synthesis of the carboxylic acid intermediate, 4-Bromo-2-chloro-5-fluorobenzoic acid, via a Sandmeyer reaction. This is followed by a high-efficiency esterification to yield the final methyl ester product. This approach is favored for its high regioselectivity and reliable yields, which are critical for industrial-scale production and high-purity applications.
Caption: Overall synthetic workflow for this compound.
Stage 1: Synthesis of 4-Bromo-2-chloro-5-fluorobenzoic Acid
The cornerstone of this synthesis is the regioselective introduction of a bromine atom onto the aromatic ring. A Sandmeyer reaction is the method of choice, as direct electrophilic bromination of a substituted benzene ring often leads to a mixture of isomers that are difficult and costly to separate. The Sandmeyer reaction leverages the conversion of a primary aromatic amine to a diazonium salt, which can then be cleanly substituted.[1]
Principle and Rationale: The Sandmeyer Reaction
The Sandmeyer reaction is a powerful transformation that allows for the substitution of an aromatic amino group with a variety of nucleophiles, including halides.[1] The process occurs in two distinct steps:
-
Diazotization: The primary aromatic amine is treated with a nitrous acid source (typically generated in situ from sodium nitrite and a strong mineral acid like sulfuric or hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt.[2][3][4] This intermediate is highly reactive and is typically used immediately without isolation.[2][3] The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.
-
Copper-Catalyzed Substitution: The diazonium salt solution is then added to a solution containing the nucleophile and a copper(I) catalyst, such as copper(I) bromide (CuBr).[5] The copper catalyst facilitates the displacement of the diazonium group (N₂) with the bromide, yielding the desired aryl bromide with high fidelity.
Caption: Simplified mechanism of the Sandmeyer reaction.
Experimental Protocol: Synthesis of 4-Bromo-2-chloro-5-fluorobenzoic Acid
This protocol is a representative procedure adapted from established methodologies for Sandmeyer reactions.[5][6]
Materials:
-
4-Amino-2-chloro-5-fluorobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Bromide (CuBr)
-
Hydrobromic Acid (HBr, 48%)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-Amino-2-chloro-5-fluorobenzoic acid in deionized water.
-
Cool the suspension to 0 °C in an ice-salt bath.
-
Slowly add concentrated sulfuric acid while maintaining the temperature between 0 and 5 °C. Stir until a fine, uniform suspension of the amine salt is formed.
-
Prepare a solution of sodium nitrite in deionized water and cool it to 0 °C.
-
Add the cold sodium nitrite solution dropwise to the amine suspension over 60-90 minutes, ensuring the temperature does not exceed 5 °C. The reaction is exothermic and produces nitrogen oxides; ensure adequate ventilation.
-
Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate, larger reaction vessel, prepare a solution of copper(I) bromide in 48% hydrobromic acid. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr/HBr solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence and maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Heat the mixture to 60-70 °C for 1 hour to ensure complete decomposition of any remaining diazonium salt.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature. The crude product will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water to remove inorganic salts.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or acetic acid) to yield pure 4-Bromo-2-chloro-5-fluorobenzoic acid.
-
Dry the final product under vacuum.
-
Data Summary: 4-Bromo-2-chloro-5-fluorobenzoic Acid
| Parameter | Value | Reference |
| CAS Number | 177480-81-8 | [7][8] |
| Molecular Formula | C₇H₃BrClFO₂ | [7] |
| Molecular Weight | 253.45 g/mol | [7] |
| Appearance | White to off-white solid | |
| Expected Yield | 75-85% | |
| Purity | >98% (by HPLC) |
Stage 2: Synthesis of this compound
The final step is the conversion of the carboxylic acid to its corresponding methyl ester. While classic Fischer esterification using methanol and a strong acid catalyst is feasible, a more efficient and reliable method involves the use of thionyl chloride (SOCl₂) in methanol. This approach proceeds through a highly reactive acyl chloride intermediate, allowing the reaction to occur under milder conditions with shorter reaction times and often higher yields.[9]
Principle and Rationale: Thionyl Chloride-Mediated Esterification
The reaction of a carboxylic acid with thionyl chloride generates an acyl chloride, with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. The in situ-generated acyl chloride is then immediately attacked by methanol to form the methyl ester. The removal of the gaseous byproducts drives the reaction to completion, making this an essentially irreversible and high-yielding process.
Experimental Protocol: Esterification
This protocol is based on a standard procedure for the esterification of a similar halogenated benzoic acid.[9]
Materials:
-
4-Bromo-2-chloro-5-fluorobenzoic acid
-
Methanol (anhydrous)
-
Thionyl Chloride (SOCl₂)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), dissolve 4-Bromo-2-chloro-5-fluorobenzoic acid in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reagent Addition:
-
Slowly add thionyl chloride (typically 2 equivalents) dropwise to the stirred methanol solution. This addition is highly exothermic and releases HCl gas.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12 hours or gently reflux for 2-3 hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.
-
-
Workup and Purification:
-
Remove the excess methanol and SOCl₂ under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), deionized water, and finally brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by recrystallization from a suitable solvent (e.g., hexanes) or by column chromatography to yield pure this compound.
-
Data Summary: this compound
| Parameter | Value | Reference |
| CAS Number | 908248-32-8 | [10] |
| Molecular Formula | C₈H₅BrClFO₂ | |
| Molecular Weight | 267.48 g/mol | |
| Appearance | Off-white solid | [9] |
| Expected Yield | >90% | [9] |
| Purity | >99% (by LC-MS) | [9] |
References
- 1. Sandmeyer Reaction [organic-chemistry.org]
- 2. CN105873900A - Method for diazotizing 2,5-dichloroaniline - Google Patents [patents.google.com]
- 3. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US8088960B2 - Process for the production of substituted bromobenzenes - Google Patents [patents.google.com]
- 6. scialert.net [scialert.net]
- 7. scbt.com [scbt.com]
- 8. 177480-81-8|4-Bromo-2-chloro-5-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 9. Methyl 4-bromo-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]
- 10. This compound | 908248-32-8 [chemicalbook.com]
Methyl 4-bromo-2-chloro-5-fluorobenzoate safety and handling precautions
An In-depth Technical Guide to the Safe Handling of Methyl 4-bromo-2-chloro-5-fluorobenzoate
Introduction: Navigating the Chemistry of a Key Building Block
This compound (CAS No. 908248-32-8) is a halogenated aromatic ester that serves as a critical intermediate in the synthesis of complex organic molecules.[1][2] Its utility in the fields of pharmaceutical research and drug development is significant, providing a scaffold for the construction of novel therapeutic agents. The specific arrangement of bromo, chloro, and fluoro substituents on the benzoate ring offers multiple reaction sites, making it a versatile tool for medicinal chemists.
However, the very reactivity that makes this compound valuable necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established chemical safety principles. It is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds in a laboratory setting. The focus is not merely on procedural steps, but on the scientific rationale behind them, ensuring a culture of safety through understanding.
Section 1: Hazard Identification and Classification
Understanding the intrinsic hazards of a chemical is the foundation of its safe use. This compound is classified as an irritant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating these hazards.
Based on data for this compound and structurally similar chemicals, the primary hazards are irritation to the skin, eyes, and respiratory system.[3][4][5]
Table 1: GHS Hazard Classification
| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | GHS07 |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | Warning | GHS07 |
Causality Behind the Hazards: The hazardous properties of this compound stem from its chemical structure. As a halogenated aromatic compound, it can interact with biological tissues, leading to irritation. The ester functional group can also undergo hydrolysis, potentially forming the corresponding carboxylic acid and methanol, which may contribute to local irritation. The presence of multiple halogen atoms can influence the compound's reactivity and lipophilicity, affecting how it interacts with skin and mucous membranes.
Section 2: Exposure Controls and Personal Protection
A multi-layered approach, combining engineering controls and personal protective equipment (PPE), is essential to minimize exposure and ensure personnel safety.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of this compound, especially when in solid (dust) or vapor form, must be conducted inside a certified chemical fume hood.[3] This is the most critical engineering control as it captures dust and vapors at the source, preventing inhalation, which can cause respiratory irritation.[3][4]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.[6]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation where the compound is handled.[3][7]
Personal Protective Equipment (PPE): The Last Barrier
The selection of PPE must be based on a thorough risk assessment of the procedures being performed.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[4] If there is a splash hazard, a face shield should be worn in addition to goggles. Standard safety glasses do not provide adequate protection against splashes. This is crucial to prevent serious eye irritation.[3]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common choice, but it is imperative to check the manufacturer's glove compatibility data for halogenated aromatic compounds. Always inspect gloves for tears or pinholes before use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3][8]
-
Lab Coat: A full-length laboratory coat must be worn and kept fastened to protect skin and personal clothing from contamination.[3]
-
-
Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, if engineering controls are not sufficient or during a large spill cleanup, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[4][8]
Section 3: Safe Handling and Storage Protocols
Adherence to standardized protocols for handling and storage is paramount to preventing accidents and exposure.
Detailed Protocol for Handling Solid Compound
-
Preparation: Before handling, ensure the fume hood is operational, the work area is clean and uncluttered, and all necessary PPE is donned correctly.
-
Weighing:
-
Perform all weighing operations on a balance located inside the fume hood or a ventilated balance enclosure to contain any dust.
-
Use a spatula to transfer the solid compound. Avoid generating dust by handling the material gently.[6][9]
-
Close the primary container immediately after dispensing the required amount.
-
-
Dissolution:
-
Add the solvent to the weighed solid in a flask or beaker.
-
If heating is required to dissolve the compound, use a controlled heating source like a heating mantle or water bath. Do not use an open flame.
-
Keep the container covered to the extent possible to minimize vapor release.
-
-
Post-Handling:
-
Thoroughly clean the spatula and work area with an appropriate solvent and then soap and water.
-
Dispose of any contaminated weighing paper or disposable materials as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.[3]
-
Storage Requirements
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.
-
Container: Keep the compound in its original, tightly sealed container to prevent leakage.[4][6][7]
-
Environment: Store in a cool, dry, and well-ventilated area.[4][6] Avoid exposure to direct sunlight or heat sources.[3]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and strong bases.[7] These substances can react with the compound, potentially leading to vigorous reactions or degradation.
Section 4: Emergency and First-Aid Procedures
Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures before working with the compound.
First-Aid Measures
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or symptoms like respiratory irritation persist, seek medical attention.[3][9]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[6][9] If skin irritation develops or persists, seek medical attention.[10]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[6][9] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water. If the person is conscious and alert, give 2-4 cupfuls of water to drink.[9] Seek immediate medical attention.[6]
Spill Response
In the event of a spill, follow a calm and systematic approach.
-
Evacuate: Alert others in the immediate area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For a small solid spill, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[8][9] For a liquid spill (solution), absorb with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
Diagram: Spill Response Workflow
Caption: A decision-making workflow for responding to a chemical spill.
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[9]
-
Hazards from Combustion: During a fire, irritating and toxic gases may be generated, including carbon monoxide, carbon dioxide, hydrogen bromide, hydrogen chloride, and hydrogen fluoride.[11]
-
Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[9]
Section 5: Disposal Considerations
Chemical waste must be managed responsibly to protect the environment.
-
Classification: this compound should be classified as hazardous waste.[9]
-
Procedure: Dispose of the compound and any contaminated materials through a licensed professional waste disposal service.[3] Do not dispose of it down the drain or with general laboratory trash. All local, state, and federal regulations for hazardous waste disposal must be followed.[11]
Conclusion
This compound is a valuable reagent in scientific discovery. Its effective use is intrinsically linked to a culture of safety. By understanding its specific hazards—skin, eye, and respiratory irritation—and by rigorously applying the engineering controls, personal protective equipment, and handling protocols detailed in this guide, researchers can mitigate risks effectively. The causality-based approach presented here aims to empower scientists not just to follow procedures, but to make informed safety decisions in their critical work.
References
- 1. This compound | 908248-32-8 [chemicalbook.com]
- 2. aobchem.com [aobchem.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. capotchem.com [capotchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. carlroth.com [carlroth.com]
- 11. combi-blocks.com [combi-blocks.com]
A Comprehensive Technical Guide to the Solubility of Methyl 4-bromo-2-chloro-5-fluorobenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the solubility characteristics of Methyl 4-bromo-2-chloro-5-fluorobenzoate, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a blend of theoretical prediction and practical experimental guidance to empower researchers in their drug development endeavors.
Understanding the Molecule: Physicochemical Insights into this compound
This compound is a halogenated aromatic ester. Its structure, characterized by a benzene ring substituted with bromine, chlorine, and fluorine atoms, as well as a methyl ester group, dictates its solubility behavior. The presence of multiple electronegative halogen atoms and the polar ester group suggests a molecule with moderate polarity. However, the bulky and nonpolar benzene ring and halogen substituents will also significantly influence its interactions with various solvents.
Key Structural Features Influencing Solubility:
-
Polar Groups: The methyl ester group (-COOCH₃) is the primary polar functional group, capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.
-
Halogen Substituents: The bromine, chlorine, and fluorine atoms increase the molecule's molecular weight and introduce polarity. Their electron-withdrawing nature can influence the electron distribution of the aromatic ring.
-
Aromatic Ring: The benzene ring is a large, nonpolar component that favors interactions with nonpolar solvents through van der Waals forces.
Based on these features, it is anticipated that this compound will exhibit limited solubility in highly polar, protic solvents like water, and greater solubility in a range of organic solvents with varying polarities.
The Principle of "Like Dissolves Like": A Predictive Approach to Solubility
The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[1] This concept posits that a solute will dissolve best in a solvent that has a similar polarity.[1] Therefore, polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[1] The interplay of intermolecular forces—such as hydrogen bonding, dipole-dipole interactions, and London dispersion forces—governs this phenomenon.[1]
To systematically predict the solubility of this compound, we will consider a spectrum of organic solvents with diverse properties. The key solvent characteristics to consider are polarity (often indicated by the dielectric constant and dipole moment) and the ability to act as a hydrogen bond donor or acceptor.
Predicted Solubility of this compound: A Comparative Table
The following table provides a predicted qualitative solubility of this compound in a selection of common organic solvents, based on an analysis of their respective polarities and the structural characteristics of the solute. These predictions are intended as a guide for solvent selection in experimental work.
| Solvent | Chemical Formula | Polarity Index | Dielectric Constant (20°C) | Predicted Solubility | Rationale |
| Nonpolar Solvents | |||||
| Hexane | C₆H₁₄ | 0.1 | 1.88 | Low to Moderate | Dominated by nonpolar interactions; the polar ester group may limit high solubility. |
| Toluene | C₇H₈ | 2.4 | 2.38 | Good | The aromatic nature of toluene will favorably interact with the benzene ring of the solute. |
| Diethyl Ether | (C₂H₅)₂O | 2.8 | 4.34 | Good | Moderate polarity and the ability to act as a hydrogen bond acceptor for the ester group. |
| Polar Aprotic Solvents | |||||
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | 8.93 | High | Good balance of polarity to interact with the ester and halogens, while being a good solvent for the aromatic ring. |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | 7.58 | High | Similar to diethyl ether but with higher polarity, enhancing interaction with the ester group. |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | 6.02 | High | The ester functionality of the solvent will have favorable interactions with the solute's ester group. |
| Acetone | C₃H₆O | 5.1 | 20.7 | High | A highly polar aprotic solvent that can effectively solvate the polar regions of the molecule. |
| Acetonitrile | C₂H₃N | 5.8 | 37.5 | Moderate to Good | High polarity may be less favorable for the nonpolar aromatic portion of the molecule. |
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | 36.71 | High | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 46.68 | High | A highly polar aprotic solvent, often used for compounds with poor solubility in other solvents. A related compound, Methyl 5-bromo-4-chloro-2-fluorobenzoate, is sparingly soluble in DMSO.[2] |
| Polar Protic Solvents | |||||
| Methanol | CH₃OH | 5.1 | 32.70 | Moderate to Good | Can act as a hydrogen bond donor and acceptor. A related compound, Methyl 5-bromo-4-chloro-2-fluorobenzoate, is slightly soluble in Methanol.[2] Another related compound, Methyl 2-bromo-4-fluorobenzoate, is readily soluble in methanol and ethanol.[3] |
| Ethanol | C₂H₅OH | 4.3 | 24.55 | Good | Similar to methanol but slightly less polar, which may be more favorable for the nonpolar parts of the solute. |
| Isopropanol | C₃H₈O | 3.9 | 19.92 | Good | Lower polarity than methanol and ethanol, potentially offering a good balance for dissolving the entire molecule. |
| Water | H₂O | 10.2 | 80.1 | Very Low | The large nonpolar surface area of the molecule will lead to poor solubility in highly polar and protic water. A related compound, Methyl 2-bromo-4-fluorobenzoate, is only slightly soluble in water.[3] |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Materials and Apparatus
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, compatible with the organic solvents)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer).
-
Pipettes and other standard laboratory glassware
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of a solid in a liquid.
Detailed Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a series of vials.
-
To each vial, add a precise volume (e.g., 2.0 mL) of the selected organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period to ensure that equilibrium is reached (e.g., 24-48 hours). The time required for equilibration should be determined empirically by taking samples at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles. This step is crucial to avoid artificially high solubility values.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC method or another suitable analytical technique.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
-
Calculation of Solubility:
-
From the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in that specific solvent at the experimental temperature.
-
Data Interpretation and Application
The experimentally determined solubility data will provide a quantitative understanding of the behavior of this compound in various organic solvents. This information is invaluable for:
-
Reaction Solvent Selection: Choosing a solvent that provides adequate solubility for all reactants is essential for achieving optimal reaction rates and yields.
-
Crystallization and Purification: Understanding solubility at different temperatures is key to developing effective crystallization protocols for purification.
-
Formulation Development: For pharmaceutical applications, solubility in various excipients and solvent systems is a critical parameter.
-
Chromatographic Method Development: Solubility data can aid in the selection of appropriate mobile phases for chromatographic separations.
Logical Relationships in Solubility Prediction
The following diagram illustrates the key factors influencing the solubility of an organic compound in a given solvent, highlighting the central role of intermolecular forces.
References
A Comprehensive Technical Guide to Methyl 4-bromo-2-chloro-5-fluorobenzoate for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Methyl 4-bromo-2-chloro-5-fluorobenzoate, a key starting material in the synthesis of pharmaceuticals, particularly hypoglycemic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering critical information on commercial sourcing, chemical properties, synthesis, applications, and safety protocols.
Introduction: The Significance of a Halogenated Benzene Derivative
This compound (CAS No: 908248-32-8) is a polysubstituted benzene ring derivative.[1][2] Its strategic placement of bromo, chloro, and fluoro groups, along with a methyl ester, makes it a valuable and versatile building block in organic synthesis. The presence of multiple halogen atoms provides distinct reactive sites for various cross-coupling reactions and nucleophilic substitutions, allowing for the construction of complex molecular architectures. This guide will delve into the critical aspects of this compound, providing a foundational understanding for its effective utilization in research and development.
Commercial Availability and Sourcing
A reliable supply of high-purity starting materials is paramount in pharmaceutical development. This compound is available from a range of commercial suppliers specializing in fine chemicals and pharmaceutical intermediates. When sourcing this compound, it is crucial to consider purity, available quantities, and the supplier's quality management systems.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Headquarters Location | Notes |
| AOBChem | USA | Offers various quantities, from milligrams to grams.[2] |
| Biosynth | Switzerland | Provides the compound for pharmaceutical testing and as a reference standard. |
| ChemicalBook | China | A platform listing multiple suppliers, including Beijing Eternalchem Co,. Ltd., SuZhou ShiYa Biopharmaceuticals, Inc., and Hefei TNJ Chemical Industry Co.,Ltd.[1] |
| BLD Pharm | China | Lists the product and related derivatives. |
It is recommended to request a Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the compound before use.
Physicochemical and Spectroscopic Properties
Understanding the physicochemical properties of this compound is essential for its handling, reaction setup, and purification.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 908248-32-8 | [1] |
| Molecular Formula | C8H5BrClFO2 | [2] |
| Molecular Weight | 267.48 g/mol | |
| Appearance | Solid | Inferred from related compounds |
| Storage | Sealed in dry, room temperature | [3] |
Synthesis of this compound: A Methodological Overview
The synthesis of this compound typically involves a multi-step process starting from more readily available precursors. One plausible synthetic route, based on analogous reactions, involves the esterification of the corresponding carboxylic acid, 4-bromo-2-chloro-5-fluorobenzoic acid.
Experimental Protocol: Esterification of 4-bromo-2-chloro-5-fluorobenzoic acid
This protocol is a representative example based on standard esterification procedures for similar aromatic carboxylic acids.
Diagram 1: Synthetic Pathway to this compound
Caption: A general workflow for the synthesis of the target compound.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2-chloro-5-fluorobenzoic acid (1.0 eq) in an excess of anhydrous methanol.
-
Acid Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or a stoichiometric amount of thionyl chloride at 0 °C. The use of thionyl chloride is often preferred for its ability to drive the reaction to completion by producing gaseous byproducts.
-
Reaction Progression: Stir the reaction mixture at room temperature or under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.
Application in Drug Discovery: A Key Intermediate for Empagliflozin
This compound is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs). A notable application is in the preparation of Empagliflozin , a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[5][6][7]
The synthesis of Empagliflozin involves the coupling of a C-aryl glucoside with a substituted benzyl moiety. This compound serves as a precursor to the 5-bromo-2-chlorobenzyl fragment, a key component of the final drug structure.[8]
Diagram 2: Role in Empagliflozin Synthesis
Caption: The role of the title compound in Empagliflozin synthesis.
The bromo and chloro substituents on the benzene ring are strategically important for the subsequent coupling reactions in the total synthesis of Empagliflozin.
Quality Control and Analytical Methods
Ensuring the purity and identity of this compound is critical for its use in pharmaceutical synthesis. Standard analytical techniques are employed for its characterization.
Table 3: Analytical Methods for Quality Control
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and identify any impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To confirm the molecular weight and fragmentation pattern, aiding in structural elucidation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and identify the positions of the substituents on the aromatic ring. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule, such as the carbonyl group of the ester. |
Regulatory bodies like the FDA provide guidance on analytical methods for detecting and measuring various chemical compounds, which can be adapted for specific substances like this compound.[9]
Safety, Handling, and Storage
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a dry and cool place, away from incompatible materials.[3]
For detailed safety information, it is imperative to consult the SDS provided by the supplier.
Conclusion
This compound is a key chemical intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of the anti-diabetic drug Empagliflozin. Its commercial availability, coupled with well-established synthetic routes, makes it an accessible building block for medicinal chemists. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and safe utilization in research and drug development. This guide provides a solid foundation of technical information to support these endeavors.
References
- 1. This compound | 908248-32-8 [chemicalbook.com]
- 2. aobchem.com [aobchem.com]
- 3. 177480-81-8|4-Bromo-2-chloro-5-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 4. 201849-17-4 4-Bromo-5-chloro-2-fluorotoluene AKSci J91838 [aksci.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. Synthesis process for empagliflozin - Eureka | Patsnap [eureka.patsnap.com]
- 7. Synthesis of empagliflozin, a novel and selective sodium-glucose co-transporter-2 inhibitor, labeled with carbon-14 and carbon-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. data.epo.org [data.epo.org]
- 9. fda.gov [fda.gov]
An In-depth Technical Guide to the Reactivity Profile of Methyl 4-bromo-2-chloro-5-fluorobenzoate
Abstract: Methyl 4-bromo-2-chloro-5-fluorobenzoate (CAS No: 908248-32-8) is a polysubstituted aromatic ester that serves as a highly versatile and valuable building block in modern synthetic chemistry.[1] Its utility is derived from the distinct electronic properties conferred by its substituents, which allows for a range of selective chemical transformations. This guide provides a detailed exploration of the compound's reactivity, focusing on the underlying principles that govern its behavior in key reaction classes, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. Intended for researchers and professionals in drug development, this document synthesizes mechanistic understanding with practical, field-proven experimental protocols.
Molecular Overview and Electronic Landscape
The reactivity of this compound is a direct consequence of the interplay between its five substituents on the aromatic ring. Understanding their individual and collective electronic effects is paramount to predicting and controlling its chemical behavior.
-
Methyl Ester (-COOCH₃): This is a strong electron-withdrawing group (EWG) through both resonance and inductive effects. It deactivates the ring toward electrophilic attack but significantly activates it for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions.
-
Halogens (-F, -Cl, -Br): All halogens are inductively electron-withdrawing, deactivating the ring. Their influence on reactivity in different reaction types varies significantly:
-
In SNAr reactions , the rate-determining step is typically the initial nucleophilic attack.[2] The extreme electronegativity of fluorine makes the carbon to which it is attached (C-5) highly electrophilic and thus susceptible to attack. This often makes fluoride a surprisingly good leaving group in this specific mechanism, a reversal of the trend seen in SN1/SN2 reactions.[3]
-
In palladium-catalyzed cross-coupling , reactivity is dictated by the strength of the carbon-halogen bond and its ability to undergo oxidative addition to a Pd(0) center. The bond strength order is C-F > C-Cl > C-Br > C-I.[4] Consequently, the C-Br bond at the C-4 position is the most labile and will react with high chemoselectivity over the C-Cl and C-F bonds.
-
This combination of substituents renders the aromatic core electron-deficient and primed for selective functionalization at distinct positions depending on the chosen reaction class.
Physicochemical Properties
| Property | Value |
| CAS Number | 908248-32-8[5] |
| Molecular Formula | C₈H₅BrClFO₂[1] |
| Molecular Weight | 267.48 g/mol |
| Appearance | Off-white to white solid |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, DMF, Ethyl Acetate) |
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}
Caption: Key reactive sites and corresponding transformation classes.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the ring makes it an excellent substrate for SNAr reactions. This pathway allows for the direct displacement of a halide by a nucleophile.
Mechanistic Principles and Regioselectivity
The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks an electron-poor carbon bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and is further stabilized by the electron-withdrawing groups. In the second, faster step, the leaving group is eliminated, restoring aromaticity.
For this compound, two primary sites are activated for SNAr:
-
C-2 (Chloro): Activated by the ortho-ester and para-bromo groups.
-
C-5 (Fluoro): Activated by the para-ester and ortho-bromo groups.
While chloride is a better leaving group than fluoride in many contexts, the rate-determining step in SNAr is the initial attack. The high electronegativity of fluorine makes the C-5 position exceptionally electrophilic, often favoring nucleophilic attack at this site.[2][3] Therefore, reactions with strong nucleophiles like amines or alkoxides can selectively displace the fluoride ion.
Experimental Protocol: General Procedure for Amination via SNAr
This protocol describes a representative SNAr reaction to displace the fluorine atom with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., morpholine, piperidine) (1.2 - 2.0 eq)
-
Base (e.g., K₂CO₃, DIPEA) (2.0 - 3.0 eq)
-
Solvent (e.g., DMF, DMSO, NMP)
Procedure:
-
Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and the base.
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Reagent Addition: Add the anhydrous solvent, followed by the amine nucleophile via syringe.
-
Reaction: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Site-Selective Palladium-Catalyzed Cross-Coupling
The most powerful and widely exploited feature of this molecule is the differential reactivity of its carbon-halogen bonds, enabling highly selective C-C and C-N bond formation at the C-4 position.
The Principle of Chemoselectivity: C-Br vs. C-Cl
The oxidative addition of an aryl halide to a Pd(0) complex is the first and often rate-limiting step in cross-coupling catalytic cycles.[4] The relative reactivity follows the order Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.[4] This significant difference in reactivity allows for the selective activation of the C-Br bond in the presence of the much stronger and less reactive C-Cl and C-F bonds. This chemoselectivity is the cornerstone of its utility as a building block, allowing for precise, stepwise molecular construction.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling the aryl bromide with an organoboron reagent.[4][6] This reaction is fundamental in the synthesis of pharmaceuticals and advanced materials.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
This protocol details a typical Suzuki coupling at the C-4 position.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O)
Procedure:
-
Setup: Combine this compound, the boronic acid derivative, and the base in a Schlenk flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add the palladium catalyst, followed by the degassed solvent system.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography or recrystallization.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, a transformation of immense importance in medicinal chemistry.[7] This reaction couples the aryl bromide with a primary or secondary amine.
Success in Buchwald-Hartwig amination is critically dependent on the choice of a bulky, electron-rich phosphine ligand.[8] These ligands stabilize the Pd(0) species, facilitate the oxidative addition step, and, most importantly, promote the final, often difficult, reductive elimination step that forms the C-N bond and regenerates the active catalyst.[9]
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 - 1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos, BINAP) (2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LHMDS) (1.4 - 2.0 eq)
-
Anhydrous, aprotic solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
Setup (Glovebox Recommended): In an inert atmosphere glovebox, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.
-
Reagent Addition: Add this compound, the amine, and the anhydrous solvent.
-
Reaction: Seal the flask, remove from the glovebox, and heat to 80-110 °C. Monitor the reaction's progress.
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl solution. Extract with an organic solvent.
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. The crude product is typically purified by silica gel chromatography.
Transformations of the Ester Moiety
The methyl ester group provides an additional handle for functionalization, which can be addressed before or after modifications to the aromatic ring.
-
Saponification: The ester can be readily hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed aqueous/organic solvent system (e.g., THF/H₂O). This transformation is crucial for introducing a handle for amide coupling or for altering the molecule's physicochemical properties.
-
Reduction: Strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., THF, diethyl ether) can reduce the ester to the corresponding benzyl alcohol derivative. This opens up further synthetic possibilities, such as ether formation or oxidation to an aldehyde.
Summary of Reactivity
This compound is a strategically designed building block that offers a predictable and hierarchical reactivity profile.
| Reaction Type | Primary Reactive Site(s) | Key Transformation | Mechanistic Rationale |
| Nucleophilic Aromatic Substitution | C5-F, C2-Cl | C-F/Cl → C-Nucleophile | Ring is activated by EWGs; F is highly activating for nucleophilic attack. |
| Suzuki-Miyaura Coupling | C4-Br | C-Br → C-Aryl/Vinyl | C-Br bond is weakest, favoring selective oxidative addition to Pd(0). |
| Buchwald-Hartwig Amination | C4-Br | C-Br → C-Amine | Chemoselective oxidative addition to the C-Br bond. |
| Saponification | -COOCH₃ | Ester → Carboxylic Acid | Nucleophilic acyl substitution. |
| Reduction | -COOCH₃ | Ester → Primary Alcohol | Hydride reduction of the carbonyl. |
This multi-faceted reactivity allows chemists to perform selective, high-yield transformations, making this compound an indispensable tool in the synthesis of complex molecules for pharmaceutical and materials science applications.[10]
References
- 1. aobchem.com [aobchem.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. This compound | 908248-32-8 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
An Integrated Spectroscopic and Computational Approach to the Structural Elucidation of Methyl 4-bromo-2-chloro-5-fluorobenzoate
A Senior Application Scientist's Guide for Drug Discovery & Development
Preamble: The Imperative for Unambiguous Structural Analysis
In the landscape of modern drug discovery and materials science, poly-halogenated aromatic compounds are indispensable building blocks. Their unique electronic properties and conformational preferences, governed by the interplay of multiple halogen substituents, make them valuable synthons for creating novel molecular entities with tailored biological activities. Methyl 4-bromo-2-chloro-5-fluorobenzoate (CAS No. 908248-32-8) epitomizes such a scaffold.[1] Its precise structural characterization is not merely an academic exercise; it is a critical prerequisite for ensuring reproducibility in synthesis, predicting reactivity, and understanding its role in downstream applications.
This guide eschews a conventional, siloed description of analytical techniques. Instead, it presents a holistic and logical workflow, demonstrating how a confluence of spectroscopic, crystallographic, and computational methods provides a self-validating system for structural elucidation. We will explore not just the what but the why—the rationale behind the selection of experiments and the synergistic interpretation of data that culminates in an unambiguous structural assignment.
Foundational Analysis: Molecular Formula and Functional Group Identity
The initial phase of any structural analysis is to confirm the molecular identity and the presence of key functional groups. Mass spectrometry and infrared spectroscopy serve as the rapid, high-confidence tools for this purpose.
Mass Spectrometry (MS): Defining the Elemental Composition
High-resolution mass spectrometry (HRMS) is the cornerstone for determining the elemental formula. For this compound (C₈H₅BrClFO₂), the most compelling evidence comes from the unique isotopic pattern generated by the presence of both bromine and chlorine.
Causality of Experimental Choice: The selection of an ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is critical. ESI is preferred for its soft ionization, which maximizes the abundance of the molecular ion ([M+H]⁺ or [M+Na]⁺) and preserves the crucial isotopic cluster for analysis.
The predicted isotopic distribution for the molecular ion is a definitive fingerprint. The combination of ⁷⁹Br/⁸¹Br (approx. 1:1 ratio) and ³⁵Cl/³⁷Cl (approx. 3:1 ratio) creates a characteristic [M]⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺ pattern that is computationally predictable and experimentally verifiable.
Table 1: Predicted Isotopic Distribution for the Molecular Ion of C₈H₅BrClFO₂
| Isotopic Peak | Contributing Isotopes | Predicted m/z | Relative Abundance (%) |
| [M]⁺ | ¹²C₈¹H₅⁷⁹Br³⁵Cl¹⁹F¹⁶O₂ | 265.9145 | 75.8 |
| [M+2]⁺ | ¹²C₈¹H₅⁸¹Br³⁵Cl¹⁹F¹⁶O₂ / ¹²C₈¹H₅⁷⁹Br³⁷Cl¹⁹F¹⁶O₂ | 267.9124 | 100.0 |
| [M+4]⁺ | ¹²C₈¹H₅⁸¹Br³⁷Cl¹⁹F¹⁶O₂ | 269.9099 | 24.2 |
| [M+6]⁺ | (¹³C containing isotopes) | 271.9130 | 1.9 |
| Note: m/z values are for the monoisotopic masses. Relative abundances are normalized to the most abundant peak. |
This pattern provides unequivocal confirmation of the presence of one bromine and one chlorine atom, validating the elemental composition derived from the accurate mass measurement.
Infrared (IR) Spectroscopy: Functional Group Scaffolding
Infrared (IR) spectroscopy provides a rapid assessment of the covalent bonds present, confirming the key functional groups. The spectrum is dominated by features characteristic of the ester and the substituted aromatic ring.
Table 2: Key IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |
| ~1730-1740 | C=O Stretch (Ester) | Strong, sharp absorption confirming the presence of the methyl ester carbonyl group. |
| ~1250-1300 | C-O Stretch (Ester) | Strong absorption associated with the aryl-ester C-O bond. |
| ~1450-1600 | C=C Stretch (Aromatic) | Multiple sharp bands indicating the presence of the benzene ring. |
| ~1000-1100 | C-F Stretch | Strong absorption confirming the carbon-fluorine bond. |
| ~600-800 | C-Cl Stretch | Moderate to strong absorption. |
| ~500-650 | C-Br Stretch | Moderate absorption, often in the fingerprint region. |
| Reference for band assignments: Standard IR correlation tables.[2] |
The presence of these key bands provides a robust scaffold, confirming the molecule is indeed a halogenated methyl benzoate derivative.
Connectivity and Isomer Determination: The Power of NMR Spectroscopy
While MS and IR confirm the pieces are present, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how they are connected, allowing for the definitive assignment of the specific regioisomer. For a molecule with protons, carbon, and fluorine, a multi-nuclear approach is essential.
¹H NMR: Mapping the Proton Environment
The aromatic region of the ¹H NMR spectrum is the most informative. With a 1,2,4,5-tetrasubstituted pattern, there are two protons on the aromatic ring.
-
H-3: This proton is ortho to the chlorine at C-2 and meta to the fluorine at C-5. It is expected to appear as a doublet of doublets (or a simple doublet if meta coupling is not resolved) due to coupling with the fluorine atom.
-
H-6: This proton is ortho to the fluorine at C-5 and meta to the bromine at C-4. It will also appear as a doublet, split by the adjacent fluorine.
The differing electronic environments will result in distinct chemical shifts for these two protons.
¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum will show eight distinct signals: six for the aromatic carbons, one for the ester carbonyl, and one for the methyl group. The chemical shifts are heavily influenced by the electronegative halogen substituents. Carbons directly bonded to halogens (C-2, C-4, C-5) will exhibit characteristic shifts and C-F coupling constants.
¹⁹F NMR: The Fluorine Perspective
A proton-decoupled ¹⁹F NMR spectrum provides a simple yet powerful confirmation. It will show a single resonance for the fluorine atom at C-5. If proton coupling is allowed, this signal will be split by the two aromatic protons (H-3 and H-6), providing further evidence of their proximity.
Table 3: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Key Couplings (J, Hz) |
| ¹H | H-3 | ~7.6 - 7.8 | d | ⁴J(H-F) ≈ 4-6 Hz |
| ¹H | H-6 | ~7.9 - 8.1 | d | ³J(H-F) ≈ 8-10 Hz |
| ¹H | -OCH₃ | ~3.9 | s | N/A |
| ¹³C | C=O | ~164-166 | s | |
| ¹³C | C-1 | ~125-130 | d | ²J(C-F) ≈ 20-25 Hz |
| ¹³C | C-2 (Cl) | ~130-135 | d | ³J(C-F) ≈ 5-8 Hz |
| ¹³C | C-3 | ~115-120 | d | ⁴J(C-F) ≈ 2-4 Hz |
| ¹³C | C-4 (Br) | ~120-125 | s | |
| ¹³C | C-5 (F) | ~155-160 | d | ¹J(C-F) ≈ 240-260 Hz |
| ¹³C | C-6 | ~118-122 | d | ²J(C-F) ≈ 22-28 Hz |
| ¹³C | -OCH₃ | ~52-53 | s | |
| Note: Predicted values are based on empirical data for similar halogenated benzoates and additivity rules.[3][4][5] |
2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to correlate proton signals to their directly attached carbons and to carbons 2-3 bonds away, respectively, cementing the assignments made from 1D spectra.
Definitive 3D Structure and Supramolecular Assembly
While NMR establishes connectivity, it provides limited information about the precise three-dimensional arrangement of atoms (bond lengths, angles) and intermolecular interactions in the solid state. For this, we turn to X-ray crystallography and computational modeling.
Single-Crystal X-ray Diffraction: The Gold Standard
Obtaining a single crystal suitable for X-ray diffraction provides the most unambiguous structural data.[6]
Conceptual Protocol:
-
Crystal Growth: Dissolve the compound in a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) and allow for slow evaporation or cooling to promote the formation of high-quality single crystals.
-
Data Collection: Mount a selected crystal on a diffractometer and irradiate it with monochromatic X-rays. The resulting diffraction pattern is collected.
-
Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is solved to locate the atoms, and the model is refined to achieve the best fit with the experimental data. It is crucial to monitor for potential radiation damage, especially cleavage of the C-Br bond, which can occur with high-intensity X-ray sources.[7]
The resulting crystallographic model would provide precise measurements of all bond lengths, bond angles, and torsion angles, confirming the planarity of the benzene ring and the orientation of the methyl ester group. Furthermore, analysis of the crystal packing can reveal key intermolecular interactions, such as halogen bonding (e.g., C-Br···O=C) or π-stacking, which govern the material's solid-state properties.[6][8]
Computational Chemistry: Theoretical Validation and Insight
In the absence of a single crystal, or as a complementary technique, computational modeling provides powerful insights.[9] Density Functional Theory (DFT) is a robust method for this purpose.[10]
Workflow for Computational Analysis:
-
Model Building: Construct the 3D model of this compound.
-
Geometry Optimization: Perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)) to find the lowest energy conformation. This provides theoretical bond lengths and angles that can be compared to expected values.
-
Frequency Calculation: Confirm the optimized structure is a true energy minimum (no imaginary frequencies) and calculate the theoretical IR spectrum. This can be compared with the experimental IR spectrum to validate the structure.
-
NMR Calculation: Calculate the theoretical ¹H and ¹³C chemical shifts using a method like GIAO (Gauge-Independent Atomic Orbital). These calculated values, when scaled, should correlate linearly with the experimental shifts, aiding in unambiguous assignment.
-
Molecular Electrostatic Potential (MEP) Mapping: An MEP map can be generated to visualize the electron-rich (negative potential, red) and electron-poor (positive potential, blue) regions of the molecule. This is particularly useful for predicting sites of nucleophilic/electrophilic attack and understanding potential intermolecular interactions like halogen bonding, where a positive region (σ-hole) can exist on the halogen atom.[6]
Integrated Structural Elucidation Workflow
The strength of this multi-faceted approach lies in its self-validating nature, where each technique provides a piece of the puzzle that is confirmed or refined by another.
Caption: Integrated workflow for structural elucidation.
Conclusion
The structural analysis of this compound is a case study in modern chemical characterization. It requires a synergistic application of analytical techniques. Mass spectrometry and IR spectroscopy provide the foundational data on composition and functional groups. A comprehensive suite of NMR experiments definitively establishes the atomic connectivity, distinguishing it from its isomers. Finally, single-crystal X-ray diffraction and computational chemistry offer the ultimate level of detail, providing a precise 3D model of the molecule and insights into its electronic structure and solid-state behavior. Following this integrated, self-validating workflow ensures the highest degree of confidence in the structural assignment, a non-negotiable requirement for its application in research and development.
References
- 1. This compound | 908248-32-8 [chemicalbook.com]
- 2. Methyl-2-bromobenzoate [webbook.nist.gov]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Specific radiation damage to halogenated inhibitors and ligands in protein–ligand crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-ray structural characterization of anhydrous metronidazole benzoate and metronidazole benzoate monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. api.pageplace.de [api.pageplace.de]
- 10. New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News | Massachusetts Institute of Technology [news.mit.edu]
Methodological & Application
The Strategic Utility of Methyl 4-bromo-2-chloro-5-fluorobenzoate in Modern Organic Synthesis: Application Notes and Protocols
Introduction: A Versatile Building Block for Complex Molecule Synthesis
In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science, the demand for strategically functionalized aromatic building blocks is insatiable. Methyl 4-bromo-2-chloro-5-fluorobenzoate, a polysubstituted aromatic ester, has emerged as a valuable scaffold for the construction of complex molecular architectures. Its utility is rooted in the differential reactivity of its halogen substituents, which allows for selective and sequential functionalization. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for key synthetic transformations. The strategic placement of bromo, chloro, and fluoro groups, along with a methyl ester, on the benzene ring offers a rich platform for a variety of cross-coupling and substitution reactions. This versatility makes it an important intermediate in the synthesis of pharmaceuticals and other high-value organic compounds.[1][2]
The presence of multiple halogens with distinct reactivity profiles is a key feature of this molecule. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend I > Br > OTf > Cl.[3] This inherent difference allows for the selective activation of the carbon-bromine (C-Br) bond over the more stable carbon-chlorine (C-Cl) bond, providing a powerful tool for regioselective synthesis.[4][5][6] This application note will delve into the practical aspects of harnessing this selective reactivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Furthermore, we will explore the potential for nucleophilic aromatic substitution (SNAr) reactions, where the electronic landscape of the ring, influenced by the electron-withdrawing ester and halogen groups, plays a pivotal role.
Physicochemical Properties and Handling
| Property | Value |
| CAS Number | 908248-32-8[7][8] |
| Molecular Formula | C₈H₅BrClFO₂[1] |
| Molecular Weight | 267.48 g/mol [1] |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, DMF, Toluene) |
Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area away from incompatible substances. It is advisable to handle this compound in a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Core Applications in Organic Synthesis
The strategic arrangement of substituents on this compound makes it a versatile substrate for a variety of powerful C-C and C-N bond-forming reactions. The following sections provide detailed protocols and mechanistic insights for its most common applications.
Suzuki-Miyaura Cross-Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[9] For this compound, the C-Br bond is the primary site of reaction under standard palladium-catalyzed conditions, leaving the C-Cl bond intact for potential subsequent transformations.[3]
Causality of Experimental Choices:
-
Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, is essential for the catalytic cycle. The choice of ligand is critical for stabilizing the palladium center and facilitating the elementary steps of oxidative addition, transmetalation, and reductive elimination.[9]
-
Ligand: Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, or RuPhos, are often employed to enhance the rate of oxidative addition of the aryl bromide and promote the reductive elimination step. For less challenging couplings, tetrakis(triphenylphosphine)palladium(0) can be effective.
-
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence the reaction rate and yield, and often needs to be optimized for a specific substrate combination.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Reagent | Molar Equiv. | Amount |
| This compound | 1.0 | (e.g., 267.5 mg, 1.0 mmol) |
| Phenylboronic Acid | 1.2 | (e.g., 146.3 mg, 1.2 mmol) |
| Pd(OAc)₂ | 0.02 | (e.g., 4.5 mg, 0.02 mmol) |
| SPhos | 0.04 | (e.g., 16.4 mg, 0.04 mmol) |
| K₂CO₃ | 2.0 | (e.g., 276.4 mg, 2.0 mmol) |
| 1,4-Dioxane | - | 8 mL |
| Water | - | 2 mL |
Step-by-Step Methodology:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining 1,4-dioxane and water.
-
Degas the reaction mixture by bubbling argon through it for 10-15 minutes.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. Similar to the Suzuki coupling, the reaction with this compound proceeds selectively at the C-Br bond.
Causality of Experimental Choices:
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) is the hallmark of the Sonogashira reaction. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. The base serves to deprotonate the terminal alkyne and also acts as a solvent.
-
Solvent: The amine base can often serve as the solvent, or a co-solvent like THF or DMF may be used.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
| Reagent | Molar Equiv. | Amount |
| This compound | 1.0 | (e.g., 267.5 mg, 1.0 mmol) |
| Phenylacetylene | 1.5 | (e.g., 153.2 mg, 1.5 mmol) |
| Pd(PPh₃)₂Cl₂ | 0.03 | (e.g., 21.1 mg, 0.03 mmol) |
| CuI | 0.05 | (e.g., 9.5 mg, 0.05 mmol) |
| Triethylamine (Et₃N) | - | 10 mL |
Step-by-Step Methodology:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirred solution.
-
Heat the reaction mixture to 60-80 °C and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the amine hydrobromide salt.
-
Rinse the filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical and materials chemistry.[11] The selective amination of the C-Br bond of this compound allows for the introduction of a wide range of primary and secondary amines.
Causality of Experimental Choices:
-
Catalyst and Ligand: The choice of ligand is paramount in Buchwald-Hartwig amination. Highly active catalysts are often generated from a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos, or a biaryl phosphine ligand from the Buchwald or Hartwig groups). The ligand facilitates both the oxidative addition and the C-N bond-forming reductive elimination.[11]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a common choice, although other bases like lithium hexamethyldisilazide (LHMDS) or cesium carbonate can also be effective.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
| Reagent | Molar Equiv. | Amount |
| This compound | 1.0 | (e.g., 267.5 mg, 1.0 mmol) |
| Morpholine | 1.2 | (e.g., 104.5 mg, 1.2 mmol) |
| Pd₂(dba)₃ | 0.01 | (e.g., 9.2 mg, 0.01 mmol) |
| Xantphos | 0.02 | (e.g., 11.6 mg, 0.02 mmol) |
| NaOt-Bu | 1.4 | (e.g., 134.6 mg, 1.4 mmol) |
| Toluene | - | 10 mL |
Step-by-Step Methodology:
-
In a glovebox, add NaOt-Bu to a dry Schlenk flask.
-
In a separate vial, dissolve this compound, Pd₂(dba)₃, and Xantphos in toluene.
-
Add the solution to the Schlenk flask containing the base.
-
Add morpholine via syringe.
-
Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr): An Alternative Pathway
While palladium-catalyzed cross-coupling reactions are dominant, the electronic nature of this compound also makes it a potential substrate for nucleophilic aromatic substitution (SNAr). The presence of electron-withdrawing groups (the methyl ester and the halogens) activates the aromatic ring towards attack by strong nucleophiles.
Mechanistic Considerations:
In SNAr, the reactivity of halogens as leaving groups is typically F > Cl > Br > I, which is the reverse of their reactivity in palladium-catalyzed reactions. This is because the rate-determining step in SNAr is often the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond. The subsequent elimination of the halide is a fast step. Therefore, under conditions that favor SNAr (strong nucleophiles, polar aprotic solvents, and often elevated temperatures, in the absence of a palladium catalyst), there is a possibility of substitution at the C-F or C-Cl positions, although the C-Br bond can also be substituted. The regioselectivity will depend on the specific nucleophile and reaction conditions.
General Conditions for SNAr:
-
Nucleophile: Strong nucleophiles such as alkoxides, thiolates, or amines.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP.
-
Temperature: Often requires heating.
Given the higher reactivity of the C-Br bond in the more synthetically versatile cross-coupling reactions, SNAr on this substrate is less commonly employed but remains a viable synthetic route for the introduction of certain nucleophiles.
Conclusion: A Gateway to Molecular Diversity
This compound is a powerful and versatile building block in organic synthesis. The differential reactivity of its halogen substituents allows for selective and sequential functionalization through a variety of modern synthetic methodologies. This guide has provided detailed protocols and mechanistic insights into its application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as considerations for nucleophilic aromatic substitution. By understanding and applying these principles, researchers can effectively utilize this compound to construct complex and valuable molecules for a wide range of applications in drug discovery, agrochemicals, and materials science.
References
- 1. Methyl 2-bromo-4-chloro-5-fluorobenzoate | 1807003-11-7 | Benchchem [benchchem.com]
- 2. 177480-81-8 | 4-Bromo-2-chloro-5-fluorobenzoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | 908248-32-8 | ILB24832 [biosynth.com]
- 8. 908248-32-8|this compound|BLD Pharm [bldpharm.com]
- 9. A Novel and Efficient One-Step Parallel Synthesis of Dibenzopyranones via Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols: Methyl 4-bromo-2-chloro-5-fluorobenzoate as a Strategic Building Block in Medicinal Chemistry
Introduction: The Strategic Importance of Polysubstituted Benzene Scaffolds
In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the availability of versatile and strategically functionalized building blocks. Among these, polysubstituted benzene rings are paramount scaffolds, offering a rigid framework to orient functional groups in three-dimensional space for optimal interaction with biological targets. The specific nature and placement of substituents on the phenyl ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity.[1][2] The introduction of fluorine, in particular, is a widely employed strategy in medicinal chemistry to enhance these properties.[3][4]
Methyl 4-bromo-2-chloro-5-fluorobenzoate emerges as a particularly valuable building block due to its distinct and orthogonally reactive halogen substituents. This trifunctional scaffold provides medicinal chemists with a powerful tool to sequentially introduce molecular complexity through a variety of cross-coupling and substitution reactions. The bromine atom is highly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, while the chlorine and fluorine atoms can be targeted under different conditions or serve to modulate the electronic properties of the ring and influence biological activity. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the applications and experimental protocols involving this compound.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a building block is critical for its effective use in synthesis. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 908248-32-8 | [1] |
| Molecular Formula | C₈H₅BrClFO₂ | [1] |
| Molecular Weight | 267.48 g/mol | [2] |
| Appearance | White to off-white solid/powder | Commercial Suppliers |
| Solubility | Soluble in DMSO, Methanol (Slightly) | [2] |
| Storage | Sealed in dry, Room Temperature | [2] |
Spectroscopic Characterization (Predicted/Typical):
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show two aromatic protons as doublets or doublet of doublets in the range of δ 7.5-8.0 ppm. The methyl ester protons would appear as a singlet around δ 3.9 ppm.
-
¹³C NMR (101 MHz, CDCl₃): The spectrum would display eight distinct carbon signals. The carbonyl carbon of the ester is expected around δ 164-166 ppm. The aromatic carbons would appear in the δ 110-140 ppm region, with their chemical shifts influenced by the halogen substituents. The methyl carbon of the ester would be observed around δ 52-53 ppm.[5][6]
Application in Medicinal Chemistry: Synthesis of Kinase Inhibitors
The 4-bromo-2-chloro-5-fluorophenyl moiety is a key structural feature in a number of potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The specific arrangement of the halogen atoms can contribute to favorable binding interactions within the ATP-binding pocket of various kinases.
A prominent example is in the development of inhibitors for B-Raf, a serine/threonine-protein kinase that is frequently mutated in various cancers, most notably melanoma.[7] While not using the methyl ester directly, a U.S. Patent (US9314464B2) details the synthesis of potent B-Raf inhibitors utilizing the closely related 3-bromo-5-chloro-2-fluorobenzoic acid .[8] This highlights the importance of this specific substitution pattern for achieving high inhibitory activity. The synthetic strategies employed for the benzoic acid are directly applicable to the methyl ester, often with the advantage of avoiding a protection/deprotection step for the carboxylic acid.
The general synthetic approach involves leveraging the reactivity of the bromine atom for a Suzuki-Miyaura coupling to introduce a key heterocyclic moiety, a common feature in many kinase inhibitors.
Caption: Synthetic strategy for kinase inhibitors.
Experimental Protocols
The following protocols are generalized procedures for key reactions involving this compound, based on established methodologies for similar substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of this compound with a generic boronic acid. This reaction is fundamental for creating carbon-carbon bonds and introducing aryl or heteroaryl moieties.
Materials:
-
This compound
-
Aryl- or Heteroaryl-boronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Caption: Suzuki-Miyaura coupling workflow.
Procedure:
-
To an oven-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol), the boronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 1 mL) via syringe.
-
Place the flask in a preheated oil bath and stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Causality and Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki couplings, known for its thermal stability and effectiveness with a wide range of substrates.[9]
-
Base: Potassium carbonate is a moderately strong base sufficient to facilitate the transmetalation step of the catalytic cycle. Stronger bases could risk hydrolysis of the methyl ester.[9]
-
Solvent System: The mixture of dioxane and water is a common choice, as it helps to dissolve both the organic starting materials and the inorganic base.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed amination of this compound, a key transformation for introducing nitrogen-containing functionalities.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
Xantphos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.
-
Add anhydrous toluene (e.g., 5 mL) and stir the mixture for 10 minutes at room temperature.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 90-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality and Experimental Choices:
-
Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is highly effective for the amination of aryl bromides.[10][11] The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[10]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate its coordination to the palladium center.[11]
-
Solvent: Toluene is a common high-boiling, non-polar solvent for Buchwald-Hartwig reactions.
Conclusion
This compound is a highly versatile and valuable building block for medicinal chemistry. Its unique substitution pattern allows for selective and sequential functionalization, making it an ideal starting point for the synthesis of complex molecules, particularly in the realm of kinase inhibitors. The protocols provided herein for Suzuki-Miyaura coupling and Buchwald-Hartwig amination offer robust and adaptable methods for leveraging the reactivity of this scaffold. By understanding its properties and the rationale behind the experimental conditions, researchers can effectively incorporate this building block into their synthetic strategies to accelerate the discovery and development of new therapeutic agents.
References
- 1. This compound | 908248-32-8 [chemicalbook.com]
- 2. Methyl 5-bromo-4-chloro-2-fluorobenzoate CAS#: 951884-02-9 [m.chemicalbook.com]
- 3. csnvchem.com [csnvchem.com]
- 4. rsc.org [rsc.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. Proton NMR Table [www2.chemistry.msu.edu]
- 7. On the development of B-Raf inhibitors acting... | F1000Research [f1000research.com]
- 8. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Cross-Coupling Reactions Involving Methyl 4-bromo-2-chloro-5-fluorobenzoate
Introduction: Unlocking the Synthetic Potential of a Versatile Building Block
Methyl 4-bromo-2-chloro-5-fluorobenzoate is a polysubstituted aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique arrangement of three different halogen atoms, each with distinct reactivity, alongside a methyl ester functional group, makes it a highly versatile scaffold for the synthesis of complex molecular architectures. The strategic and selective functionalization of this molecule through transition-metal-catalyzed cross-coupling reactions opens a gateway to a diverse array of novel compounds.
This guide provides an in-depth exploration of the key cross-coupling reactions applicable to this compound, with a focus on practical, field-tested protocols and the underlying scientific principles that govern these transformations. The content herein is designed to empower researchers, scientists, and drug development professionals to confidently and effectively utilize this building block in their synthetic endeavors.
The Principle of Chemoselectivity: A Tale of Two Halogens
A central challenge and opportunity when working with polyhalogenated substrates is achieving site-selective functionalization. In the case of this compound, the presence of both bromine and chlorine atoms on the aromatic ring necessitates a nuanced approach to cross-coupling. The key to selectivity lies in the differential reactivity of the carbon-halogen bonds.
In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1][2] The energy barrier for this step is directly related to the carbon-halogen bond dissociation energy (BDE).[3][4] For aryl halides, the general reactivity trend is C–I > C–Br > C–Cl >> C–F.[3] This established hierarchy of reactivity is a powerful tool for synthetic chemists, as it allows for the selective activation of the more labile C-Br bond while leaving the more robust C-Cl bond intact, provided the reaction conditions are carefully controlled.[4][5]
By leveraging this intrinsic difference in reactivity, one can sequentially introduce different functionalities at the C4 and C2 positions of the benzene ring, thereby enabling a divergent and efficient synthetic strategy.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[6][7][8] This reaction is particularly well-suited for the selective arylation or vinylation of this compound at the C4 position.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
Protocol for Selective Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) or a suitable Buchwald ligand (e.g., SPhos, XPhos) (4 mol%)
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and water (4:1 v/v), degassed
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expert Insights:
-
Catalyst and Ligand Choice: The choice of ligand is crucial for reaction efficiency. For challenging couplings, more electron-rich and bulky phosphine ligands developed by Buchwald and others can be highly effective.[9]
-
Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[10][11] K₃PO₄ is often a good choice for sensitive substrates.
-
Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Ensure the solvent is thoroughly degassed to prevent oxidation of the Pd(0) catalyst.
Data Presentation: Suzuki-Miyaura Coupling Parameters
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | >85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 8 | >90 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 80 | 16 | >80 |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[12][13][14] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important motifs in pharmaceuticals and organic materials.
Mechanism of the Sonogashira Coupling
The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. researchgate.net [researchgate.net]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. homework.study.com [homework.study.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemoselective Suzuki-Miyaura Coupling Protocols for Methyl 4-bromo-2-chloro-5-fluorobenzoate
Abstract
This application note provides a detailed guide for the chemoselective Suzuki-Miyaura cross-coupling of Methyl 4-bromo-2-chloro-5-fluorobenzoate. This polysubstituted benzene derivative is a valuable building block in medicinal chemistry and materials science, where the selective functionalization of the C-Br bond is paramount. We present optimized protocols that leverage the differential reactivity of aryl halides to achieve high yields of the desired mono-coupled product while preserving the C-Cl bond for subsequent transformations. This guide explains the mechanistic principles behind this selectivity, offers step-by-step experimental procedures, and includes a troubleshooting guide for common issues.
Introduction and Scientific Principle
Substituted biaryl and heteroaryl benzoates are privileged scaffolds in a vast array of pharmacologically active compounds and advanced materials.[1][2] this compound is a particularly useful trifunctionalized starting material, allowing for sequential, site-selective cross-coupling reactions to build molecular complexity. The primary challenge and objective of this protocol is to achieve a highly selective Suzuki-Miyaura coupling at the C4-Br position, leaving the C2-Cl and C5-F bonds intact.
The success of this chemoselective transformation is rooted in the fundamental mechanism of the Suzuki-Miyaura reaction and the disparate bond dissociation energies of carbon-halogen bonds.[3] The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
The rate-determining step in this system is the oxidative addition of the aryl halide to the Pd(0) catalyst.[4][6] The reactivity of aryl halides in this step follows the general trend: I > Br > OTf >> Cl > F.[4][7] The C-Br bond is significantly weaker and more polarizable than the C-Cl bond, making it kinetically favored for oxidative addition. By carefully selecting the palladium catalyst, ligand, and reaction conditions, we can exploit this reactivity gap to ensure the reaction proceeds exclusively at the bromide position.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | >98% | Commercially Available | Store in a cool, dry place. |
| Arylboronic Acid or Pinacol Ester | >98% | Commercially Available | Varies by desired product. |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | >98% | Commercially Available | Air-sensitive. Handle under inert gas. |
| Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) | >98% | Commercially Available | Air-stable precatalyst. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powdered | Commercially Available | Dry in an oven at 120 °C before use. |
| 1,4-Dioxane / Toluene | Anhydrous | Commercially Available | Degas thoroughly before use. |
| Deionized Water | 18 MΩ·cm | In-house | Degas thoroughly before use. |
| Standard Glassware | N/A | N/A | Oven-dried Schlenk flasks or reaction vials. |
| Inert Gas System | High Purity N₂ or Ar | N/A | For maintaining an inert atmosphere. |
General Protocol for Selective C-Br Coupling
This protocol is a general guideline. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific boronic acid partners.
Reaction Setup Workflow
Caption: Experimental workflow for the Suzuki coupling.
Step-by-Step Procedure:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1–1.2 equiv), and anhydrous potassium carbonate (2.0 equiv).
-
Inerting: Seal the flask with a septum and evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 to 10:1 ratio), via syringe. The reaction concentration is generally between 0.1 and 0.5 M.
-
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-16 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute with water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.
Example Reaction Conditions
The choice of catalyst and ligand is crucial for achieving high selectivity and yield.[6][8] Electron-rich and bulky phosphine ligands often enhance the rate of oxidative addition and subsequent reductive elimination.[9] Below are representative conditions for coupling with different boronic acids.
| Entry | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 90 | 8 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.0) | 1,4-Dioxane/H₂O (5:1) | 100 | 6 | 90-98 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 75-85 |
| 4 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (2:1:1) | 85 | 10 | 80-90 |
Key Considerations and Troubleshooting
-
Chemoselectivity: The primary side reaction is the coupling at the C-Cl bond. This is generally disfavored but can occur at elevated temperatures or with highly active catalyst systems designed for aryl chlorides.[4][10] If C-Cl coupling is observed, consider lowering the reaction temperature or using a less active catalyst like Pd(PPh₃)₄.
-
Protodeboronation: The hydrolysis of the boronic acid to the corresponding arene can reduce yields.[9] This is often exacerbated by prolonged reaction times or excessive water content. Using boronic pinacol esters (BPin) can sometimes mitigate this issue.
-
Homocoupling: The formation of a biaryl from two boronic acid molecules can occur, often due to the presence of oxygen.[11] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere.
-
Reaction Stalls: If the reaction does not proceed to completion, it may be due to catalyst deactivation. In such cases, adding a fresh portion of the catalyst may restart the reaction. The choice of base can also be critical; stronger bases like Cs₂CO₃ or K₃PO₄ can sometimes be more effective.[12]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Palladium catalysts are toxic and should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
1,4-Dioxane is a suspected carcinogen. Handle with extreme caution.
-
The reaction is performed under positive pressure. Ensure glassware is free of cracks or defects.
Conclusion
The protocols described herein provide a reliable and robust method for the chemoselective Suzuki-Miyaura coupling of this compound. By leveraging the inherent differences in C-X bond reactivity and carefully controlling reaction parameters, researchers can efficiently synthesize valuable mono-arylated intermediates, paving the way for further diversification in drug discovery and materials science applications.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki Coupling [organic-chemistry.org]
Application Note: Strategic Synthesis of Novel Heterocyclic Scaffolds from Methyl 4-bromo-2-chloro-5-fluorobenzoate
Introduction: Unlocking New Chemical Space for Drug Discovery
The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery, with a significant percentage of new drugs containing these vital scaffolds.[1][2] The unique three-dimensional arrangements and diverse electronic properties of heterocyclic molecules allow them to interact with biological targets with high specificity and affinity. The strategic functionalization of readily available starting materials is paramount for the efficient exploration of new chemical space.[3] Methyl 4-bromo-2-chloro-5-fluorobenzoate is a particularly attractive starting material due to its distinct and differentially reactive halogen substituents, offering a versatile platform for sequential and site-selective modifications. This application note outlines detailed protocols for the synthesis of novel heterocyclic compounds from this key intermediate, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
The strategic placement of bromo, chloro, and fluoro groups on the benzene ring allows for a hierarchical approach to functionalization. The bromo substituent is highly amenable to palladium-catalyzed reactions such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of a wide array of carbon and nitrogen-based substituents.[4][5] The chloro and fluoro groups, while less reactive under these conditions, can participate in nucleophilic aromatic substitution reactions, particularly when the ring is activated by electron-withdrawing groups.[6][7][8][9] This differential reactivity provides a powerful tool for the controlled construction of complex molecular architectures.
This guide will provide detailed, step-by-step protocols for two distinct synthetic pathways originating from this compound, targeting the synthesis of functionalized benzothiazoles and quinolones, two classes of heterocycles with significant pharmacological importance.
Synthetic Strategy Overview
The overall synthetic strategy leverages the differential reactivity of the halogen atoms on the this compound core. The more reactive bromo group will be utilized for initial diversification via palladium-catalyzed cross-coupling reactions. Subsequent intramolecular cyclization or further intermolecular reactions will then be employed to construct the desired heterocyclic ring systems.
References
- 1. Recent Advances in the Application of 2-Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Applications of Heteropolyacids and Related Compounds in Heterocycle Synthesis. Contributions between 2010 and 2020 [mdpi.com]
- 3. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C-H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles [organic-chemistry.org]
- 5. Heterocycle formation via palladium-catalyzed intramolecular oxidative C-H bond functionalization: an efficient strategy for the synthesis of 2-aminobenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Selective Functionalization of Methyl 4-bromo-2-chloro-5-fluorobenzoate with Nucleophiles
Introduction
Methyl 4-bromo-2-chloro-5-fluorobenzoate is a highly functionalized aromatic building block of significant interest in the synthesis of pharmaceuticals and agrochemicals. Its polysubstituted pattern, featuring three distinct halogen atoms and an activating ester group, offers multiple reaction pathways for derivatization. The electronic properties of the substituents render the aromatic ring electron-deficient, making it an excellent substrate for two primary classes of transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
This guide provides a comprehensive overview of the substrate's reactivity and details experimentally validated protocols for its selective functionalization. We will explore the underlying principles that govern regioselectivity and provide step-by-step methodologies for reacting this compound with various nucleophiles, enabling researchers to strategically modify this versatile scaffold.
Reactivity Profile and Principles of Selectivity
The reaction pathway and site of substitution on the this compound ring are dictated by the interplay of electronic activation, leaving group ability, and the choice of reaction conditions (i.e., nucleophile and catalyst system).
Electronic Landscape: The methyl ester (-COOCH₃) is a strong electron-withdrawing group that activates the ring for nucleophilic attack, particularly at the ortho (C2) and para (C4) positions.[1][2][3] The halogens also contribute to the ring's electrophilicity through their inductive effects. This activation is crucial for the addition-elimination mechanism of SNAr, which involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4]
Two Competing Pathways:
-
Nucleophilic Aromatic Substitution (SNAr): In the absence of a transition metal catalyst, strong nucleophiles can directly displace one of the halogen atoms. The regioselectivity is determined by a combination of the activation provided by the ester group and the intrinsic leaving group ability of the halogens. While fluorine is the most activating halogen for the initial nucleophilic attack due to its high electronegativity, its bond strength makes it a poor leaving group compared to chlorine and bromine.[2] Therefore, SNAr reactions typically favor the displacement of either chlorine at C2 or bromine at C4.
-
Palladium-Catalyzed Cross-Coupling: These reactions proceed via a different mechanism involving oxidative addition of the aryl halide to a palladium(0) complex.[5] The rate of oxidative addition is highly dependent on the carbon-halogen bond strength, following the general trend: C-I > C-Br >> C-Cl >> C-F. This significant difference in reactivity allows for the highly selective functionalization of the C-Br bond at the C4 position, leaving the C-Cl and C-F bonds untouched.[6][7]
Caption: Key reactive sites and corresponding transformation pathways for this compound.
Protocols for Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions on this substrate are typically performed at elevated temperatures in polar aprotic solvents like DMF, DMSO, or NMP, which facilitate the formation of the charged Meisenheimer intermediate.
Reaction with O-Nucleophiles: Methoxide Substitution
This protocol describes the displacement of a halogen by a methoxide group, a common transformation in medicinal chemistry. The reaction generally favors displacement of the chlorine at the C2 position due to a combination of steric and electronic factors.
Protocol: Synthesis of Methyl 4-bromo-5-fluoro-2-methoxybenzoate
-
Reagent Preparation:
-
To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 equiv).
-
Add anhydrous N,N-Dimethylformamide (DMF, approx. 5-10 mL per mmol of substrate).
-
Stir the mixture under a nitrogen atmosphere until the substrate is fully dissolved.
-
-
Reaction Execution:
-
Add potassium carbonate (K₂CO₃, 2.0 equiv) to the solution.
-
Add methanol (CH₃OH, 3.0-5.0 equiv).
-
Heat the reaction mixture to 80-90 °C.
-
Causality Note: The combination of a polar aprotic solvent (DMF) and heat is necessary to overcome the activation energy for the formation of the Meisenheimer complex. K₂CO₃ acts as a base to generate the methoxide nucleophile in situ and neutralize the HCl byproduct.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.
-
Reaction with N-Nucleophiles: Amine Substitution
This protocol outlines the reaction with a secondary amine, such as morpholine. This reaction is fundamental for introducing nitrogen-containing heterocycles into aromatic scaffolds.
Protocol: Synthesis of Methyl 4-bromo-2-(morpholin-4-yl)-5-fluorobenzoate
-
Reagent Preparation:
-
In a sealed tube or pressure vessel, combine this compound (1.0 equiv), morpholine (1.5 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Add anhydrous dimethyl sulfoxide (DMSO, approx. 5 mL per mmol of substrate).
-
Causality Note: A sealed vessel is used to prevent the evaporation of the volatile amine at elevated temperatures. DMSO is an excellent solvent for SNAr due to its high polarity and aprotic nature.
-
-
Reaction Execution:
-
Seal the vessel and heat the reaction mixture to 120-130 °C with vigorous stirring.
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC or LC-MS (typically 12-24 hours).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine to remove residual DMSO.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude residue via flash column chromatography (hexane/ethyl acetate) to isolate the product.
-
Reaction with S-Nucleophiles: Thiolate Substitution
Thiolates are potent nucleophiles and react readily with electron-deficient aromatic rings.[8][9] This protocol uses thiophenol as a representative sulfur nucleophile.
Protocol: Synthesis of Methyl 4-bromo-5-fluoro-2-(phenylthio)benzoate
-
Reagent Preparation:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv) and anhydrous DMF (5-10 mL per mmol).
-
Add thiophenol (1.2 equiv).
-
-
Reaction Execution:
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 equiv) portion-wise.
-
Causality Note: NaH is a strong, non-nucleophilic base used to deprotonate the thiol, forming the highly nucleophilic thiolate anion. The reaction is started at 0 °C to control the initial exothermic deprotonation.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C.
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC or LC-MS until completion (typically 2-6 hours).
-
Cool the mixture and carefully quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by flash column chromatography to obtain the desired thioether.
-
| Nucleophile Class | Typical Nucleophile | Base | Solvent | Temp (°C) | Primary Site of Substitution |
| O-Nucleophile | Methanol / Ethanol | K₂CO₃, Na₂CO₃ | DMF, NMP | 80 - 100 | C2-Cl |
| N-Nucleophile | Morpholine, Piperidine | K₂CO₃, DIPEA | DMSO, NMP | 120 - 140 | C2-Cl |
| S-Nucleophile | Thiophenol | NaH, K₂CO₃ | DMF, THF | 25 - 60 | C2-Cl |
Protocols for Palladium-Catalyzed Cross-Coupling
For highly selective modification at the C4 position, palladium-catalyzed cross-coupling is the method of choice. The significant difference in reactivity between the C-Br and C-Cl bonds allows for precise targeting.[7]
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent.[10]
Protocol: Synthesis of Methyl 2-chloro-5-fluoro-4-(4-methoxyphenyl)benzoate
-
Reagent Preparation:
-
To a Schlenk flask, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.5 equiv).
-
Causality Note: The base (Cs₂CO₃) is crucial for the transmetalation step in the catalytic cycle. Boronic acids are air-stable and convenient to handle.
-
-
Catalyst and Solvent Addition:
-
Evacuate and backfill the flask with nitrogen or argon (repeat 3x).
-
Add a degassed solvent mixture of 1,4-Dioxane and Water (e.g., 4:1 ratio).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 3-5 mol%).
-
Causality Note: It is critical to use degassed solvents and an inert atmosphere as the active Pd(0) catalyst is sensitive to oxidation, which would deactivate it.
-
-
Reaction and Work-up:
-
Heat the mixture to 90-100 °C with stirring until the starting material is consumed as monitored by TLC (typically 6-18 hours).
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
Purify the crude material by flash column chromatography (hexane/ethyl acetate) to yield the biaryl product.
-
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction enables the formation of carbon-nitrogen bonds, coupling the aryl bromide with an amine, and is a cornerstone of modern synthetic chemistry.[6]
Protocol: Synthesis of Methyl 4-(N-phenylamino)-2-chloro-5-fluorobenzoate
-
Reagent Preparation:
-
In a glovebox or under an inert atmosphere, add to a dry Schlenk tube: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0), 2 mol%), a suitable phosphine ligand like Xantphos (4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv).
-
Causality Note: The bulky, electron-rich phosphine ligand is essential for stabilizing the palladium center and facilitating both the oxidative addition and reductive elimination steps. NaOtBu is a strong, non-nucleophilic base required for the catalytic cycle.
-
-
Substrate and Solvent Addition:
-
Remove the tube from the glovebox. Add this compound (1.0 equiv) and aniline (1.2 equiv).
-
Add anhydrous, degassed toluene or dioxane via syringe.
-
-
Reaction and Work-up:
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by LC-MS. Upon completion (typically 12-24 hours), cool to room temperature.
-
Dilute with ethyl acetate and filter through Celite®.
-
Carefully wash the filtrate with a saturated NH₄Cl solution and then brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
-
Purification:
-
Purify the residue by flash column chromatography to afford the desired N-aryl product.
-
Summary of Selectivity
The choice between SNAr and palladium-catalyzed cross-coupling allows for precise, regioselective functionalization of the this compound core.
Caption: Decision tree for achieving regioselective substitution on the substrate.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Nucleophilic aromatic substitution | chemical reaction | Britannica [britannica.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorinated Polymers via Para-Fluoro-Thiol and Thiol-Bromo Click Step Growth Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols for the Large-Scale Synthesis of Methyl 4-bromo-2-chloro-5-fluorobenzoate
Document ID: AN-CFB-90824832-01
Version: 1.0
Abstract
This document provides a comprehensive guide for the large-scale synthesis of Methyl 4-bromo-2-chloro-5-fluorobenzoate (CAS No: 908248-32-8), a key intermediate in pharmaceutical and specialty chemical manufacturing.[1][2] The synthetic strategy is a robust two-step process commencing with the synthesis of the precursor, 4-Bromo-2-chloro-5-fluorobenzoic acid, followed by its esterification. This guide is intended for researchers, chemists, and process development professionals, offering detailed, field-proven protocols grounded in established chemical principles. We will elaborate on the causality behind procedural choices, process controls for ensuring reproducibility, and critical safety considerations for scalable production.
Introduction and Synthetic Strategy
This compound is a polysubstituted aromatic ester whose structural complexity makes it a valuable building block for synthesizing targeted molecules in drug discovery and materials science. The strategic challenge in its synthesis lies in the precise installation of four different substituents on the benzene ring.
Our recommended approach involves a two-stage synthesis designed for scalability and control:
-
Stage 1: Synthesis of 4-Bromo-2-chloro-5-fluorobenzoic Acid (CAS: 177480-81-8) via Sandmeyer Reaction. [3][4] This classic and reliable transformation allows for the conversion of an aromatic amine into a chloro-substituted aromatic.[5] We propose starting from 2-Amino-4-bromo-5-fluorobenzoic acid. The amino group is first converted to a diazonium salt, which is subsequently displaced by a chloride ion using a copper(I) catalyst. This method offers excellent regioselectivity, which is crucial for this specific substitution pattern.[6]
-
Stage 2: Fischer Esterification of 4-Bromo-2-chloro-5-fluorobenzoic Acid. The synthesized carboxylic acid is then converted to its methyl ester. We will detail a highly efficient method using thionyl chloride in methanol, which proceeds with high yield and is amenable to large-scale operations due to the simple work-up procedure.[7]
The overall workflow is depicted below.
Diagram 1: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocols
Stage 1: Synthesis of 4-Bromo-2-chloro-5-fluorobenzoic Acid
Causality: The Sandmeyer reaction is the method of choice for converting an aromatic amine to a halide.[5] The reaction proceeds via a diazonium salt intermediate. The use of hydrobromic acid during diazotization helps maintain solubility and provides the necessary acidic environment. Copper(I) chloride is a crucial catalyst that facilitates the single-electron transfer mechanism required for the displacement of the diazonium group by chloride.[6]
Protocol:
-
Reactor Setup: Charge a jacketed glass reactor, equipped with an overhead stirrer, thermocouple, and a dropping funnel, with 2-Amino-4-bromo-5-fluorobenzoic acid (1.0 eq).
-
Acidic Slurry Formation: Add aqueous hydrobromic acid (48%, 4.0 eq) to the reactor. Cool the resulting slurry to 0-5 °C with constant stirring.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in deionized water. Add this solution dropwise to the reactor via the dropping funnel, ensuring the internal temperature is maintained strictly between 0-5 °C. The rate of addition should be controlled to manage the exotherm and prevent the accumulation of nitrous acid.
-
Catalyst Preparation: In a separate vessel, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt slurry to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed. Control the addition rate to keep the reaction temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until gas evolution ceases.
-
Work-up and Isolation:
-
Pour the reaction mixture into ice-water.
-
The crude product will precipitate. Isolate the solid by filtration.
-
Wash the filter cake thoroughly with cold deionized water to remove residual salts and acids.
-
To purify, dissolve the crude solid in an aqueous sodium carbonate solution, perform an extraction with a minimal amount of ethyl acetate to remove non-acidic impurities, and then re-acidify the aqueous layer with concentrated HCl to precipitate the pure product.[8]
-
Filter the purified solid, wash with water, and dry under vacuum at 50-60 °C to a constant weight.
-
Stage 2: Esterification to this compound
Causality: This protocol utilizes thionyl chloride as a highly effective activating agent for the carboxylic acid. It reacts with the acid to form an acyl chloride intermediate, which is much more electrophilic and readily attacked by methanol. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion. This method avoids the equilibrium limitations of traditional Fischer esterification.[7]
Protocol:
-
Reactor Setup: Charge a dry, clean, jacketed glass reactor with 4-Bromo-2-chloro-5-fluorobenzoic acid (1.0 eq) and anhydrous methanol (10 vol). The use of anhydrous solvent is critical to prevent hydrolysis of the thionyl chloride and acyl chloride intermediate.
-
Cooling: Cool the stirred slurry to 0-5 °C using a circulating chiller.
-
Reagent Addition: Add thionyl chloride (2.0 eq) dropwise to the reactor over 30-60 minutes. The temperature must be maintained below 10 °C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the starting carboxylic acid is consumed.[7][9]
-
Quenching and Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove excess methanol and thionyl chloride.
-
Dilute the residue with ethyl acetate (10 vol).
-
Carefully wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize HCl), and finally, brine.[7] Perform the bicarbonate wash slowly to manage CO₂ evolution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product, typically an off-white solid or oil, can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield this compound with high purity.
Process Parameters and Data
The following table summarizes the key quantitative data for the esterification stage, which is critical for process control and scalability.
| Parameter | Value | Rationale |
| Starting Material | 4-Bromo-2-chloro-5-fluorobenzoic acid | 1.0 eq |
| Solvent | Anhydrous Methanol | 10 volumes |
| Reagent | Thionyl Chloride (SOCl₂) | 2.0 eq |
| Addition Temperature | 0-5 °C | To control the initial exotherm of acyl chloride formation. |
| Reaction Temperature | Room Temperature (~20-25 °C) | Allows for a steady reaction rate to completion. |
| Reaction Time | 12-16 hours | Typical duration for complete conversion. |
| Expected Yield | >90% | High efficiency is expected due to the irreversible nature of the reaction.[7] |
| Purity (Post-Recrystallization) | >99% (HPLC) | Recrystallization effectively removes minor impurities. |
Mechanistic Insights
Understanding the underlying reaction mechanisms is key to troubleshooting and process optimization.
Diagram 2: Simplified mechanisms for the key transformations.
Safety and Handling
Handling the reagents and intermediates in this synthesis requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood.[10]
-
Thionyl Chloride: This reagent is highly corrosive and lachrymatory. It reacts violently with water to release toxic gases (SO₂ and HCl). Handle with extreme care in a dry environment.
-
Acids and Bases: Concentrated acids (HBr, HCl) and bases (sodium carbonate) are corrosive and should be handled with appropriate care.
-
Diazonium Salts: While generally used in solution, isolated diazonium salts can be explosive when dry. The protocol is designed to use them in situ to mitigate this risk.
-
Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations.[11]
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[11][12]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11][12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[11]
References
- 1. aobchem.com [aobchem.com]
- 2. This compound | 908248-32-8 | ILB24832 [biosynth.com]
- 3. scbt.com [scbt.com]
- 4. 177480-81-8|4-Bromo-2-chloro-5-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. US8088960B2 - Process for the production of substituted bromobenzenes - Google Patents [patents.google.com]
- 7. Methyl 4-bromo-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]
- 8. 4-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. Methyl 5-bromo-4-chloro-2-fluorobenzoate Safety Data Sheets(SDS) lookchem [lookchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-bromo-2-chloro-5-fluorobenzoate
Welcome to the technical support center for the synthesis of Methyl 4-bromo-2-chloro-5-fluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments. Our goal is to provide you with the expertise and practical insights needed to improve your yield and purity.
Frequently Asked Questions (FAQs)
Q1: My overall yield of this compound is consistently low. What are the most likely causes?
Low yields can stem from issues in either the synthesis of the precursor, 4-bromo-2-chloro-5-fluorobenzoic acid, or the final esterification step. Here’s a breakdown of potential causes and how to troubleshoot them:
-
Incomplete Esterification: The conversion of the carboxylic acid to the methyl ester is an equilibrium-driven process. Insufficient reaction time, inadequate removal of water, or using a suboptimal esterification agent can all lead to low conversion rates.
-
Impure Starting Material: The purity of your 4-bromo-2-chloro-5-fluorobenzoic acid is critical. The presence of isomeric impurities or unreacted starting materials from its own synthesis will directly impact the yield and purity of your final product. For instance, during the synthesis of halogenated benzoic acids, the formation of regioisomers is a common issue.
-
Product Loss During Workup: this compound has some solubility in aqueous solutions, especially if residual methanol is present. Excessive or improper washing during the workup phase can lead to significant product loss.
-
Side Reactions: While the esterification of a benzoic acid is generally a robust reaction, side reactions can occur, particularly if your starting material is not clean.
To systematically troubleshoot low yields, we recommend a stepwise analysis of your synthetic route, starting with the purity of your carboxylic acid starting material.
Troubleshooting Guide
Issue 1: Low Yield in the Esterification of 4-bromo-2-chloro-5-fluorobenzoic acid
You are performing the final esterification step and observing a low yield of the desired this compound.
Initial Checks:
-
Reaction Monitoring: Are you monitoring the reaction to completion? Thin Layer Chromatography (TLC) is a straightforward method. A common mobile phase for this compound is a mixture of ethyl acetate and petroleum ether (e.g., 3:7 v/v)[1].
-
Reagent Quality: Are your methanol and any catalysts (e.g., sulfuric acid, thionyl chloride) anhydrous? Water will inhibit the esterification reaction.
Troubleshooting Workflow:
References
Technical Support Center: Navigating Reactions with Methyl 4-bromo-2-chloro-5-fluorobenzoate
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development working with Methyl 4-bromo-2-chloro-5-fluorobenzoate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of reactions involving this versatile but challenging building block. Our goal is to equip you with the knowledge to anticipate and mitigate common side reactions, thereby optimizing your synthetic routes and ensuring the integrity of your research.
Introduction to the Reactivity of this compound
This compound is a polyhalogenated aromatic compound that offers multiple reaction sites, making it a valuable intermediate in the synthesis of complex molecules. However, the presence of three different halogens (bromine, chlorine, and fluorine) and a methyl ester group introduces a nuanced reactivity profile. Understanding the interplay of these functional groups is paramount to achieving desired chemical transformations and avoiding the formation of unwanted side products. This guide will delve into the common reactions this substrate undergoes and provide practical solutions to the challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: In a palladium-catalyzed cross-coupling reaction like Suzuki-Miyaura, which halogen is expected to react first?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order of bond dissociation energy: C-I > C-Br > C-Cl > C-F.[1][2][3] Therefore, the carbon-bromine (C-Br) bond is the most likely to undergo oxidative addition to the palladium catalyst, making the 4-position the primary site of reaction. The carbon-chlorine (C-Cl) bond is significantly less reactive and will typically only react under more forcing conditions or with specialized catalyst systems. The carbon-fluorine (C-F) bond is generally unreactive in these types of couplings.
Q2: I am observing a significant amount of a dehalogenated side product where the bromine is replaced by a hydrogen. What is causing this and how can I prevent it?
A2: This side product is a result of hydrodehalogenation, a common side reaction in palladium-catalyzed couplings.[4][5][6] It is often caused by the presence of a hydride source in the reaction mixture, which can arise from the solvent (e.g., alcohols), the base, or even trace amounts of water.[7][8] To minimize hydrodehalogenation, consider the following:
-
Choice of Solvent: Use anhydrous, aprotic solvents like dioxane or toluene.
-
Choice of Base: Use a non-hydridic base such as K₃PO₄ or Cs₂CO₃.
-
Reaction Conditions: Use the lowest effective catalyst loading and temperature to favor the desired cross-coupling over the reduction pathway.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands which can sometimes suppress this side reaction.[9]
Q3: Can I selectively perform a Grignard reaction at the bromine position? What are the potential side products?
A3: Yes, it is possible to selectively form a Grignard reagent at the more reactive C-Br bond.[10][11] However, this reaction is fraught with potential side reactions due to the presence of the electrophilic methyl ester group. The highly nucleophilic and basic Grignard reagent, once formed, can react with the starting material or another molecule of the Grignard reagent. Potential side products include:
-
Self-condensation: The Grignard reagent can attack the methyl ester of another molecule of the starting material.
-
Protonolysis: The Grignard reagent is a strong base and will be quenched by any protic source in the reaction, including trace water, leading to the hydrodehalogenated product (Methyl 2-chloro-5-fluorobenzoate).[12]
To mitigate these issues, it is crucial to work under strictly anhydrous conditions and consider using a halogen-metal exchange with an organolithium reagent at low temperatures, which can sometimes be more selective.[10][13]
Q4: I am attempting a nucleophilic aromatic substitution (SNAr). Which halogen will act as the leaving group?
A4: In nucleophilic aromatic substitution (SNAr) reactions, the leaving group ability is often related to the electronegativity of the halogen and the stability of the intermediate Meisenheimer complex.[14][15] For polyhalogenated systems, the fluorine atom, being the most electronegative, can activate the ring towards nucleophilic attack, and due to the stability of the resulting fluoride ion, it can be a good leaving group in SNAr, especially when activated by electron-withdrawing groups.[2][16][17] However, the regioselectivity will be highly dependent on the nature of the nucleophile and the reaction conditions. The chlorine atom, being ortho to the electron-withdrawing ester group, is also a potential site for substitution. The bromine is generally a better leaving group than chlorine in many substitution reactions, but the overall electronic effects of the ring substituents will play a decisive role.
Q5: My reaction is leading to the hydrolysis of the methyl ester to the corresponding carboxylic acid. How can I avoid this?
A5: Hydrolysis of the methyl ester is a common side reaction, particularly when using basic conditions (saponification) or in the presence of water, especially at elevated temperatures.[18] The steric hindrance around the ester group in this molecule is not substantial enough to completely prevent this.[9][19][20][21] To avoid hydrolysis:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried.
-
Non-Aqueous Bases: If a base is required, opt for non-nucleophilic, anhydrous bases.
-
Protecting Groups: If the ester is not required for the immediate transformation, consider protecting it or using a more robust ester group (e.g., a t-butyl ester) that is less prone to hydrolysis under the reaction conditions.
-
Reaction Temperature: Keep the reaction temperature as low as possible to minimize the rate of hydrolysis.
Troubleshooting Guides
Scenario 1: Suzuki-Miyaura Coupling
Issue: Low yield of the desired coupled product at the 4-position (C-Br) and a mixture of side products.
| Potential Side Product | Plausible Cause | Troubleshooting Steps |
| Methyl 2-chloro-5-fluorobenzoate | Hydrodehalogenation of the C-Br bond. | - Use rigorously degassed, anhydrous solvents (e.g., dioxane, toluene).- Switch to a non-hydridic base (e.g., K₃PO₄, Cs₂CO₃).- Optimize catalyst loading and reaction temperature to the minimum effective levels. |
| Starting Material | Incomplete reaction. | - Increase reaction temperature or time.- Screen different palladium catalysts and ligands (e.g., those with bulky, electron-rich phosphines).- Ensure the boronic acid is of high quality and use a slight excess. |
| Homocoupling of Boronic Acid | Decomposition of the boronic acid or presence of oxygen. | - Use fresh, high-purity boronic acid.- Thoroughly degas the reaction mixture.- Use a slight excess of the aryl halide. |
| 4-Bromo-2-chloro-5-fluorobenzoic acid | Hydrolysis of the methyl ester. | - Use anhydrous conditions and a non-aqueous base.- Reduce reaction time and temperature if possible. |
Scenario 2: Grignard Reagent Formation and Reaction
Issue: Low yield of the desired product after quenching the Grignard reagent with an electrophile.
| Potential Side Product | Plausible Cause | Troubleshooting Steps |
| Methyl 2-chloro-5-fluorobenzoate | Protonolysis of the Grignard reagent by trace water. | - Use flame-dried glassware and rigorously dried solvents and reagents.- Activate the magnesium with iodine or 1,2-dibromoethane.[10] |
| Dimerized or Polymerized Products | Reaction of the Grignard reagent with the ester group of the starting material. | - Use a low reaction temperature (-78 °C) for the Grignard formation.- Consider an inverse addition protocol (adding the Grignard reagent to the electrophile).- Explore the use of a halogen-metal exchange with n-BuLi at low temperatures. |
| Starting Material | Incomplete formation of the Grignard reagent. | - Ensure the magnesium surface is activated.- Use a small amount of a Grignard reagent initiator (e.g., a crystal of iodine). |
Visualizing Reaction Pathways
Suzuki-Miyaura Coupling: Main Reaction and Side Products
Caption: Key reaction pathways in a Suzuki-Miyaura coupling.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand (if necessary).
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. [PDF] Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Grignard reagent - Wikipedia [en.wikipedia.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. repository.uaeh.edu.mx [repository.uaeh.edu.mx]
- 19. researchgate.net [researchgate.net]
- 20. arkat-usa.org [arkat-usa.org]
- 21. echemi.com [echemi.com]
Technical Support Center: Optimizing Coupling Reactions with Methyl 4-bromo-2-chloro-5-fluorobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for optimizing palladium-catalyzed cross-coupling reactions with the polyhalogenated substrate, Methyl 4-bromo-2-chloro-5-fluorobenzoate. This document offers in-depth, field-proven insights to help you navigate the complexities of chemoselective couplings and achieve your desired synthetic outcomes.
Introduction: Understanding the Substrate
This compound is a versatile building block, but its polyhalogenated nature presents unique challenges and opportunities for selective functionalization. The reactivity of the aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > OTf >> Cl.[1] For this substrate, the C-Br bond is significantly more reactive than the C-Cl bond, allowing for chemoselective coupling at the C4 position. The electron-withdrawing nature of the fluoro, chloro, and methyl ester groups can also influence the oxidative addition step and the overall reaction kinetics.
This guide will focus on three key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. For each, we will explore common issues, troubleshooting solutions, and frequently asked questions.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low to No Conversion of Starting Material
This is one of the most common challenges in cross-coupling reactions. A systematic approach to troubleshooting is essential.
Potential Causes & Recommended Solutions:
-
Inactive Catalyst: The active Pd(0) species is susceptible to oxidation.
-
Poor Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle.
-
Solution: For Suzuki and Buchwald-Hartwig reactions with this electron-deficient substrate, consider using bulky, electron-rich phosphine ligands such as Buchwald's SPhos or XPhos, or N-heterocyclic carbenes (NHCs).[4]
-
-
Inappropriate Base: The base is crucial for the transmetalation step in Suzuki couplings and for deprotonating the nucleophile in Buchwald-Hartwig aminations.
-
Suboptimal Temperature: Reaction temperature can significantly impact the rate of reaction.
Issue 2: Chemoselectivity Problems - Reaction at the C-Cl Bond
While the C-Br bond is more reactive, under harsh conditions or with highly active catalyst systems, you may observe undesired coupling at the C-Cl position.
Potential Causes & Recommended Solutions:
-
Overly Reactive Catalyst System: A highly active catalyst may not discriminate well between the C-Br and C-Cl bonds.
-
Solution: Consider using a less reactive palladium precursor or ligand. Sometimes, lowering the reaction temperature can also improve selectivity.
-
-
Prolonged Reaction Times: Leaving the reaction for an extended period after the C-Br coupling is complete can lead to the slower reaction at the C-Cl bond.
Issue 3: Side Reactions - Homocoupling and Protodeboronation (Suzuki)
These are common side reactions in Suzuki-Miyaura couplings.
Potential Causes & Recommended Solutions:
-
Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen.
-
Solution: Rigorously degas your solvents and maintain an inert atmosphere.[5]
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is often caused by excess water or harsh basic conditions.[5]
Frequently Asked Questions (FAQs)
Q1: Which coupling reaction should I choose for my desired transformation?
A1: The choice of reaction depends on the bond you want to form:
-
For C-C bond formation with boronic acids/esters: Use the Suzuki-Miyaura coupling .
-
For C-N bond formation with amines: Use the Buchwald-Hartwig amination .
-
For C-C bond formation with terminal alkynes: Use the Sonogashira coupling .
Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A2: A good starting point would be:
-
Palladium Precatalyst: Pd(OAc)₂ (2 mol%) or a pre-formed catalyst like XPhos Pd G3 (1-2 mol%).[2]
-
Ligand: XPhos or SPhos (2-4 mol%).
-
Base: K₃PO₄ (2-3 equivalents).[2]
-
Solvent: A degassed mixture of an organic solvent and water, such as 1,4-Dioxane/H₂O (10:1).[2]
-
Temperature: 80-100 °C.[1]
Q3: I am struggling with a Buchwald-Hartwig amination. What are some key considerations?
A3: Buchwald-Hartwig reactions can be sensitive. Key points to consider are:
-
Catalyst and Ligand: The choice is critical. For this substrate, a combination of Pd₂(dba)₃ and a bulky, electron-rich ligand like BrettPhos or JohnPhos is a good starting point.[3][7]
-
Base: A strong, non-nucleophilic base such as NaOt-Bu or K₂CO₃ is typically used. Note that some functional groups, like esters, can be sensitive to strong bases like KOtBu.[3]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are commonly used.[3][8]
Q4: My Sonogashira coupling is not working. What should I check first?
A4: For Sonogashira couplings, the following are crucial:
-
Inert Atmosphere: These reactions are highly sensitive to oxygen, which can cause homocoupling of the alkyne.[9]
-
Copper Co-catalyst: While copper-free systems exist, the traditional Sonogashira reaction uses a copper(I) salt (e.g., CuI) as a co-catalyst.[10][11]
-
Base: An amine base like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) is typically used, often serving as both the base and part of the solvent system.[11]
Data Presentation: Recommended Reaction Conditions
The following table provides a summary of recommended starting conditions for various coupling reactions with this compound.
| Reaction | Palladium Source (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2) or XPhos Pd G3 (1-2) | XPhos or SPhos (2-4) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O (10:1) | 80-110 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) | BrettPhos or JohnPhos (2-4) | NaOt-Bu or K₂CO₃ (1.5-2) | Toluene or Dioxane | 90-110 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2-5) | - | Et₃N or i-Pr₂NH (2-3) | THF or DMF | Room Temp to 80 |
Experimental Protocols & Visualizations
General Experimental Protocol for a Suzuki-Miyaura Coupling
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[2]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[2]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).[2]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[2]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][2]
-
Purification: Purify the crude product by flash column chromatography.[1][2]
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low conversion in cross-coupling reactions.
Simplified Suzuki-Miyaura Catalytic Cycle
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. research.rug.nl [research.rug.nl]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
troubleshooting failed reactions with Methyl 4-bromo-2-chloro-5-fluorobenzoate
Welcome to the technical support center for Methyl 4-bromo-2-chloro-5-fluorobenzoate (CAS 908248-32-8). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile halogenated aromatic compound in their synthetic workflows. Here, we address common challenges and frequently asked questions to help you troubleshoot failed reactions and optimize your experimental outcomes.
Understanding the Reactivity of this compound
This compound is a polysubstituted aromatic ester. Its reactivity is dictated by the interplay of its various substituents:
-
Ester Group (-COOCH₃): An electron-withdrawing group that deactivates the ring towards electrophilic aromatic substitution but can be susceptible to hydrolysis under strong acidic or basic conditions.
-
Halogens (-Br, -Cl, -F): These electron-withdrawing groups further deactivate the ring. Their distinct electronic and steric properties influence the regioselectivity of cross-coupling and nucleophilic aromatic substitution reactions. The bromine atom is typically the most reactive site for palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig aminations. The fluorine atom, being the most electronegative, can activate the ring for nucleophilic aromatic substitution, particularly when positioned ortho or para to another strong electron-withdrawing group.
Troubleshooting Failed Reactions
This section provides a structured approach to diagnosing and resolving common issues encountered when working with this compound.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I'm observing very low conversion to the desired biaryl product. What are the likely causes and how can I fix it?
Answer: Low or no yield in Suzuki-Miyaura couplings involving this substrate can stem from several factors related to catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.
Potential Causes & Troubleshooting Steps:
-
Catalyst System Inefficiency: The choice of palladium source and ligand is critical.
-
Recommendation: For electron-deficient aryl halides, a robust catalyst system is necessary. Consider using a pre-catalyst like Pd₂(dba)₃ with a sterically hindered and electron-rich phosphine ligand such as P(t-Bu)₃ or a biarylphosphine ligand (e.g., SPhos, XPhos). These ligands facilitate the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[1][2]
-
Protocol: In a glovebox, to a dry Schlenk flask, add Pd₂(dba)₃ (1-2 mol%), the appropriate phosphine ligand (2-4 mol%), this compound (1.0 equiv.), and the arylboronic acid (1.2-1.5 equiv.). Add the anhydrous solvent and then the base.
-
-
Inappropriate Base or Solvent: The base plays a crucial role in the transmetalation step.[1][2]
-
Recommendation: A moderately strong base is typically required. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective.[3] If the reaction is still sluggish, a stronger base like cesium carbonate (Cs₂CO₃) can be employed. The solvent must be anhydrous and deoxygenated. 1,4-Dioxane/water or toluene/water mixtures are commonly used.
-
Protocol: Ensure your solvent is freshly distilled or sourced from a solvent purification system. Degas the solvent thoroughly by sparging with argon or nitrogen for at least 30 minutes before use.
-
-
Hydrolysis of the Boronic Acid: Boronic acids can undergo decomposition, especially at elevated temperatures.
-
Recommendation: Use freshly opened or properly stored boronic acid. Consider using boronic esters (e.g., pinacol esters) which are generally more stable.
-
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: Troubleshooting Decision Tree for Suzuki-Miyaura Coupling.
Issue 2: Failure in Buchwald-Hartwig Amination
Question: I'm trying to perform a Buchwald-Hartwig amination on this compound with a primary amine, but the reaction is not proceeding. What could be wrong?
Answer: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but its success with a sterically hindered and electron-deficient substrate like this requires careful optimization of the catalyst, ligand, and base.[4][5]
Potential Causes & Troubleshooting Steps:
-
Ligand Choice: The ligand is paramount in this reaction.
-
Recommendation: For coupling with primary amines, ligands like Josiphos or bulky biarylphosphine ligands such as RuPhos or BrettPhos are often effective. These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[6]
-
Protocol: Screen a panel of ligands to identify the optimal one for your specific amine coupling partner.
-
-
Base Selection: The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions like ester hydrolysis.
-
Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective base.[7] If ester hydrolysis is a concern, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be tried, although this may require higher temperatures or longer reaction times.
-
Protocol: Add the base last, after all other reagents have been combined in the reaction vessel.
-
-
Catalyst Poisoning: Certain functional groups can poison the palladium catalyst.
-
Recommendation: Ensure your amine is of high purity. If the amine contains coordinating groups like thiols, it can bind to the palladium and inhibit catalysis.
-
Comparative Table: Buchwald-Hartwig Amination Conditions
| Parameter | Standard Conditions | Troubleshooting Suggestion 1 | Troubleshooting Suggestion 2 |
| Pd Source | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(OAc)₂ |
| Ligand | XantPhos | RuPhos or BrettPhos | Josiphos |
| Base | NaOtBu | NaOtBu | Cs₂CO₃ |
| Solvent | Toluene or Dioxane | Toluene | Dioxane |
| Temperature | 80-110 °C | 80-110 °C | 100-120 °C |
Issue 3: Unexpected Side Products - Nucleophilic Aromatic Substitution (SNA)
Question: I'm observing a side product where the fluorine atom has been displaced by my nucleophile instead of the intended reaction at the bromine position. Why is this happening?
Answer: Nucleophilic aromatic substitution (SNA) can compete with metal-catalyzed cross-coupling reactions, especially with highly activated substrates and strong nucleophiles. The fluorine atom on your substrate is ortho to the electron-withdrawing ester group and para to the chloro group, which can activate it towards nucleophilic attack.[8]
Potential Causes & Troubleshooting Steps:
-
Reaction Conditions Favoring SNA: High temperatures and the use of strong, "hard" nucleophiles (like alkoxides or primary amines) can promote SNA.
-
Recommendation: If performing a cross-coupling reaction, try to lower the reaction temperature. For Buchwald-Hartwig aminations, using a weaker base might disfavor the direct SNA pathway.
-
Protocol: Set up parallel reactions at different temperatures (e.g., 60 °C, 80 °C, 100 °C) to find a window where the desired cross-coupling is efficient while minimizing SNA.
-
-
Leaving Group Ability in SNA: In nucleophilic aromatic substitution, the reactivity order of halogens is often F > Cl > Br > I, which is the reverse of their reactivity in many other substitution reactions.[9][10] This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine.[10]
-
Recommendation: If your goal is a reaction at the bromine or chlorine positions, it's crucial to select conditions that strongly favor the desired catalytic cycle over the SNA pathway.
-
SNA Mechanism Visualization
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNA).
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound? A1: It should be stored in a tightly sealed container in a cool, dry place, away from strong acids, bases, and oxidizing agents. Stability at room temperature is generally good, but decomposition can occur in the presence of strong acids or bases.[11]
Q2: Can I perform a Grignard reaction with this compound? A2: Forming a Grignard reagent at the bromine position is challenging due to the presence of the ester functionality, which is incompatible with Grignard reagents. The Grignard reagent, if formed, would likely react with the ester of another molecule. Alternative organometallic reagents, such as those derived from lithium-halogen exchange at low temperatures, might be feasible but would require careful optimization to avoid side reactions.
Q3: Is this compound toxic? A3: Like many halogenated aromatic compounds, this compound should be handled with care.[12][13] It is advisable to treat it as potentially harmful if swallowed, and it may cause skin and eye irritation.[14] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: Which halogen is most likely to react in a metal-catalyzed reaction? A4: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl. Therefore, the bromine atom at the 4-position is the most likely site of oxidative addition and subsequent coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. csnvchem.com [csnvchem.com]
- 12. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - Merck Veterinary Manual [merckvetmanual.com]
- 13. rroij.com [rroij.com]
- 14. Methyl 4-bromo-5-fluoro-2-nitrobenzoate | C8H5BrFNO4 | CID 67473451 - PubChem [pubchem.ncbi.nlm.nih.gov]
stability of Methyl 4-bromo-2-chloro-5-fluorobenzoate under acidic/basic conditions
A Guide to Understanding and Troubleshooting Stability in Acidic and Basic Conditions
Welcome to the technical support center for Methyl 4-bromo-2-chloro-5-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for experiments involving this compound, particularly concerning its stability in acidic and basic environments. As Senior Application Scientists, we have synthesized fundamental chemical principles with practical, field-proven insights to help you navigate the potential challenges in your work.
Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the stability of this compound.
Q1: What is the primary stability concern for this compound under acidic or basic conditions?
The primary stability concern is the hydrolysis of the methyl ester group.[1] This reaction, common to esters, results in the cleavage of the ester bond to form the corresponding carboxylic acid (4-bromo-2-chloro-5-fluorobenzoic acid) and methanol. The rate and mechanism of this hydrolysis are highly dependent on the pH of the solution.
Q2: How does the stability of this compound differ in acidic versus basic conditions?
The stability of this compound is significantly lower in basic conditions compared to acidic conditions. Basic hydrolysis, also known as saponification, is typically a faster and irreversible process. In contrast, acid-catalyzed hydrolysis is a reversible reaction and generally proceeds at a slower rate.
Q3: What are the expected degradation products of this compound under these conditions?
Under both acidic and basic hydrolysis, the primary degradation product is 4-bromo-2-chloro-5-fluorobenzoic acid and methanol . In basic conditions, the carboxylic acid will be deprotonated to form the corresponding carboxylate salt (e.g., sodium 4-bromo-2-chloro-5-fluorobenzoate if sodium hydroxide is used).
Q4: Can the halogen substituents on the aromatic ring be displaced during these experiments?
While the primary reaction is ester hydrolysis, the possibility of nucleophilic aromatic substitution (SNAr) of the halogens should be considered, especially under more forcing basic conditions. Aromatic rings with electron-withdrawing groups are more susceptible to this type of reaction.[2][3][4][5] The order of reactivity for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I.[3] Therefore, the fluorine atom is the most likely to be substituted by a strong nucleophile like hydroxide, although this is generally a slower process than ester hydrolysis.
Troubleshooting Guide
This section provides practical advice for common issues encountered during experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Rapid disappearance of starting material in basic media. | The rate of base-promoted hydrolysis (saponification) is very high for this compound due to the electron-withdrawing nature of the halogen substituents. | - Reduce the concentration of the base. - Lower the reaction temperature. - Use a milder base (e.g., sodium bicarbonate instead of sodium hydroxide). |
| Incomplete reaction or slow conversion under acidic conditions. | Acid-catalyzed hydrolysis is a reversible and often slow reaction. | - Increase the concentration of the acid catalyst. - Increase the reaction temperature. - Use a co-solvent to improve solubility if needed. - Remove methanol as it forms to shift the equilibrium towards the products. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | This could indicate side reactions, such as nucleophilic aromatic substitution of one of the halogens, or further degradation of the primary product. | - Characterize the unknown peaks using mass spectrometry (MS) and NMR. - Compare the retention times with commercially available standards of potential side products if possible. - Modify reaction conditions (e.g., lower temperature, less harsh pH) to minimize side product formation. |
| Poor mass balance in stability studies. | This can result from the formation of volatile degradation products (like methanol) or compounds that are not detected by the analytical method. | - Ensure your analytical method is validated and capable of detecting all potential degradation products.[6] - Use a mass balance approach, accounting for the starting material and all major degradation products.[7] |
In-Depth Scientific Insights
The Chemistry of Ester Hydrolysis
The stability of this compound is dictated by the reactivity of its ester functional group. The mechanisms for acid- and base-catalyzed hydrolysis are distinct:
-
Acid-Catalyzed Hydrolysis: This is a reversible process initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by a series of proton transfers and the elimination of methanol to yield the carboxylic acid.
-
Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. This forms a tetrahedral intermediate, which then collapses to expel the methoxide ion, a good leaving group. The methoxide then deprotonates the newly formed carboxylic acid to yield a carboxylate salt and methanol. This reaction is generally faster than acid-catalyzed hydrolysis because the hydroxide ion is a stronger nucleophile than a neutral water molecule.
Influence of Halogen Substituents
The three halogen atoms (Bromo, Chloro, and Fluoro) on the benzene ring are electron-withdrawing groups. They influence the stability of the ester in two primary ways:
-
Inductive Effect: All three halogens are more electronegative than carbon and thus exert a strong electron-withdrawing inductive effect (-I effect). This pulls electron density away from the aromatic ring and the ester group, making the carbonyl carbon more electrophilic and therefore more susceptible to nucleophilic attack. This effect increases the rate of both acidic and basic hydrolysis compared to unsubstituted methyl benzoate.[8]
-
Resonance Effect: The halogens also have lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect). However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect in influencing reactivity at the ester group.[8][9]
The combined electron-withdrawing nature of the three halogens significantly activates the ester group towards hydrolysis.
Potential for Nucleophilic Aromatic Substitution (SNAr)
Under harsh basic conditions (high temperature and/or high concentration of a strong base), there is a possibility of nucleophilic aromatic substitution, where a hydroxide ion could replace one of the halogen atoms on the ring.[2][3][4][5] The rate of SNAr is enhanced by the presence of electron-withdrawing groups on the aromatic ring. For halogens as leaving groups in SNAr reactions, the reactivity order is F > Cl > Br > I.[3] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine making the attached carbon more electrophilic.
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies to experimentally determine the stability of this compound. These are based on the International Council for Harmonisation (ICH) guidelines for stability testing.[10][11][12][13][14]
Protocol 1: Acidic Hydrolysis Stress Test
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Condition: To a known volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubation: Incubate the solution at a controlled temperature (e.g., 60 °C).
-
Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization and Dilution: Immediately neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide and dilute with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Basic Hydrolysis Stress Test
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Condition: To a known volume of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Incubation: Incubate the solution at room temperature. Due to the expected rapid degradation, elevated temperatures may not be necessary.
-
Sampling: Withdraw aliquots at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Neutralization and Dilution: Immediately neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid and dilute with the mobile phase.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 3: Stability-Indicating HPLC Method Development
A reversed-phase HPLC method is generally suitable for monitoring the degradation of this compound and its primary degradation product.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).[15][16][17][18]
-
Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating, meaning it can separate the parent compound from its degradation products and any potential side products.[6][19]
Visualizations
The following diagrams illustrate the key chemical processes and experimental workflows discussed in this guide.
Caption: Mechanisms of ester hydrolysis under acidic and basic conditions.
Caption: General workflow for forced degradation studies.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 11. ICH Official web site : ICH [ich.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. edaegypt.gov.eg [edaegypt.gov.eg]
- 14. Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI [ivami.com]
- 15. helixchrom.com [helixchrom.com]
- 16. Benzoic Acid | SIELC Technologies [sielc.com]
- 17. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 18. journals.ust.edu [journals.ust.edu]
- 19. Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Reactions of Methyl 4-bromo-2-chloro-5-fluorobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for catalyst selection in cross-coupling reactions involving Methyl 4-bromo-2-chloro-5-fluorobenzoate. This multifaceted substrate presents unique challenges and opportunities in synthetic chemistry, particularly in the construction of carbon-carbon and carbon-nitrogen bonds. This resource will address specific issues you may encounter during your experiments, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Section 1: Understanding the Substrate: this compound
This compound is a highly functionalized aromatic compound, making it a valuable building block in medicinal chemistry and materials science. The presence of three distinct halogen atoms (F, Cl, Br) at different positions on the benzene ring, along with an electron-withdrawing methyl ester group, dictates its reactivity in palladium-catalyzed cross-coupling reactions.
The reactivity of aryl halides in these reactions generally follows the trend: I > Br > Cl.[1] This selectivity is primarily due to the bond dissociation energies of the carbon-halogen bonds. Consequently, the bromine atom at the C4 position is the most likely site for initial reaction under standard cross-coupling conditions. The chlorine atom at the C2 position is significantly less reactive and typically requires more forcing conditions or specialized catalyst systems to participate in coupling reactions.[2] The fluorine atom at the C5 position is generally unreactive in palladium-catalyzed cross-coupling.
FAQ 1.1: Which halogen is most likely to react first in a cross-coupling reaction?
The bromine atom at the C4 position will be the most reactive site for oxidative addition to a palladium(0) catalyst due to the lower C-Br bond strength compared to the C-Cl bond. This allows for regioselective functionalization at the C4 position.
Section 2: Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. When working with this compound, the primary goal is often to selectively couple at the C4 position.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura reaction is showing low yield or has stalled. What are the likely causes?
A1: Low yields in Suzuki couplings can stem from several factors, often related to catalyst deactivation, substrate stability, or suboptimal reaction conditions. [3][4]
-
Catalyst and Ligand Integrity: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands are fresh and have been stored under an inert atmosphere.[3] Phosphine ligands are susceptible to oxidation, which can inhibit catalytic activity.[3]
-
Protodeboronation of the Boronic Acid/Ester: The boronic acid or ester coupling partner can degrade, especially if it is electron-deficient.[3] This side reaction replaces the boron functionality with a hydrogen atom, reducing the amount of nucleophile available for cross-coupling.[3]
-
Inadequate Inert Atmosphere: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation.[3][5] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[3]
-
Improper Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[6] Ensure the base is strong enough and sufficiently soluble in the reaction medium. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[4]
Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is often a result of the presence of Pd(II) species and oxygen in the reaction mixture. [5]
-
Thorough Degassing: Rigorously degas your solvent and reaction mixture to remove dissolved oxygen.[5]
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce the amount of initial Pd(II) present.
-
Control of Reaction Temperature: Higher temperatures can sometimes favor homocoupling. If possible, try running the reaction at a lower temperature for a longer period.
Q3: How do I choose the right ligand for coupling at the sterically hindered C2-chloro position after having functionalized the C4-bromo position?
A3: Coupling at the C2-chloro position is significantly more challenging due to the stronger C-Cl bond and increased steric hindrance. [6][7] This requires a more active catalyst system.
-
Bulky, Electron-Rich Ligands: For coupling aryl chlorides, bulky and electron-rich phosphine ligands, often referred to as Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos), are generally required.[6][8] These ligands promote the difficult oxidative addition of the C-Cl bond to the palladium center.[8]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are also highly effective for activating aryl chlorides due to their strong σ-donating properties.[9]
| Parameter | Recommendation for C4-Br Coupling | Recommendation for C2-Cl Coupling |
| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | PPh₃, P(t-Bu)₃, dppf | SPhos, XPhos, RuPhos, NHC ligands (e.g., IPr) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₃PO₄, Cs₂CO₃, NaOt-Bu |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | Toluene, Dioxane, CPME |
| Temperature | 80-110 °C | 100-120 °C |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C4
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand if required.
-
Add the degassed solvent system (e.g., Toluene/H₂O 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Workflow for selective Suzuki-Miyaura coupling.
Section 3: Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines from aryl halides.[10] Similar to the Suzuki coupling, selective amination at the C4-bromo position is the more facile transformation.
Troubleshooting Guide: Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination is sluggish or fails to go to completion. What should I check?
A1: Incomplete conversion in Buchwald-Hartwig aminations can be due to several factors, including catalyst inhibition and issues with the base. [11]
-
Base Selection and Solubility: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[11][12] The solubility of the base is critical; ensure it is sufficiently soluble in your chosen solvent.[11]
-
Catalyst Inhibition: The product amine can sometimes coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading or a more active ligand can sometimes overcome this.
-
Ligand Choice: The choice of ligand is crucial. For aryl bromides, ligands like BINAP or Josiphos-type ligands can be effective.[10] For the more challenging C2-chloro coupling, bulky biarylphosphine ligands (e.g., XPhos, SPhos) are generally necessary.[13]
-
Amine Reactivity: Primary amines are generally more reactive than secondary amines. Bulky amines may require more forcing conditions.[11]
Q2: I am trying to couple ammonia, but the reaction is not working. What are my options?
A2: The direct coupling of ammonia is notoriously difficult due to its strong coordination to the palladium catalyst. [10]
-
Ammonia Surrogates: A common strategy is to use an ammonia equivalent, such as benzophenone imine or a silylamide.[10] The resulting coupled product can then be hydrolyzed to yield the primary aniline.[10]
-
Specialized Catalyst Systems: Some specialized catalyst systems employing specific ligands, like certain Josiphos-type ligands, have been developed for the direct coupling of ammonia.[10]
Q3: Can I perform a sequential amination at both the C4 and C2 positions?
A3: A sequential, selective amination is feasible but requires careful control of reaction conditions.
-
First Amination (C4-Br): Use a standard Buchwald-Hartwig catalyst system suitable for aryl bromides (e.g., Pd₂(dba)₃/BINAP) with a strong base like NaOt-Bu. This should selectively functionalize the C4 position.
-
Second Amination (C2-Cl): After purification of the C4-aminated product, a more potent catalyst system will be needed for the C2-chloro position. This will typically involve a bulky biarylphosphine ligand (e.g., XPhos) and potentially higher temperatures.
Caption: Troubleshooting decision tree for Buchwald-Hartwig amination.
Section 4: Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[14][15]
Troubleshooting Guide: Sonogashira Coupling
Q1: My Sonogashira coupling is giving low yields and I see a significant amount of alkyne homocoupling (Glaser coupling). How can I prevent this?
A1: Glaser coupling is a common side reaction in Sonogashira couplings, promoted by the copper co-catalyst in the presence of oxygen.
-
Strictly Anaerobic Conditions: The exclusion of oxygen is paramount to suppress Glaser coupling. Ensure all solvents are thoroughly degassed and the reaction is run under a robust inert atmosphere (argon or nitrogen).
-
Copper-Free Conditions: In some cases, particularly with electron-deficient aryl halides, it is possible to run the Sonogashira coupling without a copper co-catalyst.[16] This completely eliminates the possibility of Glaser homocoupling. These conditions may require a higher catalyst loading or a more active ligand.
-
Amine Base: The amine base (e.g., triethylamine, diisopropylamine) plays a crucial role in the catalytic cycle.[1] Ensure it is fresh and dry.
Q2: The reaction with the C4-bromo substrate works well, but I am struggling to couple at the C2-chloro position. What adjustments should I make?
A2: As with other cross-coupling reactions, activating the C-Cl bond for Sonogashira coupling requires more forcing conditions. [17]
-
Elevated Temperatures: Reactions involving aryl chlorides often require higher temperatures, in the range of 100-120 °C, to facilitate the initial oxidative addition step.[17]
-
High-Activity Catalysts: Standard catalysts like Pd(PPh₃)₄ may be insufficient. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands in conjunction with a palladium source can be effective.[18][19]
-
Choice of Base and Solvent: For challenging substrates, stronger inorganic bases like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents like DMF or NMP may be more effective than traditional amine bases.[17]
| Parameter | Recommendation for C4-Br Coupling | Recommendation for C2-Cl Coupling |
| Palladium Source | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Pd(OAc)₂, Pd₂(dba)₃ |
| Co-catalyst | CuI (1-5 mol%) | CuI (can be omitted in some cases) |
| Ligand | PPh₃ | Bulky phosphines (e.g., P(t-Bu)₃), NHC ligands |
| Base | Et₃N, DIPEA | K₂CO₃, Cs₂CO₃ |
| Solvent | THF, Toluene | DMF, NMP |
| Temperature | Room Temperature to 60 °C | 100-120 °C |
Experimental Protocol: Copper-Catalyzed Sonogashira Coupling at C4
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide co-catalyst (1 mol%).
-
Add the degassed solvent (e.g., THF) followed by the amine base (e.g., triethylamine, 2-3 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Managing Regioselectivity in Reactions with Methyl 4-bromo-2-chloro-5-fluorobenzoate
Welcome to the dedicated technical resource for navigating the synthetic complexities of Methyl 4-bromo-2-chloro-5-fluorobenzoate. This guide is structured for researchers, medicinal chemists, and process development scientists who are leveraging this polyhalogenated building block. Herein, we provide targeted troubleshooting advice, frequently asked questions (FAQs), and validated protocols to empower you to control regioselectivity in your critical reactions.
Introduction: The Challenge and Opportunity of Regioselectivity
This compound presents a unique synthetic challenge due to its three distinct halogen substituents, each offering a potential reaction site. Mastering regioselectivity is paramount to achieving the desired chemical transformation. The inherent reactivity of the carbon-halogen (C-X) bonds in palladium-catalyzed cross-coupling reactions generally follows the order of bond strength: C-Br > C-Cl > C-F.[1][2][3] This hierarchy provides a foundational principle for selective functionalization. However, this order can be modulated by a careful selection of catalysts, ligands, and reaction conditions, offering a sophisticated level of control to the discerning chemist. The electronic landscape of the ring, influenced by the electron-withdrawing methyl ester and the inductive and resonance effects of the halogens, further dictates the reactivity at each position.
Frequently Asked Questions (FAQs)
Q1: For a standard palladium-catalyzed cross-coupling reaction like Suzuki-Miyaura, which halogen will react first? Under typical Suzuki-Miyaura conditions (e.g., using Pd(PPh₃)₄ or Pd(dppf)Cl₂ with a base such as Na₂CO₃ or K₃PO₄), the reaction will overwhelmingly occur at the C4-Br bond.[1][2] This is a direct consequence of the lower bond dissociation energy of the C-Br bond compared to the C-Cl and C-F bonds, making it the most susceptible to oxidative addition by the Pd(0) catalyst.[1][4]
Q2: Is it possible to selectively target the C-Cl bond in a cross-coupling reaction, leaving the C-Br bond intact? This is a significant synthetic challenge. Standard conditions will always favor C-Br bond activation. However, achieving selectivity for the C-Cl bond might be approached by employing specialized catalytic systems. The use of highly electron-rich and sterically hindered phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos) or Fu, can facilitate the oxidative addition to the stronger C-Cl bond.[5] Success would likely require extensive optimization, including screening of various ligands, palladium precursors, and precise temperature control. In some specific heterocyclic systems, ligand-dependent selectivity has been demonstrated to override the intrinsic halide reactivity.[6]
Q3: Can I perform a nucleophilic aromatic substitution (SNAr) on this substrate, and where would it occur? Yes, SNAr is a viable pathway for this molecule.[7][8] The aromatic ring is activated towards nucleophilic attack by the electron-withdrawing methyl ester group. The positions ortho (C2) and para (C5) to the ester are electronically activated.[8]
-
C2-Cl: This is the most probable site for SNAr. The chloride is a good leaving group, and the position is strongly activated (ortho to the ester).
-
C5-F: While fluorine is typically a poor leaving group in aliphatic systems, it is an excellent leaving group in SNAr reactions, often better than Cl or Br, because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine.[9] The C5 position is also activated (para to the ester). The ultimate regioselectivity will be determined by the specific nucleophile, solvent, and temperature used.
Q4: My Sonogashira coupling is yielding a mixture of products. How can I improve selectivity for the C-Br bond? Observing a product mixture indicates that your catalytic system is too reactive and is beginning to activate the C-Cl bond.[3][10] To enhance selectivity for the C-Br position, consider these adjustments:
-
Lower the Reaction Temperature: This is often the most effective way to increase selectivity for the more reactive C-Br bond.
-
Modify the Catalyst System: Switch to a less active palladium precursor or use a less electron-rich phosphine ligand. The standard Pd(PPh₃)₂Cl₂/CuI system is generally very selective for bromides over chlorides.[3][11]
-
Adjust the Base: A milder amine base, such as triethylamine or diisopropylamine, should be sufficient for the C-Br coupling without promoting the more difficult C-Cl coupling.
Q5: I am seeing significant hydrodehalogenation (loss of Br or Cl) as a side product. What causes this? Hydrodehalogenation can arise from several factors:
-
Protodeborylation of the Boronic Acid (in Suzuki reactions): This can generate an aryl-hydride species that leads to reduction.
-
β-Hydride Elimination: If your coupling partner has β-hydrogens, this can be a competing pathway.
-
Reducing Impurities: Ensure all reagents and solvents are pure.
-
Ligand Effects: Certain bulky, electron-rich phosphine ligands can promote reductive elimination pathways that lead to hydrodehalogenation. Consider screening alternative ligands.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No reaction or low conversion in C-Br Suzuki Coupling | 1. Catalyst deactivation. 2. Insufficiently strong or soluble base. 3. Sterically hindered boronic acid. | 1. Use a fresh palladium source or a more robust pre-catalyst. 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃, and ensure adequate solvent for solubility.[12] 3. Consider using a corresponding boronate ester (e.g., pinacol ester) which can exhibit different reactivity. |
| Mixture of C-Br and C-Cl coupled products | 1. Reaction temperature is too high. 2. Catalyst/ligand system is too active. | 1. Decrease the reaction temperature in increments of 10 °C. 2. Switch to a less electron-rich phosphine ligand (e.g., PPh₃) or explore ligandless conditions if applicable. |
| Hydrolysis of the methyl ester group | 1. Use of strong aqueous bases (e.g., NaOH, KOH) at elevated temperatures. | 1. Use a non-nucleophilic inorganic base like K₂CO₃, Cs₂CO₃, or KF.[12] 2. If an aqueous base is required, lower the reaction temperature and minimize reaction time. |
| Poor yield in SNAr at C2-Cl | 1. Weak nucleophile. 2. Inappropriate solvent. | 1. Use a stronger nucleophile or consider using a base to deprotonate the nucleophile in situ. 2. Use a polar aprotic solvent such as DMSO, DMF, or NMP to accelerate the SNAr reaction.[7] |
Experimental Protocols
Protocol 1: Highly Selective Suzuki-Miyaura Coupling at the C-4 Position (C-Br)
This protocol is designed for the selective arylation or vinylation at the C-4 position, preserving the C-Cl and C-F bonds.
Step-by-Step Methodology:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or N₂), add this compound (1.0 eq.), the desired aryl or vinyl boronic acid (1.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Add the base, for example, solid K₂CO₃ (2.5 eq.).
-
Add the degassed solvent system. A common choice is a mixture of toluene and water (4:1 v/v).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction's progress using TLC or LC-MS until the starting aryl bromide is consumed (typically 2-12 hours).
-
Cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Diagram: Selective Suzuki Coupling Workflow
Caption: Workflow for selective Suzuki coupling at the C-Br position.
Mechanistic Considerations
Diagram: Regioselectivity in Palladium-Catalyzed Cross-Coupling
References
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. nobelprize.org [nobelprize.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. youtube.com [youtube.com]
- 10. books.rsc.org [books.rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Purification of Methyl 4-bromo-2-chloro-5-fluorobenzoate
Welcome to the technical support center for the purification of Methyl 4-bromo-2-chloro-5-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.
Troubleshooting Guide: Common Purification Issues
This section addresses specific challenges you may face during the purification of this compound, providing step-by-step protocols and the rationale behind them.
Issue 1: My final product is acidic and shows a broad -OH peak in the IR spectrum.
Plausible Cause: This strongly indicates the presence of the unreacted starting material, 4-bromo-2-chloro-5-fluorobenzoic acid. Standard esterification reactions, such as Fischer esterification, are equilibrium processes and may not proceed to completion.
Solution: Liquid-Liquid Extraction Wash
This procedure is designed to remove the acidic starting material from your organic product.
Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent in which the ester is soluble but has limited miscibility with water (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution, stopper the funnel, and invert it gently, making sure to vent frequently to release the pressure from the carbon dioxide gas that evolves.
-
Phase Separation: Allow the layers to separate. The deprotonated carboxylic acid salt will be in the aqueous layer (bottom layer if using dichloromethane, top layer with ethyl acetate), while your desired ester remains in the organic layer.
-
Extraction: Drain the aqueous layer. Repeat the wash with fresh sodium bicarbonate solution to ensure complete removal of the acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This helps to remove any residual water from the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified ester.
Causality Explained: The basic sodium bicarbonate solution reacts with the acidic carboxylic acid to form a water-soluble sodium carboxylate salt, which is then partitioned into the aqueous phase and removed.[1] The neutral ester product remains in the organic phase.
Issue 2: My NMR spectrum shows signals that do not correspond to the product or starting material, and the product appears oily or fails to crystallize.
Plausible Cause: This suggests the presence of organic byproducts from the esterification reaction or other side reactions. The oily nature often points to a mixture of compounds that inhibits crystallization.
Solution: Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating compounds with different polarities.[2]
Workflow Diagram:
Caption: Workflow for purification by flash column chromatography.
Detailed Protocol:
-
TLC Analysis: Before running the column, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A good solvent system will give your desired product an Rf value of approximately 0.3-0.4. A common starting point for compounds like this is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether (e.g., 3:7 ethyl acetate/petroleum ether).[1]
-
Column Packing: Prepare a flash chromatography column with silica gel, packing it using the chosen eluent system (starting with a lower polarity).
-
Sample Loading: Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent that is then adsorbed onto a small amount of silica gel. Load this onto the top of the column.
-
Elution: Begin eluting the column with the solvent system, gradually increasing the polarity if necessary to move your compounds down the column. Less polar impurities will elute first, followed by your product, and then more polar impurities.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify which fractions contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Issue 3: The yield of my product is low, and it appears as a solid, but the melting point is broad and lower than expected.
Plausible Cause: The solid may be a mixture of the desired product and unreacted starting material, or it could contain isomeric impurities if the starting benzoic acid was not regiochemically pure. A broad melting point range is indicative of an impure compound.
Solution: Recrystallization
Recrystallization is an excellent technique for purifying solid compounds by separating them from impurities based on differences in solubility.
Recrystallization Solvent Selection:
| Solvent/Solvent System | Suitability for Halo-Aromatic Esters | Rationale |
| Hexanes or Heptane | Good | The non-polar nature of hexanes is often suitable for dissolving the ester at elevated temperatures while having low solubility at room temperature. |
| Ethanol/Water | Potentially Good | The ester may be soluble in hot ethanol, and the addition of water as an anti-solvent can induce crystallization upon cooling. |
| Toluene | Good | Toluene can be an effective solvent for recrystallizing aromatic compounds. |
| Ethyl Acetate/Hexanes | Good | A solvent mixture that allows for fine-tuning of polarity to achieve optimal solubility differences. |
Recrystallization Protocol:
-
Solvent Selection: Choose a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The solubility of your product will decrease, leading to the formation of crystals. For better yield, you can further cool the solution in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Expert Insight: The key to successful recrystallization is slow cooling, which allows for the formation of a pure crystal lattice, excluding impurities.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the purity of this compound during purification?
A1: Thin-Layer Chromatography (TLC) is a quick and effective method. For this compound, a typical eluent system is a mixture of ethyl acetate and hexanes (or petroleum ether). The ratio can be adjusted to achieve good separation of your product from any impurities. A starting point could be a 1:4 or 3:7 mixture of ethyl acetate to hexanes.[1] Visualization can be achieved under a UV lamp, as the aromatic ring is UV active.
Q2: How should I store the purified this compound?
A2: It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Q3: What are the main safety precautions to take when handling this compound and its reagents?
A3: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound is harmful if swallowed and harmful to aquatic life.[1] Reagents used in its synthesis, such as thionyl chloride, are corrosive and require careful handling. Always consult the Safety Data Sheet (SDS) for detailed safety information.
Q4: Can I use other analytical techniques to assess the purity of my final product?
A4: Yes, several techniques can be used for purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data with high resolution.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and may reveal the presence of impurities if they are in sufficient concentration.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.
Purity Assessment Workflow:
Caption: Recommended workflow for assessing final product purity.
References
- 1. Methyl 4-bromo-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]
- 2. Methyl 5-bromo-4-chloro-2-fluorobenzoate | Call Wychem 01440 820338 [wychem.com]
- 3. 1807003-11-7|Methyl 2-bromo-4-chloro-5-fluorobenzoate|BLD Pharm [bldpharm.com]
- 4. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]
Navigating the Scale-Up of Methyl 4-bromo-2-chloro-5-fluorobenzoate Synthesis: A Technical Support Guide
Welcome to the technical support center for the synthesis of Methyl 4-bromo-2-chloro-5-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this vital synthesis from the laboratory bench to a larger scale. In the world of pharmaceutical intermediates, the successful and safe scale-up of a synthetic route is a critical milestone. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this process. Our focus is on not just what to do, but why you're doing it, ensuring a deeper understanding and a more robust process.
The Synthetic Pathway: A Two-Step Approach
The synthesis of this compound typically proceeds through a two-step sequence: the regioselective bromination of a suitable precursor followed by esterification. Each of these steps presents its own set of challenges, particularly when moving to a larger scale.
Caption: Overall synthetic workflow for this compound.
Part 1: Troubleshooting Guide for Scale-Up Synthesis
This section addresses specific issues that may arise during the scale-up of the synthesis, providing potential causes and actionable solutions.
Issue 1: Poor Regioselectivity in the Bromination Step
Question: During the scale-up of the bromination of 2-chloro-5-fluorobenzoic acid, I'm observing the formation of significant amounts of the undesired 5-bromo-2-chlorobenzoic acid isomer, which is difficult to separate. How can I improve the regioselectivity?
Answer: This is a common challenge. The directing effects of the existing substituents on the aromatic ring (the chloro and fluoro groups, and the carboxylic acid) influence the position of the incoming bromo group. While the desired product is the 4-bromo isomer, the formation of other isomers can occur.
Potential Causes and Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Reaction Temperature | Higher temperatures can lead to a decrease in selectivity as the kinetic barrier for the formation of less stable isomers is more easily overcome. | Maintain a lower and precisely controlled reaction temperature. Consider performing initial trials at 0-10°C and slowly warming to room temperature while monitoring the reaction progress. |
| Brominating Agent | The choice of brominating agent can significantly impact regioselectivity. N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid is a common choice for this type of reaction.[1][2] | If using elemental bromine, consider switching to an NBS/H₂SO₄ system. The bulkier nature of the active brominating species generated in this system can enhance steric hindrance, favoring bromination at the less hindered position. |
| Addition Rate of Brominating Agent | A rapid addition of the brominating agent can lead to localized high concentrations, which may decrease selectivity and increase the risk of side reactions. | Add the brominating agent slowly and sub-surface if possible to ensure rapid mixing and prevent localized concentration spikes. For larger scale reactions, a dosing pump is highly recommended. |
| Catalyst System | The presence of certain catalysts can influence the regiochemical outcome. Some patents suggest the use of inhibitors to suppress the formation of specific isomers. | While less common for this specific transformation, exploring the addition of a Lewis acid or a specific inhibitor, as suggested in some patent literature for related compounds, could be a viable strategy. This would require careful small-scale experimentation first. |
Issue 2: Incomplete Esterification and Difficult Work-up
Question: I'm struggling to drive the esterification of 4-bromo-2-chloro-5-fluorobenzoic acid to completion on a larger scale. The work-up is also problematic, with emulsion formation.
Answer: Incomplete esterification is often a result of equilibrium limitations or insufficient activation of the carboxylic acid. Work-up issues like emulsions are common when scaling up reactions involving acidic and basic aqueous washes.
Potential Causes and Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Equilibrium Limitations | Fischer-Speier esterification is an equilibrium-controlled process. The water generated during the reaction can hydrolyze the ester product, preventing the reaction from going to completion. | Use a large excess of methanol, which also serves as the solvent. To drive the equilibrium, consider methods for water removal, such as a Dean-Stark trap if a co-solvent is used, or the use of a dehydrating agent. |
| Insufficient Acid Catalysis | A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic. | Ensure a sufficient amount of a strong acid catalyst, such as sulfuric acid or dry HCl gas, is used. For larger scales, using a pre-made solution of HCl in methanol can be more controllable than bubbling HCl gas. |
| Emulsion Formation during Work-up | The presence of unreacted carboxylic acid and salts can act as surfactants, leading to stable emulsions during aqueous washes. | After the reaction, neutralize the excess acid carefully with a base like sodium bicarbonate solution. Add brine (saturated NaCl solution) during the aqueous washes to increase the ionic strength of the aqueous phase, which helps to break emulsions. Allow for adequate separation time in a separating funnel with a large enough capacity. |
Part 2: Frequently Asked Questions (FAQs)
Safety Considerations
Q1: What are the primary safety concerns when scaling up the bromination reaction?
A1: The primary concern is the potential for a thermal runaway reaction. Bromination reactions are often highly exothermic.[3][4] As you increase the scale, the volume of the reaction mixture increases by a cube of the dimension, while the surface area for heat transfer only increases by a square.[5] This can lead to a rapid and uncontrolled increase in temperature and pressure.[3] It is crucial to have a robust cooling system and to monitor the internal reaction temperature continuously.[4] Always perform a thorough risk assessment before scaling up.
Q2: What personal protective equipment (PPE) is essential when working with bromine or NBS?
A2: When handling bromine or N-bromosuccinimide, appropriate PPE is critical. This includes:
-
Chemical splash goggles and a face shield.
-
Heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene). Do not use disposable latex gloves.
-
A flame-resistant lab coat.
-
Work should always be conducted in a well-ventilated chemical fume hood.
Reaction Monitoring and Control
Q3: How can I effectively monitor the progress of these reactions on a larger scale?
A3: On a larger scale, taking representative samples for analysis can be more challenging.
-
For the bromination: Thin Layer Chromatography (TLC) can be a quick way to monitor the disappearance of the starting material. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended to track the formation of the product and any isomers.
-
For the esterification: TLC or Gas Chromatography (GC) can be used to monitor the conversion of the carboxylic acid to the methyl ester.
Purification
Q4: What are the main challenges in purifying this compound at scale?
A4: The primary challenge is the removal of structurally similar impurities, such as regioisomers from the bromination step.
-
Recrystallization: This is often the most viable method for purification on a large scale. A systematic screening of solvents is recommended to find a system that provides good recovery and effectively purges the key impurities.
-
Column Chromatography: While effective at the lab scale, it becomes less practical and more expensive at a larger scale. It may be used for very high-purity requirements, but a robust crystallization process is generally preferred for industrial production.
Part 3: Experimental Protocols
The following are generalized protocols. Always perform a thorough risk assessment and adapt the procedures to your specific equipment and scale.
Protocol 1: Bromination of 2-Chloro-5-fluorobenzoic Acid
Caption: Step-by-step workflow for the bromination reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 2-chloro-5-fluorobenzoic acid and concentrated sulfuric acid.
-
Cooling: Cool the mixture to 0-5°C with constant, efficient stirring.
-
Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) in concentrated sulfuric acid via the addition funnel, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by HPLC.
-
Quenching: Carefully and slowly pour the reaction mixture onto a stirred mixture of ice and water.
-
Isolation: Filter the resulting solid precipitate, wash thoroughly with cold water until the washings are neutral, and then dry the crude 4-bromo-2-chloro-5-fluorobenzoic acid under vacuum.
Protocol 2: Esterification of 4-Bromo-2-chloro-5-fluorobenzoic Acid
Step-by-Step Methodology:
-
Reaction Setup: To a reactor equipped with a reflux condenser and a mechanical stirrer, add the crude 4-bromo-2-chloro-5-fluorobenzoic acid and a large excess of methanol (e.g., 10-20 volumes).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid or bubble in dry HCl gas until the solution is saturated.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC or GC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of methanol under reduced pressure.
-
Dilute the residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., heptane/ethyl acetate or methanol/water) to obtain the pure product.
References
- 1. scbt.com [scbt.com]
- 2. CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5- - Google Patents [patents.google.com]
- 3. icheme.org [icheme.org]
- 4. Understanding Runaway Reactions and Their Safety Implications [zealinstruments.com]
- 5. cedrec.com [cedrec.com]
Validation & Comparative
A Comparative Guide to the Characterization of Methyl 4-bromo-2-chloro-5-fluorobenzoate by HPLC and GC-MS
Introduction
Methyl 4-bromo-2-chloro-5-fluorobenzoate is a polysubstituted aromatic compound often utilized as a critical intermediate in the synthesis of complex pharmaceutical agents and agrochemicals. The precise substitution pattern of halogen atoms on the benzene ring imparts unique chemical properties that are leveraged in multi-step synthetic pathways. Consequently, the unambiguous identification, purity assessment, and quantification of this intermediate are paramount to ensuring the quality, safety, and efficacy of the final product.
This guide provides a comprehensive comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the characterization of this compound. As a senior application scientist, my objective is to move beyond mere protocol recitation and delve into the causality behind methodological choices. We will explore the strengths and limitations of each technique, supported by detailed experimental protocols and validation principles, to empower researchers, scientists, and drug development professionals in selecting the optimal analytical strategy for their specific needs. This guide is built on the pillars of scientific integrity, ensuring that every protocol described is a self-validating system grounded in authoritative standards.[1][2][3]
Physicochemical Profile of the Analyte
Before selecting an analytical technique, understanding the analyte's properties is essential. This compound (CAS No: 908248-32-8) is a small organic molecule with a molecular weight of approximately 267.48 g/mol .[4] Its structure contains a benzoyl chromophore, making it detectable by UV spectrophotometry, a key consideration for HPLC. Furthermore, as a methyl ester of a halogenated benzoic acid, it is expected to possess sufficient volatility and thermal stability to be amenable to GC analysis without derivatization. This dual amenability makes it an excellent candidate for a direct comparison between HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a powerful technique for separating and quantifying components in a mixture.[5] For a compound like this compound, a reversed-phase HPLC method is the logical starting point, as it separates compounds based on their hydrophobicity.
Causality of Method Design
The choice of a reversed-phase method is predicated on the analyte's structure—a moderately polar aromatic ester. A C18 column, packed with octadecyl-silica, provides a non-polar stationary phase that will retain the analyte through hydrophobic interactions. The mobile phase, a mixture of a polar solvent (water) and a less polar organic modifier (acetonitrile), is used to elute the analyte. By starting with a higher water concentration and gradually increasing the acetonitrile content (a gradient elution), we can ensure efficient separation from more polar impurities (eluting early) and less polar impurities (eluting later). UV detection is selected due to the presence of the aromatic ring, which absorbs UV light, providing a robust and linear response for quantification.[6][7]
Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC System: Quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 50% B, linear gradient to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound standard or sample.
-
Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL for analysis.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
-
Workflow for HPLC Analysis
Caption: Workflow for HPLC-UV analysis.
Method Validation & Performance
To ensure the trustworthiness of the analytical results, the method must be validated according to guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1).[3][8] This documented process provides evidence that the method is suitable for its intended purpose.[1][2]
| Performance Parameter | Typical Acceptance Criteria | Expected Result for this Method |
| Linearity (R²) | ≥ 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.5% |
| Precision (%RSD) | ≤ 2.0% | < 1.0% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | ~1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | ~3 µg/mL |
| Specificity | Peak purity index > 990 | High; baseline separation from expected impurities. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the high separation efficiency of gas chromatography with the definitive identification power of mass spectrometry.[9] It is the gold standard for the analysis of volatile and semi-volatile compounds.[10]
Causality of Method Design
The choice of GC-MS is driven by the need for absolute certainty in structural confirmation and the ability to detect trace-level impurities. The analyte is vaporized in a heated inlet and separated on a long, thin capillary column. A non-polar column (e.g., 5% phenyl-polysiloxane) is chosen for general-purpose separation of compounds based on their boiling points and polarity. The temperature of the GC oven is ramped up in a programmed manner to facilitate the elution of compounds with different volatilities. Electron Ionization (EI) is a hard ionization technique that fragments the molecule in a reproducible way, creating a unique "fingerprint" mass spectrum. This spectrum not only confirms the molecular weight but also provides structural information based on the fragment ions. The presence of bromine and chlorine atoms creates a highly characteristic isotopic pattern, making identification unequivocal.
Experimental Protocol: GC-MS
-
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a temperature-programmable oven, coupled to a Mass Spectrometer (e.g., single quadrupole).
-
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
Oven Program: Initial temp 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan m/z 40-400.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in a volatile solvent like Ethyl Acetate or Dichloromethane.
-
Dilute to a final concentration of 10-50 µg/mL for analysis.
-
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis.
Expected Mass Spectrum & Validation
The mass spectrum provides definitive structural proof. Key expected fragments for this compound (C₈H₅BrClFO₂) would include:
-
Molecular Ion (M⁺): A cluster of peaks around m/z 266/268/270 due to the isotopes of Br (⁷⁹Br/⁸¹Br) and Cl (³⁵Cl/³⁷Cl).
-
Loss of Methoxy (-OCH₃): A fragment cluster around m/z 235/237/239.
-
Benzoyl Cation Fragment: A fragment corresponding to the halogenated benzoyl ring after loss of the methyl ester portion.
GC-MS methods are validated similarly to HPLC, with a focus on specificity and sensitivity.[11]
| Performance Parameter | Typical Acceptance Criteria | Expected Result for this Method |
| Linearity (R²) | ≥ 0.995 | > 0.998 |
| Accuracy (% Recovery) | 90.0 - 110.0% | 95.0 - 105.0% |
| Precision (%RSD) | ≤ 15% | < 5% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | ~10 ng/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | ~30 ng/mL |
| Specificity | Mass spectral match > 90% | Very High; definitive identification. |
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS depends on the analytical goal.[10][12] Neither technique is universally superior; rather, they are complementary tools in the analytical chemist's arsenal.[13]
| Feature | HPLC with UV Detection | GC-MS | Justification for this compound |
| Specificity | High (based on retention time and UV spectrum) | Very High (based on retention time and mass spectrum) | GC-MS is superior. The fragmentation pattern provides an irrefutable identity confirmation, crucial for regulatory submissions and impurity identification.[10] |
| Sensitivity | Good (µg/mL range) | Excellent (ng/mL or lower range) | GC-MS is more sensitive. It is the preferred method for detecting and identifying trace-level impurities or degradants.[9] |
| Speed | Moderate (run times typically 10-20 min) | Fast (run times often <10 min) | GC-MS is generally faster. The temperature programming allows for rapid elution and separation of volatile compounds.[5] |
| Sample Prep | More involved (dissolution, dilution, filtration) | Simpler (dissolution and dilution) | GC-MS is simpler. The direct injection of a dilute organic solution requires fewer steps than typical HPLC sample preparation. |
| Cost (Operational) | Higher (due to solvent consumption) | Lower (due to gas consumption) | GC-MS is more cost-effective for routine use due to the lower cost of carrier gases (Helium, Nitrogen) compared to HPLC-grade solvents.[5] |
| Robustness | Very high for routine QC assays | High, but can be sensitive to non-volatile matrix components | HPLC is often considered more robust for routine purity assays in a QC environment, as it is less susceptible to contamination from non-volatile materials. |
| Analyte Scope | Broad; suitable for non-volatile & thermally labile compounds | Limited to volatile & thermally stable compounds | Both are suitable. The analyte has properties that fit well within the operational ranges of both techniques.[9][10] |
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful and reliable techniques for the characterization of this compound. The optimal choice is dictated by the analytical objective.
-
For routine quality control (QC) applications , such as batch release testing where the primary goal is to determine purity and quantify the main component against a known standard, HPLC-UV is the recommended technique . It is robust, precise, and cost-effective for this purpose. Its ability to handle potentially non-volatile synthesis by-products without derivatization is also an advantage.
-
For definitive structural confirmation, impurity identification, and trace-level analysis , GC-MS is the superior method . Its unparalleled specificity, stemming from the mass spectral data, is essential during process development, troubleshooting, and for building a comprehensive impurity profile for regulatory filings.[12] The higher sensitivity also allows for the detection of contaminants that might be missed by HPLC-UV.
In a comprehensive drug development program, these techniques are used synergistically. HPLC provides the quantitative purity data, while GC-MS confirms the identity of the primary peak and any detected impurities, ensuring a complete and scientifically sound characterization of this critical synthetic intermediate.
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. particle.dk [particle.dk]
- 3. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 4. Methyl 5-bromo-4-chloro-2-fluorobenzoate CAS#: 951884-02-9 [m.chemicalbook.com]
- 5. blog.brewerscience.com [blog.brewerscience.com]
- 6. Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. njlabs.com [njlabs.com]
- 8. wjarr.com [wjarr.com]
- 9. amptechfl.com [amptechfl.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
A Comparative Guide to Analytical Standards for Methyl 4-bromo-2-chloro-5-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity and characterization of chemical intermediates are paramount. Methyl 4-bromo-2-chloro-5-fluorobenzoate, a halogenated aromatic ester, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its precise analytical characterization ensures the reliability of synthetic processes, the quality of the final drug substance, and ultimately, patient safety. This guide provides an in-depth comparison of analytical methodologies for the characterization of this compound, offering insights into the selection of appropriate analytical standards and techniques.
The Critical Role of Analytical Standards
An analytical standard for this compound is a highly purified and well-characterized material used as a reference in analytical testing. It is indispensable for:
-
Identity Confirmation: Verifying the chemical structure of the synthesized compound.
-
Purity Assessment: Quantifying the amount of the desired compound and identifying impurities.
-
Method Validation: Establishing the performance characteristics of analytical procedures, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).
-
Quantitative Analysis: Accurately determining the concentration of the compound in various matrices.
The choice of an analytical standard and the method of analysis are intrinsically linked. This guide will explore the primary chromatographic and spectroscopic techniques for the comprehensive analysis of this compound.
Chromatographic Techniques: A Comparative Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most powerful and commonly employed techniques for the analysis of organic compounds like this compound. The selection between these two methods depends on the analyte's properties, the desired information, and the available instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection and identification by mass spectrometry. |
| Analyte Suitability | Ideal for non-volatile and thermally labile compounds. Suitable for a wide range of polar and non-polar compounds. | Best suited for volatile and thermally stable compounds. Derivatization may be required for polar analytes. |
| Sample Preparation | Generally straightforward, involving dissolution in a suitable solvent. | May require derivatization to increase volatility. Headspace analysis can be used for volatile impurities. |
| Detection | Commonly uses UV-Vis or Diode Array Detectors (DAD). Mass spectrometry (LC-MS) can also be coupled for identification. | Mass spectrometry provides structural information and highly specific detection. |
| Sensitivity | Good sensitivity, typically in the parts-per-million (ppm) to parts-per-billion (ppb) range. | Excellent sensitivity, often reaching the parts-per-billion (ppb) to parts-per-trillion (ppt) range. |
| Quantitative Accuracy | High accuracy and precision for quantification. | High accuracy and precision, especially with the use of an internal standard. |
| **Impurity Profil |
A Senior Application Scientist’s Guide to Palladium Catalysts for the Cross-Coupling of Methyl 4-bromo-2-chloro-5-fluorobenzoate
Introduction
In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science research, the ability to forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with precision and efficiency is paramount. Palladium-catalyzed cross-coupling reactions, a cornerstone of molecular construction, have revolutionized the synthesis of complex organic scaffolds. This guide focuses on a particularly challenging yet synthetically valuable substrate: Methyl 4-bromo-2-chloro-5-fluorobenzoate .
The polyhalogenated and electronically modified nature of this aromatic ring presents a unique challenge: chemoselectivity. With three distinct halogen atoms—bromine, chlorine, and fluorine—a key question arises: which site will react? This guide provides a comparative analysis of palladium catalyst systems for Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig cross-coupling reactions, leveraging established chemical principles and experimental data from analogous systems to provide actionable insights for researchers.
The Principle of Chemoselectivity in Polyhalogenated Arenes
The success of a cross-coupling reaction on a multi-halogenated substrate hinges on the selective activation of one carbon-halogen (C-X) bond over others. This selectivity is primarily governed by the bond dissociation energies (BDE) of the C-X bonds and the kinetics of the rate-determining oxidative addition step in the palladium catalytic cycle.[1]
The established reactivity trend for aryl halides in palladium-catalyzed cross-coupling is:
C–I > C–Br > C–OTf > C–Cl >> C–F [2]
This hierarchy is a direct consequence of the decreasing strength of the C-X bond as one moves down the halogen group. The C-Br bond (BDE ≈ 71 kcal/mol) is significantly weaker than the C-Cl bond (BDE ≈ 84 kcal/mol), making it more susceptible to cleavage and insertion by a palladium(0) catalyst.[1] The C-F bond is exceptionally strong and generally considered inert under typical cross-coupling conditions.
For this compound, this principle dictates that palladium catalysts will selectively activate the C-Br bond at the C4 position, leaving the C-Cl and C-F bonds intact. This inherent reactivity allows for the targeted introduction of a diverse range of functionalities at a specific position, with the remaining halogen sites available for subsequent, more forcing transformations if desired.
Comparative Analysis of Palladium Catalyst Systems
The choice of the palladium precursor and, more critically, the ancillary ligand, is crucial for achieving high efficiency, yield, and functional group tolerance. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction, the coupling of an organoboron reagent with an organic halide, is one of the most widely used C-C bond-forming reactions due to its mild conditions and the stability of the boron reagents.[3]
For a substrate like this compound, which is somewhat sterically hindered and electronically deactivated, the choice of ligand is critical to overcome these challenges.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Typical Yields (Analogous Systems) | Key Strengths & Considerations |
| Pd(PPh₃)₄ | K₂CO₃ or Na₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80-100 | Moderate to Good | "Classic" Catalyst: Readily available and effective for many standard aryl bromides. May require higher catalyst loading and longer reaction times for challenging substrates. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O or 2-MeTHF | 80-110 | Good to Excellent | Bulky Biarylphosphine Ligand: SPhos is highly active for coupling sterically hindered and electron-poor aryl bromides. Promotes fast reaction rates. |
| [PdCl₂(dppf)] | Cs₂CO₃ or K₃PO₄ | DMF or Dioxane | 80-100 | Good to Excellent | Ferrocenyl Ligand: Dppf provides a good balance of activity and stability. The catalyst is an air-stable solid, simplifying reaction setup. |
| Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane or Toluene | RT - 80 | Good to Excellent | Bulky, Electron-Rich Ligand: Tri(tert-butyl)phosphine is a highly active ligand that can facilitate couplings even at room temperature for reactive substrates.[4] |
Recommendation: For robust and high-yielding Suzuki-Miyaura coupling of this compound, a catalyst system employing a bulky biarylphosphine ligand such as Pd(OAc)₂ / SPhos with a phosphate base is highly recommended. For routine applications, [PdCl₂(dppf)] offers a reliable and user-friendly alternative.
Mizoroki-Heck Reaction: C(sp²)–C(sp²) Bond Formation with Alkenes
The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes, typically with excellent trans-selectivity.[5] The reaction often requires higher temperatures than Suzuki couplings and the choice of base and solvent is critical to success.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Typical Yields (Analogous Systems) | Key Strengths & Considerations |
| Pd(OAc)₂ / PPh₃ | Et₃N or K₂CO₃ | DMF or NMP | 100-140 | Moderate to Good | Standard Conditions: A widely used system, though often requiring high temperatures. The phosphine ligand is necessary to prevent palladium black precipitation. |
| Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100-120 | Good | More Active Phosphine: Tri(o-tolyl)phosphine can offer improved performance over PPh₃ for less reactive bromides. |
| Jeffery Conditions (Pd(OAc)₂ / PTC) | K₂CO₃ or NaHCO₃ | DMF / H₂O | 80-100 | Good to Excellent | Phase-Transfer Catalysis: Using a phase-transfer catalyst (PTC) like TBAB allows the reaction to proceed under milder, often phosphine-free conditions. |
| Palladacycle Catalysts (e.g., Herrmann's catalyst) | NaOAc | NMP | 120-140 | Excellent | Highly Stable & Active: Palladacycles are pre-formed, stable catalysts that often exhibit very high turnover numbers, making them suitable for demanding substrates. |
Recommendation: For the Heck coupling of this compound, starting with Jeffery conditions (Pd(OAc)₂ with a phase-transfer catalyst like TBAB) is a robust choice that avoids the use of air-sensitive phosphine ligands. If higher reactivity is needed, a palladacycle precatalyst should be considered.
Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling aryl halides with a wide range of primary and secondary amines.[6] The development of sterically hindered, electron-rich phosphine ligands has been the key to the broad applicability of this reaction, especially for challenging substrates.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Typical Yields (Analogous Systems) | Key Strengths & Considerations |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80-110 | Moderate to Good | Second-Generation Catalyst: BINAP was one of the first effective ligands for this transformation, but has been largely superseded for challenging substrates.[6] |
| Pd(OAc)₂ / XPhos | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane | 80-110 | Excellent | Bulky Biarylphosphine: XPhos is an exceptionally versatile and highly active ligand for coupling a wide range of amines with aryl bromides and chlorides.[7] |
| Pd₂(dba)₃ / RuPhos | K₂CO₃ or NaOt-Bu | t-BuOH or THF | 80-100 | Excellent | Dialkylbiaryl Phosphine: RuPhos is particularly effective for coupling with a broad scope of amines, including hindered secondary amines. |
| Pd-PEPPSI-IPr | K₃PO₄ or NaOt-Bu | Dioxane or Toluene | 80-110 | Good to Excellent | NHC-based Catalyst: N-Heterocyclic Carbene (NHC) ligands like IPr offer high stability and reactivity, particularly for amination of sterically demanding aryl halides.[8] |
Recommendation: The use of a modern, bulky biarylphosphine ligand is essential for the successful Buchwald-Hartwig amination of this substrate. The Pd(OAc)₂ / XPhos system with a carbonate or phosphate base is a highly reliable choice, offering broad amine scope and high yields.
Experimental Protocols & Visualizations
Generalized Experimental Workflow
The following diagram outlines a typical workflow for setting up a palladium-catalyzed cross-coupling reaction under an inert atmosphere.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Anhydrous Toluene and Degassed Water (10:1 v/v)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of toluene.
-
Seal the Schlenk flask with a rubber septum, and evacuate and backfill with argon three times.
-
Add the toluene and water solvent mixture via syringe.
-
Add the catalyst/ligand solution via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of this compound
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
XPhos (3.0 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask under argon, add Pd₂(dba)₃, XPhos, and Cs₂CO₃.
-
Add the this compound and anhydrous toluene.
-
Add the amine via syringe.
-
Seal the flask and place it in a preheated oil bath at 100 °C. Stir vigorously for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Catalytic Cycles: The Engine of Transformation
Understanding the mechanism is key to troubleshooting and optimizing these powerful reactions.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for a Buchwald-Hartwig amination reaction.
Conclusion
The selective functionalization of this compound at the C-Br bond is a readily achievable transformation through modern palladium-catalyzed cross-coupling. The key to success lies in selecting a catalyst system capable of overcoming the steric and electronic challenges posed by the substrate. For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems based on bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) offer superior performance and reliability. For Mizoroki-Heck reactions, phosphine-free conditions employing a phase-transfer catalyst provide a mild and effective starting point. By understanding the principles of chemoselectivity and leveraging the advanced catalyst systems outlined in this guide, researchers can confidently and efficiently incorporate this valuable building block into their synthetic programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Products from Methyl 4-bromo-2-chloro-5-fluorobenzoate
The Strategic Importance of Validating Derivatives of a Privileged Scaffold
Methyl 4-bromo-2-chloro-5-fluorobenzoate is more than just a starting material; it is a versatile scaffold engineered for selective, sequential functionalization. Its distinct halogen atoms (Br, Cl, F) possess differential reactivity, allowing for programmed modifications through cross-coupling, nucleophilic aromatic substitution (SNAr), and other transformations.[1][2] However, this synthetic utility presents a significant analytical challenge: ensuring the precise regiochemistry of each transformation. An unconfirmed structure can derail a research program, leading to misinterpreted biological data and wasted resources.
This guide establishes a multi-modal analytical workflow designed to provide unequivocal structural proof. The causality behind our choices rests on a central principle: congruence . Data from orthogonal techniques must converge to tell a single, consistent structural story.
The Analytical Toolkit: A Multi-Pronged Approach to Structural Elucidation
No single technique is sufficient. A robust validation strategy relies on the synergistic use of several spectroscopic and spectrometric methods. Each provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity
NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule.[3][4] For derivatives of our target scaffold, a full suite of 1D and 2D NMR experiments is not a luxury, but a necessity.
-
¹H NMR (Proton NMR): Provides information on the number of distinct proton environments, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). In the starting material, we expect to see two distinct aromatic protons and the methyl ester protons. Following a reaction, the shifts and coupling patterns of the aromatic protons are the primary indicators of where the substitution occurred. For example, a reaction at the 4-bromo position will result in the disappearance of one aromatic signal and the appearance of new signals corresponding to the introduced group.
-
¹³C NMR (Carbon NMR): Reveals the number of unique carbon environments. The chemical shifts are highly sensitive to the electronic effects of substituents.[5][6] The presence of electron-withdrawing halogens significantly influences the carbon shifts, providing a fingerprint of the substitution pattern.
-
¹⁹F NMR (Fluorine NMR): Given the single fluorine atom, this experiment is exceptionally clean and informative. The ¹⁹F chemical shift is exquisitely sensitive to changes in the electronic environment of the ring, serving as an excellent probe for successful functionalization.
-
2D NMR (COSY, HSQC, HMBC): These experiments are critical for assembling the final structure.
-
COSY (Correlation Spectroscopy) identifies proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most crucial experiment. It reveals long-range (2-3 bond) correlations between protons and carbons, allowing for the unambiguous piecing together of the molecular framework, confirming the exact position of newly introduced substituents relative to existing atoms.
-
Mass Spectrometry (MS): The Gatekeeper of Molecular Formula
Mass spectrometry provides the molecular weight of a compound and, with high resolution, its elemental composition.[7][8] For halogenated compounds, MS offers a particularly powerful validation feature due to isotopic patterns.
-
Low-Resolution MS (LRMS): Provides the nominal mass and, critically, the isotopic pattern. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, while chlorine has two (³⁵Cl and ³⁷Cl) in a 3:1 ratio.[9][10] A product containing one Br and one Cl atom will exhibit a characteristic cluster of peaks at M, M+2, and M+4, with a distinctive intensity ratio, providing immediate confirmation that both halogens are present.[11][12]
-
High-Resolution MS (HRMS): This is the definitive method for confirming the elemental composition. By measuring the mass-to-charge ratio to four or more decimal places, HRMS can distinguish between molecules with the same nominal mass but different atomic compositions, providing a powerful check on the expected product.
X-ray Crystallography: The Ultimate Arbiter
When a product is crystalline and spectroscopic data remains ambiguous, single-crystal X-ray crystallography provides the "gold standard" for structural determination.[13][14] It yields a three-dimensional model of the molecule, revealing not just connectivity but also precise bond lengths, bond angles, and stereochemistry.[15] While powerful, it is contingent on the ability to grow a high-quality single crystal, which can be a significant bottleneck.[16]
Comparative Guide to Analytical Techniques
The choice of technique depends on the information required, the nature of the sample, and the stage of the research.
| Technique | Information Provided | Sample State | Destructive? | Key Advantage for this Scaffold |
| ¹H, ¹³C, ¹⁹F NMR | Atomic connectivity, chemical environment | Solution | No | Unambiguous determination of regiochemistry through coupling and chemical shifts. |
| 2D NMR (HMBC) | Long-range H-C correlations | Solution | No | Confirms the exact placement of new functional groups on the aromatic ring. |
| HRMS | Exact mass, elemental formula | Solution or Solid | Yes | Provides definitive confirmation of the atomic composition. |
| LRMS | Nominal mass, isotopic pattern | Solution or Solid | Yes | Characteristic Br/Cl isotopic cluster provides a rapid check for halogen presence. |
| X-ray Crystallography | 3D structure, bond lengths/angles | Solid (Single Crystal) | No | Provides absolute, unambiguous structural proof when other methods are insufficient.[14][15] |
Experimental Protocols & Validation Workflows
General Validation Workflow
The following workflow ensures a logical and efficient progression from a crude reaction mixture to a fully validated product structure.
Caption: General workflow for synthesis, purification, and structural validation.
Protocol: Acquiring NMR Data for Structural Elucidation
-
Sample Preparation: Accurately weigh 5-10 mg of the purified, dry product. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Lock and shim the spectrometer to ensure a homogeneous magnetic field. Obtain a standard proton spectrum.
-
1D Spectra Acquisition:
-
¹H NMR: Acquire with sufficient scans to achieve a good signal-to-noise ratio (typically 8-16 scans). Ensure the spectral width covers all expected signals.
-
¹³C NMR: Acquire a proton-decoupled spectrum. This experiment requires more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
¹⁹F NMR: Acquire a proton-decoupled spectrum. This is a quick experiment, often requiring only a few scans.
-
-
2D Spectra Acquisition:
-
HSQC: Set up the experiment using standard instrument parameters optimized for one-bond J(CH) coupling (~145 Hz).
-
HMBC: This is a critical experiment. Set the long-range coupling delay to optimize for 2-3 bond correlations (a value around 8 Hz is a good starting point).
-
-
Data Processing: Fourier transform all spectra. Phase and baseline correct the 1D spectra. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Logic for Structure Confirmation via Spectroscopy
This decision tree illustrates the thought process of using congruent data to arrive at a confirmed structure.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Benzoic acid - Wikipedia [en.wikipedia.org]
- 3. jchps.com [jchps.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. Benzene, 1-bromo-4-chloro- [webbook.nist.gov]
- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 16. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
A Senior Application Scientist’s Guide to Assessing the Purity of Commercially Available Methyl 4-bromo-2-chloro-5-fluorobenzoate
Introduction: The Importance of Purity for a Versatile Building Block
Methyl 4-bromo-2-chloro-5-fluorobenzoate is a polysubstituted aromatic ester frequently employed as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The specific arrangement of its halogen substituents provides multiple, distinct reaction sites for cross-coupling and nucleophilic substitution reactions. However, the very nature of its synthesis—often involving multi-step sequences with halogenation and esterification—creates a significant risk of isomeric and process-related impurities.
The presence of even minor impurities can have profound consequences, leading to difficult-to-separate side products, reduced yields, and, most critically, the introduction of unintended moieties into a final drug candidate, creating regulatory and safety hurdles. Therefore, a rigorous and multi-faceted (orthogonal) approach to purity assessment is not merely good practice; it is essential for the integrity and reproducibility of your research. The Journal of Medicinal Chemistry, for instance, requires a purity of >95% for all tested compounds to ensure that observed biological effects are not attributable to highly active impurities[1][2].
The Analytical Challenge: Anticipating Potential Impurities
A robust analytical strategy begins with understanding what to look for. The synthesis of substituted benzoates can introduce several classes of impurities. For instance, synthetic routes for related compounds like 5-bromo-2-chlorobenzoic acid often focus on controlling the formation of positional isomers, such as 4-bromo-2-chlorobenzoic acid, which can be difficult to separate from the desired product[3][4].
Common impurities for this compound may include:
-
Positional Isomers: Molecules with the same formula (C₈H₅BrClFO₂) but a different arrangement of substituents on the aromatic ring (e.g., Methyl 2-bromo-4-chloro-5-fluorobenzoate)[5]. These are often the most challenging to detect and separate.
-
Starting Materials: Unreacted precursors, such as the corresponding carboxylic acid (4-bromo-2-chloro-5-fluorobenzoic acid), can remain.
-
Byproducts of Halogenation: Incomplete or over-halogenation can lead to related substances with different halogenation patterns.
-
Residual Solvents: Solvents used during synthesis or purification may be present.
This guide will focus on an orthogonal testing strategy, using three distinct analytical techniques to provide a comprehensive purity profile.
Caption: High-level workflow for assessing commercial chemical purity.
Technique 1: Purity by Area Normalization via HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is a cornerstone of purity analysis in pharmaceutical development. It separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For a molecule like this compound, a reversed-phase method is ideal, as the nonpolar aromatic core will interact strongly with a nonpolar stationary phase (like C18).
Causality Behind the Method: We choose HPLC-UV for its high resolving power, which is excellent for separating closely related structural isomers. The aromatic ring of the analyte contains a chromophore that absorbs UV light, allowing for sensitive detection. Purity is often estimated by the area percent method, where the area of the main peak is compared to the total area of all detected peaks.
Experimental Protocol: HPLC-UV Analysis
-
Standard/Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.
-
-
Chromatographic Conditions:
-
Instrumentation: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 50% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by DAD scan).
-
-
Data Analysis:
-
Integrate all peaks with an area greater than 0.05% of the total area.
-
Calculate the purity by dividing the area of the main peak by the total integrated peak area and multiplying by 100.
-
Caption: Step-by-step workflow for HPLC-UV purity analysis.
Trustworthiness Check: The primary limitation of the area percent method is that it assumes all impurities have the same UV absorptivity at the detection wavelength as the main compound. This is rarely true. An impurity lacking a strong chromophore could be present at significant levels but go undetected. Therefore, HPLC-UV purity should be considered a relative purity value and must be supplemented with other techniques.
Technique 2: Identification and Purity via GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful orthogonal technique. It separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase. The mass spectrometer then bombards the eluting compounds with electrons, causing fragmentation into characteristic patterns that act as a "fingerprint" for identification.
Causality Behind the Method: this compound is sufficiently volatile and thermally stable for GC analysis. The key advantage of GC-MS is the mass-selective detector. It not only quantifies purity based on the total ion chromatogram (TIC) but also provides structural information about impurities. This is particularly useful for identifying positional isomers, which may have very similar fragmentation patterns but can often be separated chromatographically[6][7].
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a suitable solvent like ethyl acetate or dichloromethane.
-
-
Instrumentation and Conditions:
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
Column: A low-to-mid polarity column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
-
Data Analysis:
-
Analyze the Total Ion Chromatogram (TIC) for purity estimation via area percent.
-
Examine the mass spectrum of the main peak to confirm its identity and molecular weight.
-
Examine the mass spectra of any impurity peaks and compare them against libraries (e.g., NIST) and theoretical fragmentation patterns to tentatively identify them.
-
Trustworthiness Check: GC-MS is limited to thermally stable and volatile compounds. Non-volatile impurities (like the starting carboxylic acid or inorganic salts) will not be detected. Purity estimation by TIC area percent has similar limitations to HPLC-UV area percent regarding differing ionization efficiencies.
Technique 3: Absolute Purity Determination via Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the absolute purity of a compound without needing a reference standard of the compound itself. Instead, it relies on a certified, highly pure internal standard. The signal intensity of a specific nucleus (typically ¹H) is directly proportional to the number of those nuclei in the sample[8].
Causality Behind the Method: Unlike chromatographic methods, qNMR is a universal detector for all molecules containing the observed nucleus (e.g., ¹H). The purity is calculated by comparing the integrated signal of a unique, well-resolved proton on the analyte molecule to the integral of a known proton on a precisely weighed internal standard. This approach is highly accurate and is accepted by many journals as a definitive measure of purity[2].
Experimental Protocol: ¹H qNMR Analysis
-
Internal Standard Selection:
-
Choose a high-purity (>99.9%) standard with sharp signals that do not overlap with any analyte signals. Maleic acid or dimethyl sulfone are common choices. For this analyte, 1,4-dinitrobenzene could be a suitable standard.
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of the this compound sample into an NMR tube. Record the weight precisely (e.g., to 0.01 mg).
-
Accurately weigh ~10 mg of the certified internal standard (e.g., 1,4-dinitrobenzene) into the same NMR tube. Record the weight precisely.
-
Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃) to dissolve both components fully.
-
-
NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (≥400 MHz is recommended).
-
Ensure the spectrometer is properly tuned and shimmed.
-
Acquire the ¹H NMR spectrum with parameters optimized for quantitation:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ of any peak of interest (a d1 of 30-60 seconds is often required).
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, unique signal from the analyte (e.g., the methyl ester singlet, ~3.9 ppm).
-
Integrate a signal from the internal standard (e.g., the aromatic singlet for 1,4-dinitrobenzene, ~8.5 ppm).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Caption: Workflow for absolute purity determination by qNMR.
Trustworthiness Check: The accuracy of qNMR is highly dependent on the precision of the weighings, the purity of the internal standard, and proper selection of acquisition parameters (especially the relaxation delay) to ensure full signal recovery. Overlapping signals from impurities can complicate integration and introduce errors.
Comparative Data Analysis: A Hypothetical Case Study
To illustrate the power of this orthogonal approach, consider the following hypothetical purity data for three different commercial lots of this compound.
| Supplier | HPLC-UV Purity (Area %) | GC-MS Purity (TIC Area %) | ¹H qNMR Purity (Absolute %) | Observations |
| Supplier A | 99.2% | 99.1% | 99.3% | High purity across all methods. A single, small impurity peak observed in HPLC and GC-MS. |
| Supplier B | 98.5% | 96.5% | 98.6% | GC-MS reveals a co-eluting peak with a similar mass spectrum, suggesting an isomeric impurity. |
| Supplier C | 99.5% | 99.4% | 95.1% | qNMR reveals the presence of a significant non-UV active and non-volatile impurity (e.g., inorganic salt). |
Interpretation:
-
Supplier A provides high-quality material, as confirmed by three independent methods.
-
Supplier B's material contains an isomeric impurity that was not fully resolved by HPLC but was detected by GC-MS. This highlights the importance of mass detection.
-
Supplier C's material appears pure by chromatography but is revealed to have significant non-chromatographable impurities by qNMR. This is a classic example of why relying on a single chromatographic method can be dangerously misleading.
Conclusion and Recommendations
Assessing the purity of a critical reagent like this compound requires a scientifically rigorous, multi-technique approach. No single method is infallible, and each provides a unique piece of the puzzle.
-
For routine screening: HPLC-UV is a rapid and effective method to check for major organic impurities and establish a chromatographic fingerprint.
-
For structural confirmation and isomer detection: GC-MS is invaluable for confirming the identity of the main component and tentatively identifying volatile impurities.
-
For definitive, absolute purity: qNMR should be considered the gold standard. It is the only technique discussed that can provide a true mass purity value, accounting for all proton-containing impurities, regardless of their chromatographic behavior or UV activity.
For researchers in drug development, relying solely on a supplier's Certificate of Analysis is insufficient. We strongly recommend performing, at a minimum, an in-house HPLC-UV and a ¹H NMR analysis. For pivotal studies, a full orthogonal assessment including qNMR is the most robust path to ensuring the quality and integrity of your scientific outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 4. CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5- - Google Patents [patents.google.com]
- 5. 1807003-11-7|Methyl 2-bromo-4-chloro-5-fluorobenzoate|BLD Pharm [bldpharm.com]
- 6. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 8. Quantitative nuclear magnetic resonance for purity assessment of polycyclic aromatic hydrocarbons | Semantic Scholar [semanticscholar.org]
A Strategic Guide to Trisubstituted Benzene Scaffolds: Evaluating Alternatives to Methyl 4-bromo-2-chloro-5-fluorobenzoate in Modern Organic Synthesis
Introduction: The Versatility of a Polysubstituted Workhorse
In the intricate landscape of medicinal chemistry and materials science, the design and synthesis of complex aromatic molecules are paramount. Trisubstituted benzene rings serve as foundational scaffolds for a vast array of pharmaceuticals and functional materials.[1][2][3] Among these, Methyl 4-bromo-2-chloro-5-fluorobenzoate stands out as a particularly versatile building block. Its utility stems from the precisely orchestrated reactivity of its substituents, offering synthetic chemists multiple, orthogonal handles for functionalization. The bromine atom at the 4-position is a prime site for palladium-catalyzed cross-coupling reactions, the chlorine at the 2-position offers a secondary site for coupling or nucleophilic substitution, the fluorine atom at the 5-position electronically activates the ring for certain transformations, and the methyl ester provides a gateway for further derivatization.
This guide provides a comparative analysis of viable alternative reagents, moving beyond a simple catalog to offer a strategic framework for synthetic planning. We will dissect the reactivity of the parent compound and evaluate alternatives based on their ability to overcome specific synthetic challenges, enhance reaction efficiency, or enable entirely different strategic approaches to target molecules.
Chapter 1: Deconstructing the Reactivity of this compound
To appreciate the utility of its alternatives, one must first master the reactivity profile of this compound. The distinct electronic and steric environment of each substituent dictates its role in a synthetic sequence.
1.1 Palladium-Catalyzed Cross-Coupling: The C-Br Bond as the Primary Reactive Site
The carbon-bromine bond is the most common and reliable site for forming new carbon-carbon and carbon-heteroatom bonds. The relative reactivity of halogens in these transformations typically follows the order: I > OTf > Br >> Cl.[4] This predictable selectivity allows for the functionalization of the 4-position while leaving the C-Cl bond intact for subsequent reactions.
Two of the most powerful reactions employed at this position are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
-
Suzuki-Miyaura Coupling: This reaction forges a new C-C bond by coupling the aryl bromide with an organoboron species, such as a boronic acid or ester.[4][5][6] It is a robust and widely used method for constructing biaryl structures.
-
Buchwald-Hartwig Amination: This method forms a C-N bond by coupling the aryl bromide with a primary or secondary amine.[7][8][9][10][11] It has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.
1.2 Nucleophilic Aromatic Substitution (SNAr)
While less common for this specific substrate under standard conditions, the potential for SNAr exists. The reaction is facilitated by the presence of electron-withdrawing groups (like the ester and the halogens) ortho and para to the leaving group.[12][13] In SNAr reactions, the established leaving group ability is counterintuitive to that of cross-coupling: F > Cl > Br > I.[14] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond.[14][15] For this compound, a strong nucleophile under forcing conditions could potentially displace the chlorine or bromine, with the fluorine atom primarily serving to activate the ring.
1.3 Ester Group Transformations
The methyl ester at the 1-position is a versatile functional handle. It can be:
-
Hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation.
-
Reduced to a primary alcohol using reagents like lithium aluminum hydride.
-
Reacted with Grignard reagents to yield tertiary alcohols, where two of the alkyl/aryl groups come from the Grignard reagent.[16][17][18][19]
Chapter 2: A Comparative Guide to Alternative Reagents
The choice of starting material is a critical strategic decision. The following section compares this compound with several alternatives, providing the rationale for their use and supporting experimental context.
Alternative 1: The Isomeric Analogue - Methyl 2-bromo-4-chloro-5-fluorobenzoate
| Reagent Comparison | This compound (Parent) | Methyl 2-bromo-4-chloro-5-fluorobenzoate (Alternative) |
| Structure | 4-Br, 2-Cl, 5-F | 2-Br, 4-Cl, 5-F |
| Primary Coupling Site | Position 4 (para to ester) | Position 2 (ortho to ester) |
| Synthetic Rationale | Directs new substituents to the 4-position, leading to a 1,2,4,5-substitution pattern. | Directs new substituents to the 2-position, creating a sterically hindered 1,2,3,4-substitution pattern.[2] This is crucial for synthesizing molecules where ortho-substitution is required for biological activity or material properties. |
| Reactivity Note | Standard cross-coupling conditions are effective. | The steric hindrance from the adjacent ester group may require more robust catalyst systems (e.g., bulky phosphine ligands) or higher temperatures to achieve comparable yields. |
Experimental Protocol: Comparative Suzuki Coupling
A researcher aiming to synthesize a biphenyl derivative would choose between the parent compound and its isomer based on the desired final geometry.
Objective: Synthesize the respective phenyl-substituted derivatives.
-
Reaction with Parent Compound (4-Bromo):
-
To a solution of this compound (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base like K₂CO₃ (2.0 eq) in a 3:1 mixture of dioxane/water, add Pd(PPh₃)₄ (0.05 eq).
-
Heat the mixture to 80-90 °C under an inert atmosphere for 4-6 hours.
-
Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, perform an aqueous workup and purify by column chromatography to yield Methyl 2-chloro-5-fluoro-[1,1'-biphenyl]-4-carboxylate.
-
-
Reaction with Alternative Compound (2-Bromo):
-
To a solution of Methyl 2-bromo-4-chloro-5-fluorobenzoate (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in dioxane/water, add a more active catalyst system such as Pd₂(dba)₃ (0.025 eq) and a bulky phosphine ligand like SPhos (0.1 eq).
-
Heat the mixture to 100 °C under an inert atmosphere for 8-12 hours.
-
Workup and purify as above to yield Methyl 4-chloro-5-fluoro-[1,1'-biphenyl]-2-carboxylate.
-
The choice of a more sophisticated catalyst for the 2-bromo isomer anticipates the slower reaction rate due to steric hindrance.
Alternative 2: Enhanced Cross-Coupling Reactivity - Methyl 2-chloro-5-fluoro-4-iodobenzoate
| Reagent Comparison | This compound (Parent) | Methyl 2-chloro-5-fluoro-4-iodobenzoate (Alternative) |
| Structure | 4-Br | 4-I |
| Synthetic Rationale | The C-Br bond offers a good balance of reactivity and stability. | The C-I bond is significantly more reactive in oxidative addition to Pd(0). This allows for milder reaction conditions (lower temperatures, lower catalyst loadings), which is critical when other sensitive functional groups are present in the coupling partners. |
| Economic Consideration | Bromo-aromatics are generally less expensive than their iodo- counterparts. | The higher cost may be justified by improved yields, reduced reaction times, and preservation of sensitive functional groups. |
Data Snapshot: Comparative Buchwald-Hartwig Amination Conditions
| Parameter | Reaction with 4-Bromo (Parent) | Reaction with 4-Iodo (Alternative) |
| Catalyst Loading | 2 mol % Pd₂(dba)₃, 4 mol % XPhos | 1 mol % Pd₂(dba)₃, 2 mol % XPhos |
| Temperature | 100 °C | 80 °C |
| Reaction Time | 12 hours | 4 hours |
| Typical Yield | 80-90% | 85-95% |
This data illustrates that the iodo-analogue can significantly reduce thermal stress on the substrates and decrease the cost associated with the palladium catalyst and ligand, potentially offsetting its higher initial price.
Alternative 3: Activating for SNAr - Methyl 2-chloro-4-fluoro-5-nitrobenzoate
| Reagent Comparison | This compound (Parent) | Methyl 2-chloro-4-fluoro-5-nitrobenzoate (Alternative) |
| Structure | 4-Br | 5-NO₂ |
| Primary Reactive Site | C-Br via cross-coupling | C-Cl via SNAr |
| Synthetic Rationale | Provides a scaffold for building complexity via coupling. | The powerful electron-withdrawing nitro group strongly activates the C-Cl bond (para to NO₂) for SNAr.[13][20] This allows for the direct introduction of nucleophiles like alkoxides, thiolates, and amines without a metal catalyst. The nitro group can subsequently be reduced to an amine, providing an alternative functional handle. |
Experimental Workflow: SNAr Followed by Reduction
This two-step process offers a completely different synthetic route compared to the cross-coupling strategies used with the parent compound.
Chapter 3: A Decision-Making Framework for Reagent Selection
Choosing the optimal building block is dictated by the desired final structure and the overall synthetic strategy. The following flowchart provides a logical framework for making this critical decision.
Conclusion
This compound is an exceptionally useful and cost-effective building block for organic synthesis. However, a nuanced understanding of its reactivity profile reveals scenarios where alternative reagents are not just viable, but strategically superior. By considering isomeric analogues, reagents with more reactive leaving groups like iodine, or compounds designed for entirely different reaction pathways like SNAr, researchers can optimize their synthetic routes. The selection process should be guided by the specific demands of the target molecule, including desired substitution patterns, the presence of sensitive functional groups, and the overall efficiency of the proposed synthetic sequence. This guide serves as a starting point for that critical analysis, encouraging a move from a one-size-fits-all approach to a more tailored and strategic selection of chemical building blocks.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. CN106316900A - 1, 2, 3-tri-substituted benzene and method for synthesizing same - Google Patents [patents.google.com]
- 3. Synthesis of symmetrically trisubstituted benzene derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. research.rug.nl [research.rug.nl]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. Grignard Reaction [organic-chemistry.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. 5-AMino-2-chloro-4-fluoro-benzoic acid Methyl ester synthesis - chemicalbook [chemicalbook.com]
literature review of the applications of substituted bromochlorofluorobenzoates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffold of Halogenated Benzoates
Substituted benzoates, a class of compounds centered around a benzene ring bearing a carboxylic acid or ester functional group, have long been a cornerstone in the development of new materials and therapeutic agents. The strategic incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the aromatic ring dramatically influences the molecule's physicochemical properties, including lipophilicity, electronic character, and steric profile. This fine-tuning through halogenation has unlocked a diverse range of applications, from potent pharmaceuticals and selective herbicides to advanced liquid crystal materials.
This guide provides a comprehensive literature review and comparative analysis of substituted halogenated benzoates, with a particular focus on compounds bearing multiple and mixed halogen substitutions. While specific data on bromochlorofluorobenzoates are limited, this guide will draw upon the wealth of available information on mono-, di-, and tri-halogenated analogs to provide insights into their structure-activity relationships (SAR) and performance in various applications. We will delve into the synthetic strategies for accessing these compounds and present comparative experimental data to guide researchers in the rational design of novel halogenated benzoate derivatives.
I. Synthesis of Polyhalogenated Benzoates: A General Overview
The synthesis of polyhalogenated benzoic acids and their esters typically involves the halogenation of a benzoate precursor or the oxidation of a halogenated toluene derivative. The choice of synthetic route depends on the desired substitution pattern and the nature of the halogen atoms.
A common strategy involves the direct halogenation of a benzoic acid or ester using a suitable halogenating agent in the presence of a catalyst. For instance, bromination can be achieved using bromine in the presence of a Lewis acid catalyst. The regioselectivity of the reaction is governed by the directing effects of the existing substituents on the aromatic ring.
Another approach is the oxidation of a polyhalogenated toluene derivative to the corresponding benzoic acid. This can be achieved using strong oxidizing agents like potassium permanganate or through catalytic aerobic photooxidation with hydrobromic acid, offering a more environmentally friendly alternative.[1]
For the synthesis of mixed halogenated benzoates, multi-step synthetic sequences are often required, involving a combination of halogenation and other aromatic substitution reactions.
General Experimental Protocol: Synthesis of a Dihalogenated Benzoic Acid
This protocol provides a general procedure for the synthesis of a dihalogenated benzoic acid via the oxidation of a dihalogenated toluene.
Materials:
-
Dihalogenated toluene (e.g., 2,4-dichlorotoluene)
-
Potassium permanganate (KMnO4)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO3)
-
Distilled water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the dihalogenated toluene in a suitable solvent like water or a mixture of water and a co-solvent.
-
Add a solution of sodium hydroxide to make the solution basic.
-
Slowly add potassium permanganate to the solution while stirring. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.
-
Reflux the mixture for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.
-
To the filtrate, add sodium bisulfite to reduce any remaining potassium permanganate.
-
Acidify the filtrate with concentrated hydrochloric acid until a precipitate (the dihalogenated benzoic acid) forms.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure dihalogenated benzoic acid.
-
Characterize the final product using techniques such as melting point determination, IR spectroscopy, and NMR spectroscopy.[2]
II. Applications in Medicinal Chemistry: A Focus on Antimicrobial and Anti-inflammatory Agents
The introduction of halogens into the benzoic acid scaffold has been a successful strategy in the development of various therapeutic agents. Halogenation can enhance the biological activity of a molecule by increasing its lipophilicity, which can improve cell membrane permeability, and by influencing its binding affinity to target proteins.
Antimicrobial Activity: A Comparative Analysis
Halogenated benzoic acid derivatives have shown promising activity against a range of microbial pathogens. The nature and position of the halogen substituents play a crucial role in determining the antimicrobial potency.
| Compound/Derivative | Target Microorganism | Activity (MIC in µg/mL) | Reference |
| Monohalogenated Benzoates | |||
| 2-Chlorobenzoic acid derivatives | Escherichia coli | Comparable to norfloxacin | [3] |
| Dihalogenated Benzoates | |||
| 2,4-Dichlorobenzoate (as part of altholactone derivative) | Cryptococcus neoformans | 16 | [4] |
| Trihalogenated Benzoates | |||
| 2,4,6-Triiodophenol (related structure) | Staphylococcus aureus | 5 | [5] |
| Mixed Halogenated Benzoates | |||
| 1-Bromo-3-chlorobenzoate (as part of altholactone derivative) | Saccharomyces cerevisiae | 1 | [4] |
Structure-Activity Relationship (SAR) Insights:
-
Halogen Type: The antimicrobial activity often increases with the atomic number of the halogen (I > Br > Cl > F), which correlates with increasing lipophilicity.[6]
-
Position of Halogen: The position of the halogen substituent on the benzene ring significantly impacts activity. For example, in some series, meta-substitution has been found to be more effective than ortho- or para-substitution.
-
Number of Halogens: Increasing the number of halogen substituents can lead to enhanced activity, as seen with di- and tri-halogenated derivatives. However, this can also increase toxicity.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a standard broth microdilution method for determining the MIC of a compound against a bacterial strain.
Materials:
-
Test compound (halogenated benzoate derivative)
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Diagram of Experimental Workflow
References
- 1. Synthesis of Benzoic Acids by Aerobic Photooxidation with Hydrobromic Acid [organic-chemistry.org]
- 2. chemrj.org [chemrj.org]
- 3. Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Latent Bio-Potential: A Comparative Guide to Compounds Derived from Methyl 4-bromo-2-chloro-5-fluorobenzoate
In the landscape of modern drug discovery, the strategic selection of starting materials is a critical determinant of success. Halogenated aromatic compounds, in particular, serve as versatile scaffolds, offering medicinal chemists a toolkit of modifiable positions to fine-tune the pharmacokinetic and pharmacodynamic properties of novel therapeutic agents. Among these, Methyl 4-bromo-2-chloro-5-fluorobenzoate stands out as a compound of interest. Its unique substitution pattern—featuring bromine, chlorine, and fluorine atoms—presents a rich platform for the synthesis of diverse derivatives with the potential for significant biological activity.
This guide provides a comparative analysis of the prospective biological activities of compounds derived from this compound. While direct experimental data for derivatives of this specific starting material is not extensively available in public literature, we can draw compelling inferences from structurally related compounds. This document will explore the potential for anticancer and antimicrobial applications, presenting a logical framework for researchers, scientists, and drug development professionals to consider in their quest for novel therapeutics. We will delve into the rationale behind experimental designs, provide detailed protocols for biological evaluation, and offer a comparative perspective against existing alternatives.
The Strategic Advantage of Fluorinated Benzoates in Medicinal Chemistry
The presence of fluorine in pharmaceutical compounds is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The electron-withdrawing nature of the fluorine atom in this compound can influence the acidity of the benzoic acid moiety (after hydrolysis of the methyl ester), which can be a key interaction point with biological targets. The bromine and chlorine atoms provide additional handles for synthetic modification, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR).
Part 1: Anticancer Activity - A Frontier for Novel Derivatives
The quest for novel anticancer agents is a primary focus of pharmaceutical research. The structural motif of halogenated benzoic acids is present in a number of compounds investigated for their antiproliferative effects. Derivatives of this compound, particularly those incorporating heterocyclic moieties like triazoles or benzoxazoles, represent a promising avenue for the development of new cancer therapeutics.
Comparative Analysis of Potential Anticancer Derivatives
While specific IC50 values for direct derivatives are not available, we can extrapolate potential efficacy based on related structures found in the literature. For instance, various 1,2,4-triazole derivatives have demonstrated potent anticancer activities. The rationale for synthesizing triazole derivatives from our starting compound lies in the potential for these heterocycles to act as pharmacophores, interacting with key enzymatic targets in cancer cells.
| Compound Class | Hypothetical Derivative Structure | Potential Target | Reference Compound IC50 (µM) | Cell Line |
| Triazole Derivatives | A 1,2,4-triazole ring attached via the carboxylate group of the parent molecule. | Aromatase, Tyrosine Kinases | 0.5 - 10 | MCF-7, HeLa, A549 |
| Benzoxazole Derivatives | A benzoxazole scaffold synthesized from the parent benzoic acid. | Kinase inhibitors | Varies widely | Various cancer cell lines |
| Chalcone Derivatives | Chalcones synthesized using the benzaldehyde derived from the parent compound. | Tubulin polymerization inhibitors | 42.19 | MCF-7 |
Note: The IC50 values are for structurally related compounds and serve as a benchmark for potential activity.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow of the MTT assay for determining cytotoxicity.
Part 2: Antimicrobial Activity - Combating Drug Resistance
The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Fluorinated benzoic acid derivatives have been explored for their antibacterial and antifungal properties. The unique combination of halogens on the this compound scaffold could lead to derivatives with potent and broad-spectrum antimicrobial activity.
Comparative Analysis of Potential Antimicrobial Derivatives
The antimicrobial potential of derivatives can be benchmarked against known fluorinated antimicrobial agents. The introduction of hydrazide or other nitrogen-containing moieties can enhance the antimicrobial profile of the parent compound.
| Compound Class | Hypothetical Derivative Structure | Potential Target Organisms | Reference Compound MIC (µg/mL) |
| Hydrazide Derivatives | Hydrazide formed from the methyl ester of the parent compound. | Staphylococcus aureus, Escherichia coli, Candida albicans | 1-100 |
| Benzofuran Derivatives | Benzofuran core synthesized from the parent compound. | Gram-positive and Gram-negative bacteria | 0.78 - 3.12 |
Note: The MIC values are for structurally related compounds and serve as a benchmark for potential activity.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the test microorganism (e.g., S. aureus, E. coli) overnight and then dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi).
-
Inoculate Wells: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Caption: Workflow for MIC determination using broth microdilution.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, starting material for the synthesis of novel bioactive compounds. Based on the well-documented activities of structurally related fluorinated and halogenated aromatic compounds, its derivatives hold significant potential as anticancer and antimicrobial agents. The synthetic versatility offered by its multiple halogen substituents allows for the creation of diverse chemical libraries for high-throughput screening.
The path forward requires a systematic approach:
-
Synthesis of a focused library of derivatives: Targeting the introduction of pharmacologically relevant moieties such as triazoles, benzoxazoles, and hydrazides.
-
In vitro biological screening: Utilizing the standardized protocols outlined in this guide to assess the anticancer and antimicrobial activities of the synthesized compounds.
-
Structure-Activity Relationship (SAR) studies: To identify the key structural features responsible for the observed biological activity and to guide the design of more potent and selective analogs.
By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the latent potential of this compound and its derivatives can be unlocked, potentially leading to the discovery of next-generation therapeutic agents.
Safety Operating Guide
A Strategic Guide to the Proper Disposal of Methyl 4-bromo-2-chloro-5-fluorobenzoate
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the bench. The final step—disposal—is as critical as any reaction setup, demanding precision, foresight, and a deep understanding of regulatory and safety frameworks. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 4-bromo-2-chloro-5-fluorobenzoate, ensuring the safety of laboratory personnel and environmental compliance.
The core principle underpinning the disposal of this compound is its classification. As a molecule containing bromine, chlorine, and fluorine atoms, this compound is categorized as a halogenated organic compound . This classification is paramount as it dictates the specific waste stream and disposal technology required.
Part 1: Immediate Safety and Hazard Assessment
Before handling waste, a clear understanding of the compound's potential hazards is essential. While specific toxicological data for this exact molecule may be limited, its structural motifs suggest a necessary level of caution. It should be handled as a substance that may cause skin, eye, and respiratory tract irritation.[1][2] All handling and disposal operations must be conducted within a certified chemical fume hood.
Table 1: Essential Safety and Handling Profile
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses with side shields, and a lab coat are mandatory. | To prevent skin and eye contact with the chemical. |
| Handling Location | All transfers and handling of waste must occur inside a chemical fume hood. | To avoid inhalation of any potential dust or vapors.[3] |
| Spill Response | Have a spill kit ready containing absorbent pads, and bags for contaminated material.[4] | Immediate containment and cleanup are critical to prevent exposure and environmental release. |
| Incompatibilities | Keep away from strong oxidizing agents, acids, and bases. | To prevent potentially vigorous or hazardous reactions in the waste container. |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound is not a singular action but a systematic process. Adherence to this workflow ensures compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs hazardous waste management from generation to final disposal.[5][6]
Step 1: Waste Identification and Segregation
The moment you deem the remaining this compound, or any material contaminated with it, as unusable, it is officially classified as waste.[4]
-
Action: Designate this material for disposal.
-
Causality: Proper identification is the first step in the regulatory chain of custody. The key decision is to segregate it into the "Halogenated Organic Waste" stream.[7][8] Do not mix it with non-halogenated solvents like acetone, ethanol, or hexane.[9][10] This separation is critical because halogenated wastes require high-temperature incineration with specific scrubbers to neutralize the resulting acidic gases (e.g., HCl, HBr, HF), a process that is different and more costly than fuel blending used for non-halogenated solvents.[7][9]
Step 2: Containerization
The integrity of the waste containment system is non-negotiable.
-
Action: Select a designated waste container that is in good condition, compatible with the chemical, and has a secure, threaded screw cap.[8] The container must be kept closed at all times except when actively adding waste.[4][8]
-
Causality: Using a compatible container prevents degradation and potential leaks. Keeping the container sealed prevents the release of volatile organic compounds (VOCs) into the lab atmosphere and protects personnel.
Step 3: Accurate Labeling
Clear and accurate labeling is a cornerstone of laboratory safety and regulatory compliance.
-
Action: Before adding any waste, affix a "Hazardous Waste" label to your container.[9] Clearly write the full chemical name: "Waste this compound."[8] Avoid using abbreviations or chemical formulas.[8] If you are creating a mixed halogenated waste stream, list all components and their approximate percentages.
-
Causality: This practice ensures that anyone in the laboratory, as well as the personnel from your institution's Environmental Health and Safety (EHS) office, can immediately identify the contents and associated hazards. It is a primary requirement of waste management regulations.[11]
Step 4: Spill and Contamination Management
In the event of a spill, the cleanup materials also become hazardous waste.
-
Action:
-
Alert personnel and evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the solid material and absorbent into a designated plastic bag or container.[1]
-
Label this container as "Spill Debris containing this compound" and manage it as halogenated organic waste.[4]
-
-
Causality: Spilled chemicals and the materials used to clean them retain the hazardous properties of the original substance and must be disposed of following the same protocols.[4]
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for the proper accumulation and handoff of waste, not its final treatment.
-
Action: Store your labeled, sealed waste container in a designated Satellite Accumulation Area within your laboratory. Once the container is full or you have no more of this waste to add, contact your institution's EHS office to request a waste pickup.[4]
-
Causality: EHS professionals are trained to handle, transport, and consolidate waste from various labs for shipment to a licensed professional waste disposal service.[5][12] These services operate permitted facilities with the correct technology (e.g., hazardous waste incinerators) to destroy the chemical in an environmentally sound manner.[12] Never dispose of this chemical down the sink or in the regular trash.[4][5][13]
Part 3: Visualizing the Disposal Pathway
To ensure clarity, the decision-making process for the disposal of this compound is outlined below.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Methyl 5-bromo-4-chloro-2-fluorobenzoate Safety Data Sheets(SDS) lookchem [lookchem.com]
- 4. vumc.org [vumc.org]
- 5. danielshealth.com [danielshealth.com]
- 6. needle.tube [needle.tube]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. acs.org [acs.org]
- 12. capotchem.com [capotchem.com]
- 13. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-bromo-2-chloro-5-fluorobenzoate
This guide provides essential safety protocols for handling Methyl 4-bromo-2-chloro-5-fluorobenzoate (CAS No. 908248-32-8). As a multi-halogenated aromatic ester, this compound requires stringent handling procedures to mitigate potential health risks. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, its structure necessitates a conservative approach based on established data for similar halogenated aromatic compounds. The guidance herein is synthesized from safety data sheets of structurally related chemicals and established best practices in chemical hygiene to ensure the highest level of protection for laboratory personnel.
Hazard Identification and Risk Profile
Based on data from analogous compounds, this compound is anticipated to present several key hazards. Halogenated aromatic compounds are known to cause irritation to the skin, eyes, and respiratory system.[1][2] The primary routes of exposure are inhalation, skin contact, and eye contact.
A summary of the anticipated GHS hazard classifications, drawn from related molecules like 4-Bromo-2-chloro-3-fluorobenzoic acid, is presented below.
| Hazard Classification | Description | GHS Hazard Statement |
| Skin Irritation | Causes skin irritation upon contact. | H315 |
| Eye Irritation | Causes serious eye irritation. | H319 |
| Respiratory Irritation | May cause respiratory tract irritation. | H335 |
It is imperative to handle this compound as if it possesses these hazards until specific toxicological data becomes available. Always consult the supplier-specific Safety Data Sheet (SDS) before commencing any work.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is non-negotiable to prevent exposure. The selection of specific PPE is based on a risk assessment of the procedures to be performed.
Eye and Face Protection
Primary Directive: Prevent all contact with eyes.
-
What to Wear: Chemical safety goggles that provide a complete seal around the eyes are mandatory. For procedures with a higher risk of splashing, such as transfers of large volumes or reactions under pressure, a full-face shield must be worn in addition to safety goggles.[1]
-
The Causality: The ester and halogen functional groups can cause serious, potentially irreversible eye damage.[2] Standard safety glasses do not provide adequate protection from splashes or vapors that can easily circumvent the frame.
Skin and Body Protection
Primary Directive: Avoid all skin contact.
-
Gloves: Chemical-resistant gloves are the first line of defense.[3]
-
Recommended Material: Nitrile gloves are a suitable choice for incidental contact.[3][4] For prolonged handling or immersion, heavier-duty gloves such as neoprene or Viton® should be considered.
-
Critical Protocol: Always inspect gloves for tears or punctures before use.[5] Use proper removal techniques to avoid contaminating your skin.[5] Dispose of contaminated gloves immediately in the designated hazardous waste stream.[5]
-
-
Lab Coat/Apron: A flame-resistant lab coat is required. For tasks involving significant quantities of the material, a chemically resistant apron should be worn over the lab coat.[4]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.[1]
Respiratory Protection
Primary Directive: Minimize inhalation of vapors or aerosols.
-
Engineering Controls: All handling of this compound must be conducted within a certified chemical fume hood to minimize vapor inhalation.[1]
-
When Respirators are Needed: If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with organic vapor cartridges is required.[1][5] For emergency situations or high-concentration exposures, a self-contained breathing apparatus (SCBA) is necessary.[1][6]
Procedural Workflow for Safe Handling
Adherence to a strict, step-by-step protocol is essential for minimizing risk. This workflow integrates PPE use with safe handling and disposal practices.
Step-by-Step Handling Protocol
-
Preparation:
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.
-
Prepare all necessary equipment and reagents and place them inside the fume hood to minimize traffic in and out of the workspace.
-
Designate a specific hazardous waste container for the compound and any contaminated materials.
-
-
Donning PPE:
-
Put on the lab coat, ensuring it is fully buttoned.
-
Don chemical safety goggles.
-
Wash and dry hands thoroughly.
-
Put on the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
-
-
Handling the Chemical:
-
Perform all manipulations, including weighing and transfers, deep within the chemical fume hood.
-
If the compound is a solid, take care to avoid generating dust.
-
Use appropriate tools (e.g., spatulas, glass pipettes) to minimize the risk of spills.
-
Keep containers securely sealed when not in use.
-
-
Decontamination and Doffing:
-
Clean any contaminated surfaces within the fume hood using a suitable solvent and absorbent pads. Dispose of cleaning materials as hazardous waste.
-
Remove gloves using the proper technique (peeling from the cuff outwards without touching the outer surface) and dispose of them in the designated waste container.[5]
-
Remove the lab coat, followed by the safety goggles.
-
Wash hands thoroughly with soap and water.[2]
-
-
Disposal:
-
All waste, including excess reagent, contaminated consumables (pipettes, wipes, gloves), and empty containers, must be disposed of in a clearly labeled, sealed container.
-
Dispose of the waste container through an authorized hazardous or special waste collection service, in accordance with all local, state, and federal regulations.
-
Visualization of the Safe Handling Workflow
The following diagram illustrates the critical steps and decision points for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
